molecular formula C27H32N2NaO7S2+ B033407 Patent blue V (sodium salt) CAS No. 20262-76-4

Patent blue V (sodium salt)

Cat. No.: B033407
CAS No.: 20262-76-4
M. Wt: 583.7 g/mol
InChI Key: PMLFOMWMYRKZRF-UHFFFAOYSA-N
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Description

Patent Blue V sodium salt is a synthetic triarylmethane dye widely utilized as a vital blue colorant in various research fields. Its primary research application is as a diagnostic tracer for sentinel lymph node biopsy procedures in oncology, where it aids in the mapping of lymphatic drainage from tumors. The compound functions by rapidly binding to plasma proteins upon injection, facilitating its transport via lymphatic vessels and accumulation in the first draining lymph node, allowing for visual identification. Furthermore, Patent Blue V is a subject of significant study in food science and industrial research as a common food additive (E131), where its stability, safety, and interactions are investigated. In biochemistry and histology, it serves as a staining agent for microscopic analysis. This product is offered as a high-purity, well-characterized standard to ensure reproducible and reliable results in your experimental workflows. It is strictly for laboratory research purposes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

20262-76-4

Molecular Formula

C27H32N2NaO7S2+

Molecular Weight

583.7 g/mol

IUPAC Name

sodium 2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-4-hydroxy-5-sulfobenzenesulfonate

InChI

InChI=1S/C27H32N2O7S2.Na/c1-5-28(6-2)21-13-9-19(10-14-21)27(20-11-15-22(16-12-20)29(7-3)8-4)23-17-24(30)26(38(34,35)36)18-25(23)37(31,32)33;/h9-18H,5-8H2,1-4H3,(H2-,30,31,32,33,34,35,36);/q;+1

InChI Key

PMLFOMWMYRKZRF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)O)O.[Na+]

Other CAS No.

20262-76-4

physical_description

Dark blue powder or granules

Synonyms

(4-(alpha-(p-(diethylamino)phenyl)-2,4-disulfobenzylidene)-2,5-cyclohexadien-1-ylidene)diethylammonium hydroxide inner salt sodium salt
acid blue 1
acid blue 3
alphazurine 2G
bleu patent V
blue patent violet
Blue URS
Blue VRS
C.I. acid blue 1
C.I. acid blue 3
disulfine blue
disulphine blue
ethanaminium, n-(4-((4-(diethylamino)phenyl)(2,4-disulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-n-ethyl-, hydroxide, inner salt, sodium salt
patent blue V
patent blue violet
sodium 4-((4-(diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)benzene-1,3-disulphonate
sulfan blue
sulphan blue

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Patent Blue V (Sodium Salt)

Introduction

Patent Blue V (sodium salt), a synthetic triphenylmethane (B1682552) dye, is a versatile compound with significant applications across the medical, food, and research sectors.[1][2] Known for its vibrant blue color, it serves as a crucial agent in medical diagnostics, particularly in lymphangiography and sentinel lymph node biopsies, aiding in the visualization of lymphatic vessels.[2][3] Its properties also lend it to use as a food additive, where it is designated as E131 in Europe, and as a biological stain in various laboratory settings.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental applications of Patent Blue V (sodium salt).

Chemical Structure and Identification

Patent Blue V is chemically described as the sodium salt of [4-(α-(4-diethylaminophenyl)-5-hydroxy-2,4-disulfophenylmethylidene)-2,5-cyclohexadien-1-ylidene] diethylammonium (B1227033) hydroxide (B78521) inner salt.[1] Its structure is characterized by a central carbon atom bonded to three aromatic rings, a feature of triphenylmethane dyes.

Table 1: Chemical Identifiers of Patent Blue V (Sodium Salt)

IdentifierValue
IUPAC Name sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxybenzene-1,3-disulfonate[5]
CAS Number 20262-76-4[5]
Molecular Formula C₂₇H₃₁N₂NaO₇S₂[5]
SMILES CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=--INVALID-LINK--CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+][5]
InChI Key PMLFOMWMYRKZRF-UHFFFAOYSA-M[5]

Physicochemical Properties

The utility of Patent Blue V in various applications is dictated by its distinct physical and chemical properties. It is known for its high water solubility and its characteristic as a pH and redox indicator.[1][6]

Table 2: Physicochemical Properties of Patent Blue V (Sodium Salt)

PropertyValue
Molecular Weight 582.66 g/mol [7]
Appearance Dark blue to greenish-blue powder[8]
Solubility Soluble in water and ethanol; slightly soluble in ethanol.[3][6]
Melting Point ≥290.1 – ≤292.3 °C[9]
Absorption Maximum (λmax) 635–639 nm in water[10]
pH Indicator Range 0.8–3.0 (yellow-orange in strong acid, deep blue in weak acid/alkaline)[1]
Redox Potential ~0.77 volts (reduced form is yellow, oxidized form is red)[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the quantification and purity assessment of Patent Blue V. The following protocol is a general guideline for the analysis of triphenylmethane dyes.

Methodology:

  • Standard Preparation: Prepare a stock solution of Patent Blue V sodium salt in a suitable solvent (e.g., a mixture of methanol (B129727) and water). From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: For solid samples like food products, an extraction step is necessary. This may involve dissolving the sample in an ammonia/ethanol/water mixture, followed by centrifugation and filtration.[11]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[12]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to achieve good separation.[2]

    • Flow Rate: A typical flow rate is around 1 mL/min.

    • Detection: A Diode-Array Detector (DAD) or a UV-Vis detector set at the absorption maximum of Patent Blue V (around 638 nm) is used for detection.[11][12]

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. The concentration of Patent Blue V in the sample can then be determined from this curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standards HPLC_Run HPLC Analysis Standard_Prep->HPLC_Run Sample_Prep Prepare Sample Sample_Prep->HPLC_Run Data_Acquisition Data Acquisition HPLC_Run->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Concentration_Det Determine Concentration Calibration_Curve->Concentration_Det

HPLC Analysis Workflow
UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward method for determining the concentration of Patent Blue V in a solution, based on the Beer-Lambert law.

Methodology:

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength to the absorption maximum (λmax) of Patent Blue V, which is approximately 638 nm in a neutral aqueous solution.

  • Blanking: Fill a cuvette with the solvent used to prepare the samples (e.g., deionized water) and use it to zero the absorbance of the spectrophotometer.

  • Standard Curve Preparation: Prepare a series of standard solutions of Patent Blue V with known concentrations.

  • Measurement: Measure the absorbance of each standard solution at the λmax.

  • Sample Measurement: Measure the absorbance of the unknown sample solution.

  • Concentration Determination: Create a standard curve by plotting absorbance versus concentration for the standard solutions. Use the absorbance of the unknown sample to determine its concentration from the standard curve.

Use in Sentinel Lymph Node Biopsy (SLNB)

Patent Blue V is injected to visually identify the sentinel lymph nodes for biopsy in cancer staging.

Methodology:

  • Patient Preparation: The patient is prepared for surgery under general anesthesia.

  • Dye Injection: A solution of Patent Blue V (typically 2.5%) is injected intradermally or subcutaneously around the primary tumor or in the periareolar region for breast cancer.[13]

  • Massage: The injection site is gently massaged for a few minutes to promote the uptake of the dye by the lymphatic vessels.

  • Node Identification: After a short waiting period (5-10 minutes), an incision is made in the area of the expected lymph nodes (e.g., the axilla). The surgeon then visually identifies the blue-stained lymphatic vessels and the first lymph node(s) they drain into (the sentinel nodes).

  • Excision: The blue-stained sentinel lymph node(s) are excised and sent for pathological analysis.

SLNB_Workflow cluster_procedure Surgical Procedure cluster_analysis Post-Procedure Anesthesia General Anesthesia Injection Inject Patent Blue V Anesthesia->Injection Massage Massage Injection Site Injection->Massage Incision Make Incision Massage->Incision Identification Identify Blue Node(s) Incision->Identification Excision Excise Sentinel Node(s) Identification->Excision Pathology Pathological Analysis Excision->Pathology

Sentinel Lymph Node Biopsy Workflow
Histological Staining

Patent Blue V can be used as a stain in histology to demonstrate specific tissue components.

Methodology:

  • Deparaffinization and Rehydration: Tissue sections are deparaffinized in xylene and rehydrated through a graded series of alcohols to water.

  • Staining: Slides are immersed in a freshly prepared working solution of Patent Blue V for a specified time (e.g., 5 minutes).[5]

  • Rinsing: Slides are rinsed in several changes of distilled water.

  • Counterstaining (Optional): A counterstain, such as Nuclear Fast Red, can be used to stain other tissue components for contrast.[5]

  • Dehydration and Mounting: The slides are dehydrated through graded alcohols, cleared in xylene, and mounted with a synthetic resin.[5]

Biological Signaling Pathways

Current scientific literature does not indicate that Patent Blue V is an active modulator of specific biological signaling pathways. Its primary role in biological systems is as a relatively inert tracer dye for visualization purposes. Triphenylmethane dyes, as a class, have been studied for potential toxic effects, but specific interactions with signaling cascades are not well-defined for Patent Blue V.[14][15] Therefore, a diagram of a signaling pathway directly involving Patent Blue V cannot be provided.

Conclusion

Patent Blue V (sodium salt) is a well-characterized triphenylmethane dye with significant applications in medicine and research. Its distinct physicochemical properties, particularly its intense color and water solubility, make it an invaluable tool for procedures such as sentinel lymph node biopsy and for analytical techniques like HPLC and spectrophotometry. While its direct involvement in biological signaling is not established, its utility as a visualization agent is undisputed. The experimental protocols provided in this guide offer a foundation for the application of Patent Blue V in a laboratory and clinical setting.

References

Synthesis and Purification of Patent Blue V (Sodium Salt): A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Patent Blue V (sodium salt), a synthetic triphenylmethane (B1682552) dye with applications in medical imaging and as a food colorant. The described methodology is based on established chemical principles for the synthesis of triarylmethane dyes, focusing on a practical and accessible laboratory approach.

Overview of the Synthesis Pathway

The synthesis of Patent Blue V sodium salt (also known as Acid Blue 3 or C.I. 42051) is a multi-step process commencing with the formation of a leuco base, followed by sulfonation and subsequent oxidation to the colored dye. The most direct synthetic route involves the condensation of 3-hydroxybenzaldehyde (B18108) with N,N-diethylaniline.

The overall synthesis can be visualized as a three-stage process:

  • Condensation: Formation of the leuco base, 4,4'-bis(diethylamino)-3''-hydroxytriphenylmethane, through the acid-catalyzed reaction of 3-hydroxybenzaldehyde and N,N-diethylaniline.

  • Sulfonation: Introduction of two sulfonate groups onto the phenyl rings of the leuco base using a strong sulfonating agent like concentrated sulfuric acid.

  • Oxidation and Salt Formation: Oxidation of the sulfonated leuco base to the colored triphenylmethane dye, followed by conversion to its sodium salt.

Experimental Protocols

Safety Precautions: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Concentrated acids are highly corrosive and should be handled with extreme care.

Stage 1: Synthesis of the Leuco Base (4,4'-bis(diethylamino)-3''-hydroxytriphenylmethane)

This stage involves the electrophilic substitution of N,N-diethylaniline with 3-hydroxybenzaldehyde in the presence of an acid catalyst.

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-hydroxybenzaldehyde (1 molar equivalent) and N,N-diethylaniline (2 molar equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid with constant stirring.

  • Heat the reaction mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the reaction mixture is carefully neutralized with a sodium hydroxide (B78521) solution.

  • The resulting crude leuco base can be isolated and purified by recrystallization from a suitable solvent system, such as ethanol-water.

Stage 2: Sulfonation of the Leuco Base

The leuco base is sulfonated to introduce sulfonic acid groups, which enhance the water solubility of the final dye.

Methodology:

  • To a flask containing the purified leuco base from Stage 1, carefully add concentrated sulfuric acid (95-98%) or oleum (B3057394) (fuming sulfuric acid) with cooling in an ice bath to control the exothermic reaction.[1] A typical ratio would be at least 4 parts of the sulfonating agent to 1 part of the leuco base by weight.

  • Once the addition is complete, the reaction mixture is heated to a temperature between 70°C and 120°C for 1 to 5 hours.[1] The optimal temperature and time will depend on the specific sulfonating agent used.

  • After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice to precipitate the sulfonated leuco base.

  • The precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.

Stage 3: Oxidation and Formation of the Sodium Salt

The colorless sulfonated leuco base is oxidized to the intensely colored Patent Blue V. The final step involves converting the dye to its more stable and water-soluble sodium salt.

Methodology:

  • The dried sulfonated leuco base is dissolved in an acidic aqueous solution.

  • An oxidizing agent, such as manganese dioxide or chloranil, is added portion-wise to the solution with vigorous stirring.[2] The reaction is typically carried out at a controlled temperature, for instance, between 20°C and 100°C.

  • The completion of the oxidation is indicated by the development of a deep blue color.

  • The reaction mixture is then filtered to remove any insoluble manganese salts or byproducts.

  • To the filtrate, a concentrated solution of sodium chloride or sodium sulfate (B86663) is added to "salt out" the Patent Blue V sodium salt.

  • The precipitated dye is collected by filtration and washed with a saturated sodium chloride solution to remove impurities.

  • The purified Patent Blue V sodium salt is then dried under vacuum.

Purification

The final product can be further purified by recrystallization. A common method involves dissolving the crude sodium salt in a minimal amount of hot water and then allowing it to cool slowly to form crystals. The purity of the final product can be assessed by techniques such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), and titration.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolar Mass ( g/mol )Molar Equivalents (Synthesis)Key Role
3-Hydroxybenzaldehyde122.121Aldehyde precursor
N,N-Diethylaniline149.232Amine precursor
Sulfuric Acid (conc.)98.08Catalytic / ReagentCatalyst / Sulfonating agent
Manganese Dioxide86.94Oxidizing AgentOxidant
Sodium Chloride58.44ExcessSalting-out agent
Patent Blue V Sodium Salt582.661 (Theoretical)Final Product

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Condensation cluster_stage2 Stage 2: Sulfonation cluster_stage3 Stage 3: Oxidation & Salt Formation cluster_purification Purification Reactants1 3-Hydroxybenzaldehyde + N,N-Diethylaniline LeucoBase Leuco Base (4,4'-bis(diethylamino)-3''-hydroxytriphenylmethane) Reactants1->LeucoBase H₂SO₄ (cat.), Reflux SulfonatedLeuco Sulfonated Leuco Base LeucoBase->SulfonatedLeuco Conc. H₂SO₄, Heat PatentBlueV Patent Blue V SulfonatedLeuco->PatentBlueV MnO₂, H⁺ SodiumSalt Patent Blue V (Sodium Salt) PatentBlueV->SodiumSalt NaCl PurifiedProduct Purified Sodium Salt SodiumSalt->PurifiedProduct Recrystallization

Caption: Workflow for the synthesis of Patent Blue V sodium salt.

Logical Relationship of Purification Steps

Purification_Logic Crude_Dye Crude Patent Blue V (from oxidation) Salting_Out Salting Out with NaCl Crude_Dye->Salting_Out Filtration1 Filtration Salting_Out->Filtration1 Washing Washing with Brine Filtration1->Washing Recrystallization Recrystallization from Water Washing->Recrystallization Filtration2 Filtration Recrystallization->Filtration2 Drying Drying under Vacuum Filtration2->Drying Pure_Product Purified Patent Blue V Sodium Salt Drying->Pure_Product

References

Spectral Properties of Patent Blue V (Sodium Salt) in Various Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of Patent Blue V (sodium salt), a synthetic triphenylmethane (B1682552) dye, in different solvent environments. This document summarizes key spectral data, outlines detailed experimental protocols for spectral analysis, and presents a logical workflow for these procedures.

Core Spectral Data

Patent Blue V's vibrant blue color is a consequence of its strong absorption of light in the visible spectrum. This absorption is subject to change based on the surrounding solvent, a phenomenon known as solvatochromism. The key spectral parameters, the wavelength of maximum absorbance (λmax) and the molar absorption coefficient (ε), are crucial for analytical applications.

SolventDielectric Constant (approx.)λmax (nm)Molar Absorption Coefficient (ε) (L·mol⁻¹·cm⁻¹)Notes
Water80.1638 - 640[1]1.06 x 10⁵ at 639 nm[2]The primary absorption peak is responsible for the characteristic blue color. A secondary, weaker absorption band is also present at approximately 415 nm.
Ethanol (B145695)24.5Not AvailableNot AvailableA bathochromic (red) shift is expected compared to water due to the lower polarity of ethanol. Patent Blue V is soluble in ethanol.[3][4]
Methanol (B129727)32.7Not AvailableNot AvailableA slight bathochromic (red) shift is anticipated compared to water. The dye is soluble in methanol.[2]

Note on Solvatochromism: Triphenylmethane dyes like Patent Blue V typically exhibit a bathochromic shift (a shift to longer wavelengths) in less polar solvents.[5] This is due to the differential solvation of the ground and excited electronic states of the dye molecule. Therefore, in ethanol and methanol, the λmax is expected to be slightly higher than in water.

Experimental Protocols

The following protocols provide a detailed methodology for the determination of the spectral properties of Patent Blue V.

Preparation of Standard Solutions

Objective: To prepare a series of Patent Blue V solutions of known concentrations for spectrophotometric analysis.

Materials:

  • Patent Blue V (sodium salt) powder

  • Volumetric flasks (e.g., 100 mL, 50 mL, 25 mL, 10 mL)

  • Analytical balance

  • Selected solvents (e.g., deionized water, absolute ethanol, methanol)

  • Pipettes and pipette bulbs

Procedure:

  • Prepare a Stock Solution: Accurately weigh a precise amount of Patent Blue V powder (e.g., 10 mg) using an analytical balance. Transfer the powder to a 100 mL volumetric flask.

  • Dissolve the Dye: Add a small amount of the desired solvent to the volumetric flask and swirl to dissolve the powder completely.

  • Dilute to Volume: Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask. Stopper the flask and invert it several times to ensure a homogenous solution.

  • Calculate Stock Concentration: Determine the molar concentration of the stock solution using the known mass of the dye, its molar mass, and the volume of the flask.

  • Prepare a Dilution Series: Create a series of standard solutions of decreasing concentrations by accurately pipetting specific volumes of the stock solution into separate volumetric flasks and diluting to the mark with the same solvent.

UV-Visible Spectrophotometry

Objective: To measure the absorbance spectrum of the prepared Patent Blue V solutions and determine the λmax and molar absorption coefficient.

Materials:

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes (with a 1 cm path length)

  • Prepared standard solutions of Patent Blue V

  • Blank solvent

Procedure:

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength range for scanning (e.g., 400-800 nm for the visible spectrum).

  • Blanking the Spectrophotometer: Fill a clean cuvette with the pure solvent that was used to prepare the dye solutions. This will serve as the blank. Place the cuvette in the spectrophotometer and perform a blank measurement to zero the absorbance.

  • Measure Absorbance of Standards: Starting with the most dilute standard solution, rinse a clean cuvette with a small amount of the solution, then fill the cuvette. Place it in the spectrophotometer and record the full absorbance spectrum.

  • Determine λmax: Identify the wavelength at which the maximum absorbance occurs for each solution. This is the λmax.

  • Repeat for all Standards: Repeat the measurement for all prepared standard solutions, ensuring to rinse the cuvette with the next solution before filling.

Calculation of Molar Absorption Coefficient (ε)

Objective: To calculate the molar absorption coefficient using the Beer-Lambert Law.

The Beer-Lambert Law: A = εbc

  • A = Absorbance (unitless)

  • ε = Molar absorption coefficient (L·mol⁻¹·cm⁻¹)

  • b = Path length of the cuvette (typically 1 cm)

  • c = Concentration of the solution (mol·L⁻¹)

Procedure:

  • Create a Calibration Curve: Plot a graph of absorbance (at λmax) on the y-axis versus the concentration of the standard solutions on the x-axis.

  • Linear Regression: Perform a linear regression on the data points. The resulting equation will be in the form y = mx + c, where 'm' is the slope of the line.

  • Calculate ε: According to the Beer-Lambert Law, the slope of the calibration curve (m) is equal to εb. Since the path length (b) is typically 1 cm, the slope of the line is equal to the molar absorption coefficient (ε).

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the spectral properties of Patent Blue V.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis weigh Weigh Patent Blue V Powder dissolve Dissolve in Solvent weigh->dissolve Transfer to volumetric flask dilute_stock Dilute to Volume (Stock) dissolve->dilute_stock prepare_standards Prepare Dilution Series dilute_stock->prepare_standards Serial Dilution measure_absorbance Measure Absorbance of Standards prepare_standards->measure_absorbance setup_spec Setup Spectrophotometer blank_spec Blank with Pure Solvent setup_spec->blank_spec blank_spec->measure_absorbance determine_lambda_max Determine λmax measure_absorbance->determine_lambda_max calibration_curve Plot Calibration Curve (Absorbance vs. Concentration) determine_lambda_max->calibration_curve calculate_epsilon Calculate Molar Absorptivity (ε) from Slope calibration_curve->calculate_epsilon

References

An In-depth Technical Guide to Patent Blue V (Sodium Salt) CAS 20262-76-4

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Patent Blue V (sodium salt), a synthetic triphenylmethane (B1682552) dye with the CAS number 20262-76-4. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, applications, and relevant experimental methodologies.

Core Technical Data

Patent Blue V sodium salt is widely used as a colorant in the food industry, as a staining agent in medical diagnostics and histology, and as a tracer dye for lymphatic mapping.[1][2] Its utility stems from its intense blue color, water solubility, and pH-dependent chromatic properties.[3]

Physicochemical Properties

A summary of the key physicochemical properties of Patent Blue V sodium salt is presented in the table below.

PropertyValueReferences
CAS Number 20262-76-4[4][5]
Molecular Formula C₂₇H₃₁N₂NaO₇S₂[6][7]
Molecular Weight 582.66 g/mol [5][6]
Synonyms Acid Blue 3 sodium salt, Food Blue 5 sodium salt, Sulfan Blue[2][8]
Appearance Dark blue to very dark blue powder[6]
Solubility Soluble in water. Slightly soluble in ethanol (B145695). 0.01 g/10 mL in methanol:water (1:1) results in a blue to very deep blue solution.[3][6][8]
Absorption Maximum (λmax) 635–639 nm in water[9]
pH Range as Indicator 4.0-6.0[6]
Storage Temperature Room temperature[6]
Specifications

The specifications for Patent Blue V sodium salt can vary depending on the supplier and the intended application. The table below provides a general overview of typical specifications.

SpecificationValueReferences
Dye Content ≥ 80%[7]
Assay (Na basis) 5 - 10%[6]
Colour Index Number 42051[6]
EC Number 243-654-4[6]

Applications in Research and Drug Development

Patent Blue V sodium salt is a versatile tool in various scientific disciplines, primarily utilized for its coloring and tracing properties.

Histology and Microscopy

As a biological stain, Patent Blue V is employed for the demonstration of hemoglobin in tissue sections.[2] Its vibrant blue color provides excellent contrast for visualizing specific cellular structures under a microscope.

Physiological Tracer

The dye is used as a physiological tracer to study fluid movement, for instance, within the kidney.[1][2] Its water solubility and visibility allow for the tracking of lymphatic drainage and other fluid dynamics in vivo.

Sentinel Lymph Node Biopsy (SLNB)

In oncological surgery, particularly for breast cancer and melanoma, Patent Blue V is injected near a tumor to identify the sentinel lymph nodes—the first lymph nodes to which cancer cells are likely to spread.[1][10] The blue staining of the lymphatic vessels and nodes allows surgeons to visually locate and excise them for pathological analysis.

Experimental Protocols

The following sections provide detailed methodologies for key applications of Patent Blue V sodium salt.

General Histological Staining Protocol (Paraffin-Embedded Tissue)

This protocol provides a general workflow for staining paraffin-embedded tissue sections with Patent Blue V. Optimization may be required for specific tissue types and target structures.

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Distilled water

  • Patent Blue V staining solution (e.g., 1% w/v in distilled water)

  • Mounting medium

  • Coverslips

Procedure:

  • Deparaffinization: Immerse slides in two changes of xylene for 5 minutes each.

  • Rehydration:

    • Immerse slides in two changes of 100% ethanol for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse slides in distilled water for 5 minutes.

  • Staining:

    • Immerse slides in the Patent Blue V staining solution for 1-5 minutes, depending on the desired staining intensity.

    • Briefly rinse the slides in distilled water to remove excess stain.

  • Dehydration:

    • Immerse slides in 95% ethanol for 1 minute.

    • Immerse slides in two changes of 100% ethanol for 1 minute each.

  • Clearing: Immerse slides in two changes of xylene for 2 minutes each.

  • Mounting: Apply a drop of mounting medium to the tissue section and place a coverslip, avoiding air bubbles.

  • Drying: Allow the slides to dry before microscopic examination.

Sentinel Lymph Node Biopsy Workflow

The following diagram illustrates the typical workflow for a sentinel lymph node biopsy procedure using Patent Blue V.

SLNB_Workflow cluster_preoperative Pre-operative Phase cluster_operative Operative Phase cluster_postoperative Post-operative Phase Patient_Consultation Patient Consultation & Consent Injection_Site_Prep Preparation of Injection Site Patient_Consultation->Injection_Site_Prep Dye_Injection Subdermal or Peritumoral Injection of Patent Blue V Injection_Site_Prep->Dye_Injection Gentle_Massage Gentle Massage of Injection Site Dye_Injection->Gentle_Massage Incise_Skin Incision of Skin over Axilla Gentle_Massage->Incise_Skin Visual_ID Visual Identification of Blue Lymphatic Vessels and Nodes Incise_Skin->Visual_ID Node_Excision Excision of Stained Sentinel Lymph Nodes Visual_ID->Node_Excision Pathology Pathological Analysis of Excised Nodes Node_Excision->Pathology Diagnosis Diagnosis and Further Treatment Planning Pathology->Diagnosis

Workflow for Sentinel Lymph Node Biopsy using Patent Blue V.
In Vivo Lymphatic Mapping in an Animal Model (General Protocol)

This protocol outlines a general procedure for visualizing lymphatic drainage in a mouse model using Patent Blue V.

Materials:

  • Mouse model

  • Anesthetic agent

  • Sterile Patent Blue V solution (e.g., 2.5%)

  • Insulin syringe with a 30G needle

  • Surgical instruments for dissection (optional)

  • Imaging system (e.g., stereomicroscope with a camera)

Procedure:

  • Anesthesia: Anesthetize the mouse according to approved institutional protocols.

  • Injection: Inject a small volume (e.g., 10-50 µL) of the sterile Patent Blue V solution intradermally or subcutaneously into the area of interest (e.g., footpad, ear pinna).

  • Observation: Visually observe the uptake of the dye into the lymphatic vessels. The lymphatic channels will appear as fine blue lines under the skin.

  • Imaging: Document the lymphatic drainage pathways over time using a suitable imaging system.

  • Dissection (Optional): If desired, carefully dissect the skin and underlying tissues to expose the stained lymphatic vessels and lymph nodes for further examination.

  • Euthanasia: At the end of the experiment, euthanize the animal according to approved institutional protocols.

Cellular Effects and Toxicological Profile

Currently, there is no scientific evidence to suggest that Patent Blue V directly and specifically modulates any known cellular signaling pathways. Its biological effects are primarily attributed to its function as a dye and a tracer.

The main safety concern associated with the in vivo use of Patent Blue V is the potential for allergic reactions, which can range from mild skin reactions to, in rare cases, anaphylaxis.[11] In vitro studies at high concentrations may show general cytotoxicity, but this is not indicative of a specific interaction with a signaling pathway.

To assess the potential mutagenicity of a chemical compound like Patent Blue V, a standard toxicological assay such as the Ames test can be performed. The workflow for such an assessment is outlined below.

Toxicology_Workflow cluster_preparation Preparation Phase cluster_exposure Exposure Phase cluster_analysis Analysis Phase Compound_Prep Prepare Test Compound (Patent Blue V) at Various Concentrations Incubation Incubate Bacteria with Test Compound (+/- S9 Extract) Compound_Prep->Incubation Bacteria_Prep Prepare Histidine-dependent Salmonella typhimurium Strains Bacteria_Prep->Incubation S9_Prep Prepare S9 Liver Extract (for metabolic activation) S9_Prep->Incubation Plating Plate Bacteria on Histidine-deficient Agar Incubation->Plating Incubate_Plates Incubate Plates for 48-72 hours Plating->Incubate_Plates Colony_Count Count Revertant Colonies Incubate_Plates->Colony_Count Data_Analysis Analyze Data and Determine Mutagenicity Colony_Count->Data_Analysis

Workflow for Ames Test for Mutagenicity Assessment.

Summary and Conclusion

Patent Blue V (sodium salt) is a valuable tool in research and clinical settings due to its properties as a dye and tracer. This guide has provided a comprehensive overview of its technical data, applications, and relevant experimental workflows. While it is a powerful visualization agent, it is important to note the absence of evidence for its direct involvement in specific cellular signaling pathways. Researchers and drug development professionals should consider its utility in the context of its well-established applications and be mindful of the potential for allergic reactions in in vivo studies.

References

Patent blue V (sodium salt) as a pH indicator in chemical experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patent Blue V, also known as Food Blue 5 or Sulphan Blue, is a synthetic triphenylmethane (B1682552) dye.[1][2] While widely recognized for its use as a food colorant and in medical diagnostics such as lymphangiography, its utility as a pH indicator in chemical experiments is a notable, albeit less common, application.[1][2] This technical guide provides an in-depth overview of the core chemical properties, experimental protocols, and quantitative data related to the use of Patent Blue V sodium salt as a pH indicator.

Physicochemical Properties

Patent Blue V is the sodium or calcium salt of [4-(α-(4-diethylaminophenyl)-5-hydroxy-2,4-disulfophenylmethylidene)-2,5-cyclohexadien-1-ylidene]diethylammonium hydroxide (B78521) inner salt.[1][2] It typically appears as a dark bluish or violet powder.[2][3]

Key Chemical Data:

PropertyValueReference
Molecular FormulaC₂₇H₃₁N₂NaO₇S₂
Molecular Weight582.66 g/mol [4]
CAS Number20262-76-4 (sodium salt)[4]
pH Range0.8 - 3.0[1][2][3]
pKa7.63[5]

pH Indicator Properties and Data

The color of Patent Blue V in an aqueous solution is pH-dependent, making it a useful indicator for acidic conditions.[1][2][3] The pronounced color change occurs within the pH range of 0.8 to 3.0.[1][2][3]

Color Transition with pH:

pHColor
< 0.8Yellow-Orange
0.8 - 3.0Transition from Yellow-Orange to Greenish-Blue
> 3.0Deep Blue

This table is a summary based on descriptive information from multiple sources.[1][2][3][6]

Spectroscopic Data:

The absorption spectrum of Patent Blue V changes significantly with pH. In strongly acidic media, it exhibits an absorption maximum at a lower wavelength, which shifts to a higher wavelength in alkaline or weakly acidic conditions.

pH ConditionWavelength of Maximum Absorbance (λmax)
Strongly Acidic (e.g., 10 M H₂SO₄)~415 nm
pH 3~640 nm
pH 9~640 nm
pH > 10Hypsochromic shift from 640 nm

Data compiled from a study on the protonation of Patent Blue V.[7]

Experimental Protocols

Preparation of Patent Blue V Indicator Solution

A standard indicator solution can be prepared by dissolving a specific amount of Patent Blue V sodium salt in distilled or deionized water.

Materials:

  • Patent Blue V sodium salt powder

  • Distilled or deionized water

  • Volumetric flask (e.g., 100 mL)

  • Analytical balance

Procedure:

  • Weigh out a desired amount of Patent Blue V sodium salt (e.g., 0.1 g).

  • Transfer the powder to a 100 mL volumetric flask.

  • Add a small amount of distilled water to dissolve the powder.

  • Once dissolved, fill the flask to the mark with distilled water.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

Use in Acid-Base Titration

Patent Blue V is suitable for titrations involving a strong acid and a weak base, where the equivalence point lies within its transition range.

Materials:

  • Burette

  • Pipette

  • Erlenmeyer flask

  • Analyte (acidic solution)

  • Titrant (basic solution)

  • Patent Blue V indicator solution

Procedure:

  • Rinse the burette with the titrant and the pipette with the analyte.

  • Pipette a known volume of the analyte into the Erlenmeyer flask.

  • Add 2-3 drops of the Patent Blue V indicator solution to the analyte. The solution should turn a yellow-orange color.

  • Fill the burette with the titrant and record the initial volume.

  • Slowly add the titrant to the analyte while continuously swirling the flask.

  • The endpoint of the titration is reached when the solution exhibits a distinct color change to greenish-blue.

  • Record the final volume of the titrant.

  • Repeat the titration at least three times to ensure accuracy.

Visualizations

pH-Dependent Color Change Workflow

The following diagram illustrates the color transition of Patent Blue V as the pH of the solution changes.

G cluster_acidic Strongly Acidic cluster_transition Transition Range cluster_alkaline Weakly Acidic / Alkaline pH_low pH < 0.8 color_yellow Yellow-Orange color_green Greenish color_yellow->color_green Increase pH pH_mid pH 0.8 - 3.0 color_blue Deep Blue color_green->color_blue Increase pH pH_high pH > 3.0

Caption: pH-dependent color change of Patent Blue V.

Titration Experimental Workflow

This diagram outlines the key steps in performing an acid-base titration using Patent Blue V as an indicator.

G start Start prep_analyte Prepare Analyte in Flask start->prep_analyte add_indicator Add Patent Blue V (Solution turns Yellow-Orange) prep_analyte->add_indicator fill_burette Fill Burette with Titrant add_indicator->fill_burette titrate Slowly Add Titrant while Swirling fill_burette->titrate endpoint Endpoint Reached (Color changes to Greenish-Blue) titrate->endpoint Observe Color Change record Record Final Volume endpoint->record end End record->end

Caption: Acid-Base Titration Workflow.

Redox Indicator Properties

Beyond its function as a pH indicator, Patent Blue V also exhibits redox-sensitive properties. It can change from a reduced yellow form to an oxidized red form.[1][2][3] This reversible redox behavior makes it potentially useful as a redox indicator in certain analytical methods.[1][2][3]

Conclusion

Patent Blue V sodium salt is a versatile dye with clear applications as a pH indicator in strongly acidic environments. Its distinct color change, well-defined pH range, and ease of preparation make it a valuable tool for researchers and scientists in various chemical and analytical contexts. While its use is most appropriate for titrations with an acidic endpoint, its redox properties suggest a broader potential in analytical chemistry.

References

A Comprehensive Guide to the Synonyms and Alternative Names for Patent Blue V (Sodium Salt) in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. Patent Blue V, a synthetic triphenylmethane (B1682552) dye, is known by a multitude of synonyms and identifiers across various scientific and regulatory domains. This technical guide provides a consolidated overview of these names and associated quantitative data to ensure accurate identification and sourcing.

Nomenclature and Identification

Patent Blue V is utilized in diverse applications, from a food coloring agent to a medical dye in procedures like lymphangiography. This wide range of uses has led to its classification under several naming conventions, including Colour Index (C.I.), E numbers for food additives, and various chemical catalogues. The compound can exist as a sodium or calcium salt.[1] This guide focuses on the sodium salt.

Quantitative Data and Identifiers

To facilitate unambiguous identification, the following table summarizes the key names and quantitative identifiers for Patent Blue V sodium salt.

Identifier TypeValuePrimary Source(s)
Common Name Patent Blue V sodium salt[2]
CAS Number 20262-76-4[2][3]
Chemical Formula C₂₇H₃₁N₂NaO₇S₂[2][3]
Molecular Weight 582.66 g/mol [2][]
Colour Index Name C.I. Acid Blue 3, monosodium salt[5]
Colour Index Number C.I. 42051[1][6]
E Number E131[1][7]
IUPAC Name sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxybenzene-1,3-disulfonate[5][8]
EC Number 243-654-4[5]
UNII (FDA) 9ZL680Q9Z5[5]

Synonyms and Trade Names

In scientific literature and commercial products, a variety of alternative names are used for Patent Blue V. These can be broadly categorized into chemical names, food additive names, and trade names.

Common Synonyms:

  • Acid Blue 3 sodium salt[2][3][9]

  • Food Blue 5 sodium salt[3][9]

  • Sulphan Blue[1]

  • Patentblau V[1]

  • Sky Blue[1]

  • L-Blau 3[1]

  • C-Blau 20[1]

It is important to note that some identifiers, like "Sulphan Blue," can also be associated with a closely related compound with a different CAS number (129-17-9), which has a slightly different chemical structure.[10][11][12] However, in many contexts, "Sulphan Blue" is used interchangeably with Patent Blue V.[1]

Nomenclature Relationships

The relationship between the primary name and its various identifiers is crucial for navigating different databases and regulatory frameworks. The following diagram illustrates these connections.

Synonyms cluster_chemical Chemical Identifiers cluster_regulatory Regulatory & Index Names cluster_synonyms Common Synonyms & Trade Names CAS: 20262-76-4 CAS: 20262-76-4 Formula: C27H31N2NaO7S2 Formula: C27H31N2NaO7S2 MW: 582.66 MW: 582.66 IUPAC Name IUPAC Name E Number: E131 E Number: E131 C.I. Name: Acid Blue 3 C.I. Name: Acid Blue 3 C.I. Number: 42051 C.I. Number: 42051 EC Number: 243-654-4 EC Number: 243-654-4 Sulphan Blue Sulphan Blue Food Blue 5 Food Blue 5 Patentblau V Patentblau V Sky Blue Sky Blue Patent Blue V (Sodium Salt) Patent Blue V (Sodium Salt) Patent Blue V (Sodium Salt)->Formula: C27H31N2NaO7S2 Patent Blue V (Sodium Salt)->MW: 582.66 Patent Blue V (Sodium Salt)->IUPAC Name Patent Blue V (Sodium Salt)->E Number: E131 Patent Blue V (Sodium Salt)->C.I. Name: Acid Blue 3 Patent Blue V (Sodium Salt)->C.I. Number: 42051 Patent Blue V (Sodium Salt)->EC Number: 243-654-4 Patent Blue V (Sodium Salt)->Sulphan Blue Patent Blue V (Sodium Salt)->Food Blue 5 Patent Blue V (Sodium Salt)->Patentblau V Patent Blue V (Sodium Salt)->Sky Blue

Caption: Relationship between Patent Blue V and its identifiers.

Experimental Protocols

While this guide focuses on nomenclature, researchers utilizing Patent Blue V would typically encounter it in protocols for staining biological tissues for microscopy or in medical imaging procedures.[13] For instance, in sentinel lymph node biopsy, it is used as a dye to color lymph vessels. The specific methodologies, including concentrations and staining times, are highly application-dependent and should be sourced from peer-reviewed experimental protocols relevant to the specific research question. The dye's color is pH-dependent, appearing deep blue in alkaline or weakly acidic solutions and yellow-orange in more strongly acidic conditions, a property that is critical for its use as a pH indicator in some contexts.

References

An In-depth Technical Guide to Patent Blue V: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic dye Patent Blue V, intended for researchers, scientists, and drug development professionals. It covers the historical context of its discovery, its chemical and physical properties, a detailed synthetic protocol, and its various applications, with a focus on its use in the medical field.

Introduction to Synthetic Dyes and the Triphenylmethane (B1682552) Class

The advent of synthetic dyes in the mid-19th century revolutionized the textile industry and laid the foundation for modern organic chemistry. The journey began with William Henry Perkin's accidental discovery of mauveine in 1856 while attempting to synthesize quinine (B1679958) from coal tar.[1][2] This discovery sparked a wave of innovation, leading to the development of a vast array of synthetic colorants.

Patent Blue V belongs to the triphenylmethane class of dyes, which are known for their brilliant and intense colors.[3] These dyes share a common structural backbone of triphenylmethane. The first commercially successful triphenylmethane dye, fuchsine, was developed in 1859.[3] The development of these dyes was closely linked to the burgeoning German chemical industry in the late 19th and early 20th centuries.[4]

Discovery and History of Patent Blue V

While the exact date of the initial synthesis of Patent Blue V and the specific chemists involved are not extensively documented in readily available historical records, its development can be placed within the broader context of the expansion of the synthetic dye industry. The dye is also known by several other names, including Food Blue 5, Sulphan Blue, Acid Blue 3, and its E number, E131.[5][6]

Its use in the medical field, a significant application, began in the 1960s for lymphangiography.[6] The development of Patent Blue V for medical applications is attributed to the French pharmaceutical company Guerbet, and it was approved by Health Canada on December 31, 1979.[5][7]

Chemical and Physical Properties

Patent Blue V is a synthetic anionic dye of the triphenylmethane family. It is typically available as a sodium or calcium salt.[5] Its chemical structure is characterized by a central carbon atom bonded to three aromatic rings, with diethylamino and sulfonate functional groups that impart its color and solubility.

A summary of its key quantitative properties is presented in the table below:

PropertyValueReference(s)
Chemical FormulaC₂₇H₃₁N₂NaO₇S₂ (Sodium Salt)[8]
Molar Mass582.66 g/mol (Sodium Salt)[8]
AppearanceDark blue powder or granules[9]
SolubilitySoluble in water, slightly soluble in ethanol[5]
pH Indicator Range0.8 - 3.0[6]
Color Change (pH)Yellow-orange (acidic) to deep blue (alkaline)[6]
Reduction Potential~0.77 V[6]

Synthesis of Patent Blue V

The synthesis of Patent Blue V involves a multi-step process rooted in the classical chemistry of triphenylmethane dyes. The primary route involves the condensation of N,N-diethylaniline with 3-hydroxybenzaldehyde, followed by sulfonation and oxidation to yield the final colored product.

Experimental Protocol

The following is a plausible experimental protocol for the synthesis of Patent Blue V, derived from the general principles of triphenylmethane dye synthesis:

Step 1: Condensation to form the Leuco Base

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine two molar equivalents of N,N-diethylaniline with one molar equivalent of 3-hydroxybenzaldehyde.

  • Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or zinc chloride, to the mixture while stirring.

  • Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and neutralize it with a solution of sodium hydroxide.

  • Remove any excess N,N-diethylaniline by steam distillation. The resulting solid is the leuco base of Patent Blue V.

Step 2: Sulfonation

  • To the leuco base, add fuming sulfuric acid (oleum) containing an excess of sulfur trioxide.

  • Heat the mixture carefully to a temperature of 100-120°C for several hours to introduce two sulfonate groups onto the aromatic rings.

  • Cool the reaction mixture and pour it onto ice to precipitate the sulfonated leuco base.

  • Filter the precipitate and wash it with a saturated sodium chloride solution to remove excess acid.

Step 3: Oxidation to Patent Blue V

  • Suspend the sulfonated leuco base in an acidic aqueous solution (e.g., dilute HCl).

  • Add a suitable oxidizing agent, such as lead dioxide (PbO₂) or manganese dioxide (MnO₂), portion-wise with vigorous stirring.

  • Continue the oxidation until the characteristic deep blue color of Patent Blue V develops and persists.

  • Filter the solution to remove the oxidizing agent and any byproducts.

  • The dye can be isolated from the aqueous solution by salting out with sodium chloride or by evaporation of the solvent. The final product is typically a sodium or calcium salt.

Synthesis Pathway Diagram

Synthesis_of_Patent_Blue_V cluster_reactants Starting Materials cluster_intermediates Intermediate Stages cluster_product Final Product NN_diethylaniline N,N-diethylaniline leuco_base Leuco Base NN_diethylaniline->leuco_base hydroxybenzaldehyde 3-hydroxybenzaldehyde hydroxybenzaldehyde->leuco_base  Condensation (Acid Catalyst) sulfonated_leuco Sulfonated Leuco Base leuco_base->sulfonated_leuco Sulfonation (Oleum) patent_blue Patent Blue V sulfonated_leuco->patent_blue Oxidation (e.g., PbO₂)

Caption: Synthesis pathway of Patent Blue V from starting materials to the final dye.

Applications of Patent Blue V

Patent Blue V has found applications in various fields, primarily due to its intense color and its interaction with biological molecules.

Medical Diagnostics: Lymphangiography and Sentinel Node Biopsy

The most significant application of Patent Blue V is in the medical field as a diagnostic agent. It is used in lymphangiography to visualize lymphatic vessels and in sentinel lymph node biopsy for cancer staging.[5][6] When injected interstitially, Patent Blue V is taken up by the lymphatic system, where it binds to albumin, allowing for the visual identification of lymph nodes and vessels.[7]

Clinical Workflow for Sentinel Lymph Node Biopsy

SLNB_Workflow cluster_preop Pre-operative cluster_intraop Intra-operative cluster_postop Post-operative injection Interstitial Injection of Patent Blue V near the tumor uptake Dye is taken up by lymphatic vessels injection->uptake migration Dye migrates to the sentinel lymph node(s) uptake->migration visualization Visual identification of blue-stained lymph node(s) migration->visualization excision Surgical excision of the sentinel lymph node(s) visualization->excision pathology Pathological analysis of the excised node(s) excision->pathology

Caption: Clinical workflow for using Patent Blue V in sentinel lymph node biopsy.

Food Additive

Patent Blue V is used as a food coloring agent in some regions, where it is designated as E131.[5] It can be found in products such as Scotch eggs, certain jelly sweets, and blue Curaçao.[6] However, its use as a food dye is banned in some countries, including the United States and Australia, due to concerns about potential allergic reactions.[5]

pH and Redox Indicator

Due to its pH-dependent color change, Patent Blue V can be used as a pH indicator in the range of 0.8 to 3.0.[6] It is also redox-sensitive, changing from a reduced yellow form to an oxidized blue form, making it useful as a reversible redox indicator in some analytical methods.[6]

Conclusion

Patent Blue V, a member of the historic triphenylmethane class of dyes, has evolved from a general colorant to a specialized tool in medical diagnostics. Its unique chemical properties, including its intense color and ability to bind to proteins, have made it invaluable for procedures like sentinel lymph node biopsy. This guide has provided a detailed overview of its history, synthesis, and applications, offering a valuable resource for professionals in the fields of chemistry and drug development.

References

An In-Depth Technical Guide to the Interaction of Patent Blue V (Sodium Salt) with Biological Macromolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patent Blue V (PBV), a synthetic triphenylmethane (B1682552) dye, is utilized in the medical field as a diagnostic agent, particularly for sentinel lymph node biopsy in cancer staging.[1][2] Its clinical efficacy is intrinsically linked to its interactions with biological macromolecules, most notably serum albumin. This technical guide provides a comprehensive overview of the current understanding of these interactions, focusing on quantitative data, detailed experimental methodologies, and logical workflows for characterization. While the interaction with serum albumin is the most documented, this guide also touches upon its interactions with other macromolecules like DNA.

Core Concept: The Pivotal Role of Albumin Binding

The biodistribution and pharmacokinetic profile of Patent Blue V are critically dependent on its binding to lymphatic proteins, primarily albumin.[3] This non-covalent interaction is essential for the dye's transport through the lymphatic system, allowing for the visualization of lymph vessels and nodes.[3] It is understood that PBV binds weakly to albumin, likely through its sulfonic acid groups.[3] This reversible binding is a key aspect of its function, enabling it to be transported effectively while also being available for clearance.

Quantitative Data on Patent Blue V Interactions

The available quantitative data on the interaction of Patent Blue V with biological macromolecules is limited, with a primary focus on its interaction with Human Serum Albumin (HSA). A significant observation is the substantial increase in the fluorescence quantum yield of PBV upon binding to HSA.

MacromoleculeParameterValue (Free PBV)Value (HSA-Bound PBV)MethodReference
Human Serum Albumin (HSA)Fluorescence Quantum Yield (at 585 nm)5.3 x 10⁻⁴1.7 x 10⁻² (± 0.3 x 10⁻²)Fluorescence Spectroscopy[3]
Human Serum Albumin (HSA)Fluorescence Quantum Yield (at 620 nm)4.7 x 10⁻⁴1.2 x 10⁻² (± 0.2 x 10⁻²)Fluorescence Spectroscopy[3]
B-DNAMolecular InteractionNo significant interaction observed-In silico molecular docking[4]

Experimental Protocols for Characterizing Dye-Macromolecule Interactions

While specific, detailed protocols for Patent Blue V are not extensively published, the following methodologies are standard for characterizing dye-protein interactions and can be readily adapted.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[5][6]

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the PBV-albumin interaction.

Methodology:

  • Sample Preparation:

    • Prepare a solution of Human Serum Albumin (HSA) at a concentration of approximately 10 µM in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).[7] The buffer must be precisely matched for both the protein and the dye solution to minimize heats of dilution.[8]

    • Prepare a concentrated solution of Patent Blue V (sodium salt) at approximately 100 µM in the same buffer.[7]

    • Degas both solutions immediately before the experiment to prevent bubble formation.[8]

  • Instrumentation and Setup (e.g., MicroCal ITC200):

    • Set the reference power to 5 µcal/sec and the experimental temperature to 25°C or 37°C.[9]

    • Set the stirring speed to 750 rpm.[9]

    • Load the HSA solution into the sample cell and the PBV solution into the injection syringe.

  • Titration:

    • Perform an initial injection of 0.5 µL over 1 second, followed by a series of 20-30 injections of 2.0 µL each, with a 180-second spacing between injections.[9] These parameters may need to be optimized based on the specific interaction.

  • Data Analysis:

    • Integrate the raw thermogram peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of PBV to HSA.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.[8]

Fluorescence Spectroscopy for Binding Affinity Determination

This technique can be used in two ways: by observing the change in the intrinsic fluorescence of the protein (tryptophan fluorescence quenching) or the change in the fluorescence of the dye upon binding.[10][11] Given that PBV's fluorescence is significantly enhanced upon binding to HSA, the latter approach is particularly suitable.[3]

Objective: To determine the binding constant (Ka) and the number of binding sites (n) for the PBV-HSA interaction.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of HSA (e.g., 10 µM) and a stock solution of PBV (e.g., 1 mM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Instrumentation:

    • Use a spectrofluorometer with excitation and emission slit widths set to 5 nm.[11]

  • Titration:

    • Place a fixed concentration of HSA in a cuvette.

    • Incrementally add small aliquots of the PBV stock solution to the HSA solution.

    • After each addition, incubate the mixture to allow it to reach equilibrium.

    • Record the fluorescence emission spectrum of the solution. For PBV bound to HSA, an excitation wavelength of 585 nm or 620 nm can be used, with emission monitored around the peak fluorescence.[3]

  • Data Analysis (using the Scatchard equation):

    • Correct the fluorescence intensity for the inner filter effect.

    • Calculate the concentration of bound and free dye at each titration point.

    • Plot r/[Df] versus r, where r is the ratio of the concentration of bound dye to the total protein concentration, and [Df] is the concentration of free dye.

    • The binding constant (Ka) can be determined from the slope of the plot, and the number of binding sites (n) from the x-intercept.

Equilibrium Dialysis

This is a classic and reliable method to separate the free ligand from the protein-bound ligand.[3]

Objective: To determine the concentrations of free and HSA-bound PBV at equilibrium.

Methodology:

  • Setup:

    • Prepare a solution of HSA in a buffer (e.g., PBS) and place it inside a dialysis bag with a specific molecular weight cutoff (e.g., 12-14 kDa).

    • Immerse the dialysis bag in a larger volume of the same buffer containing a known concentration of PBV.

  • Equilibration:

    • Allow the system to equilibrate with gentle stirring for a sufficient period (e.g., 12-24 hours) to allow the free dye to diffuse across the membrane.[3]

  • Measurement:

    • After equilibration, measure the concentration of PBV in the solution outside the dialysis bag (which represents the free dye concentration) using a spectrophotometer at 638 nm.[3]

    • The concentration of bound dye can be calculated by subtracting the free dye concentration from the total initial dye concentration.

Visualizing Experimental and Logical Workflows

Logical Workflow for Characterizing PBV-Macromolecule Interaction

G cluster_0 Initial Assessment cluster_1 Qualitative & Preliminary Analysis cluster_2 Quantitative Binding Analysis cluster_3 Structural & Mechanistic Insights cluster_4 Functional Consequences start Hypothesize Interaction (e.g., PBV with Protein X) lit_review Literature Review (Similar Dyes/Proteins) start->lit_review uv_vis UV-Vis Spectroscopy (Spectral Shifts) lit_review->uv_vis fluorescence Fluorescence Spectroscopy (Quenching/Enhancement) uv_vis->fluorescence itc Isothermal Titration Calorimetry (Kd, ΔH, ΔS, n) fluorescence->itc spr Surface Plasmon Resonance (kon, koff, Kd) fluorescence->spr fluorescence_quant Quantitative Fluorescence (Ka, n) fluorescence->fluorescence_quant docking Molecular Docking (Binding Site Prediction) itc->docking spr->docking fluorescence_quant->docking cd Circular Dichroism (Conformational Changes) docking->cd enzyme_assay Enzyme Activity Assay (Inhibition/Activation) cd->enzyme_assay cell_based Cell-Based Assays (Toxicity, Uptake) enzyme_assay->cell_based

Caption: A logical workflow for the comprehensive characterization of Patent Blue V's interaction with a target macromolecule.

Experimental Workflow for ITC

ITC_Workflow prep Sample Preparation (Protein & PBV in matched buffer, Degas) load Load Samples (Protein in cell, PBV in syringe) prep->load setup Instrument Setup (Temperature, Stirring Speed) load->setup titrate Perform Titration (Inject PBV into Protein) setup->titrate raw_data Acquire Raw Data (Heat change per injection) titrate->raw_data integrate Integrate Peaks raw_data->integrate plot Plot Binding Isotherm (Heat vs. Molar Ratio) integrate->plot fit Fit Data to Model (e.g., One-Site Binding) plot->fit results Determine Thermodynamic Parameters (Kd, ΔH, ΔS, n) fit->results

Caption: A streamlined experimental workflow for determining the thermodynamics of PBV-protein interaction using Isothermal Titration Calorimetry.

Conclusion and Future Directions

The interaction of Patent Blue V with serum albumin is fundamental to its clinical utility. While current data confirms this binding and its effect on the dye's fluorescence, a significant gap exists in the literature regarding a detailed thermodynamic and kinetic characterization of this interaction. The experimental protocols outlined in this guide provide a robust framework for researchers to undertake such studies using techniques like ITC and fluorescence spectroscopy. Further research into the binding of Patent Blue V with other biological macromolecules, including a wider range of proteins and lipids, will be crucial for a more complete understanding of its biological fate and for the development of new diagnostic and therapeutic applications. The potential for this dye to modulate the activity of enzymes or other functional proteins remains an unexplored and potentially fruitful area of investigation.

References

Methodological & Application

Application Notes: Protocol for Using Patent Blue V in Sentinel Lymph Node Biopsy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sentinel lymph node biopsy (SLNB) is a minimally invasive surgical procedure used for the staging of axillary lymph nodes in patients with early-stage breast cancer and melanoma. The procedure identifies the sentinel lymph node(s) (SLNs)—the first node(s) to receive lymphatic drainage from a primary tumor. The status of the SLN is highly predictive of the status of the remaining regional lymph nodes.

Patent Blue V (PBV), a triphenylmethane (B1682552) dye, is a widely used agent for lymphatic mapping.[1] When injected near the tumor, PBV is taken up by lymphatic vessels and stains the SLNs blue, allowing for visual identification and excision by the surgeon.[2] While the combination of blue dye with a radioisotope (technetium-99m) is often considered the gold standard for SLNB, offering high identification rates, the use of PBV alone is a viable, simpler, and more accessible alternative that avoids radiation exposure.[1][3]

Materials and Equipment

  • Sterile Patent Blue V solution (2.5%)

  • Sterile syringes (1-5 mL)

  • Sterile needles (23G or similar)[4]

  • Skin antiseptic

  • Sterile drapes

  • Protective barrier: sterile adhesive plastic film or sterile lubricating jelly[4][5]

  • Sterile gauze[4]

  • Standard surgical dissection kit

  • Specimen container with appropriate fixative (e.g., 10% neutral buffered formalin)

Experimental Protocol

3.1. Patient Preparation and Anesthesia

  • Informed Consent: Ensure the patient has provided informed consent, which should include discussion of potential side effects such as allergic reactions and prolonged skin staining.[6]

  • Allergy History: Thoroughly review the patient's history for any prior allergic reactions to dyes or contrast media. PBV is contraindicated in patients with a known hypersensitivity.[7]

  • Anesthesia: The procedure is performed under general anesthesia. The dye is typically injected immediately following the induction of anesthesia.[2]

3.2. Dye Preparation and Administration

  • Dosage: Draw 1-2 mL of 2.5% Patent Blue V solution into a sterile syringe.[8] Some protocols may involve dilution with saline, though this is not always required.[8]

  • Injection Site Preparation:

    • Prepare the skin over the injection site with a suitable antiseptic.

    • To prevent spillage and subsequent skin tattooing, apply a protective barrier over the injection site. Options include a sterile adhesive plastic film or a layer of sterile lubricating jelly around the intended injection point.[4][9]

  • Injection Technique:

    • Location: The injection can be administered via peritumoral (around the tumor), or periareolar (around the areola) routes.[2][10] The injection is typically intradermal and/or subdermal.[2][4]

    • Using a 23G needle, inject the dye slowly.[4]

    • After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze for approximately 10 seconds to minimize leakage.[4]

  • Massage: Gently massage the injection site for 5-10 minutes. This promotes the uptake of the dye into the lymphatic channels.[11]

3.3. Surgical Procedure and Node Identification

  • Timing: Wait approximately 5-10 minutes after injection and massage to allow the dye to travel to the sentinel node(s).

  • Incision: Make a surgical incision in the axilla.

  • Identification and Excision:

    • Carefully dissect through the subcutaneous tissue and axillary fat.

    • Visually identify any blue-stained lymphatic vessels and trace them to the first blue-stained lymph node(s). These are the sentinel nodes.

    • Excise the identified sentinel node(s) and any other palpable or suspicious nodes.

3.4. Sample Handling and Analysis

  • Ex Vivo Confirmation: Confirm the blue staining of the excised nodes.

  • Histopathology: Place the excised SLN(s) in a labeled specimen container with the appropriate fixative.

  • Intraoperative Analysis: Send the specimen for immediate histopathological analysis, typically via frozen section, to detect the presence of metastatic cells.[2] The results of this analysis will guide the decision on whether to proceed with a full axillary lymph node dissection.[2]

Data Presentation

Table 1: Patent Blue V Injection Protocol Summary

Parameter Standard Protocol
Agent Patent Blue V (2.5% Solution)
Volume 1–2 mL[8]
Injection Site Peritumoral or Periareolar[10]
Injection Depth Intradermal and/or Subdermal[2][4]
Post-Injection Gentle massage for 5-10 minutes[11]

| Wait Time | 5-10 minutes before incision |

Table 2: Performance Metrics of SLNB Mapping Techniques

Technique Identification Rate (%) False-Negative Rate (%)
Blue Dye Alone 93.3% – 97.4%[12][13] 4.9% – 21%[13][14]
Radioisotope Alone ~97.5% ~7.4%[10]

| Combined (Dye + Radioisotope) | >95% – 98.8%[1][8] | 2.8% – 5.9%[10][14] |

Table 3: Reported Adverse Reactions to Patent Blue V

Reaction Type Incidence (%) Notes
Overall Adverse Reactions ~0.9%[15] Based on a study of 7,917 patients.[15]
Minor Allergic Reactions ~0.3%[15] Includes urticaria (hives), pruritus, and rash.[15]
Moderate Allergic Reactions ~0.2%[15] Includes transient hypotension or bronchospasm.[15]
Severe Anaphylaxis ~0.06%[15] Life-threatening reaction requiring immediate intervention.[15]
Prolonged Skin Staining Common Can persist for 12-18 months or longer.[4][6]

| Blue Discoloration of Urine | Common | Typically resolves within 24-48 hours.[16] |

Visualization: SLNB Experimental Workflow

SLNB_Workflow cluster_pre Pre-Operative Phase cluster_op Operative Phase cluster_post Post-Operative Phase Start Patient Preparation (Anesthesia, Allergy Check) PrepSite Prepare Injection Site (Apply Protective Barrier) Start->PrepSite Inject Inject 1-2 mL Patent Blue V (Peritumoral/Periareolar) PrepSite->Inject Massage Massage Site (5-10 min) Inject->Massage Incise Surgical Incision & Axillary Dissection Massage->Incise Wait 5-10 min Identify Identify Blue Lymphatic Vessels & Sentinel Node(s) Incise->Identify Excise Excise Sentinel Node(s) Identify->Excise Analysis Histopathological Analysis (e.g., Frozen Section) Excise->Analysis Decision Decision on Further Axillary Dissection Analysis->Decision End Procedure Complete Decision->End

Caption: Workflow for sentinel lymph node biopsy using Patent Blue V.

Discussion and Troubleshooting

  • Technique Comparison: The combined use of blue dye and a radioisotope is generally associated with a higher identification rate and a lower false-negative rate compared to blue dye alone.[10][14] However, the dye-alone technique is a valid option, especially in centers without access to nuclear medicine facilities, provided that surgeons are experienced with the procedure.[13]

  • Minimizing Skin Staining: The most common non-allergic side effect is prolonged blue discoloration of the skin at the injection site.[17] This "blue tattoo" can last for many months and be a cosmetic concern for patients.[6] The risk can be significantly minimized by carefully applying a protective barrier (adhesive film or sterile jelly) to prevent dye spillage onto the epidermis and by ensuring a subdermal, rather than purely intradermal, injection.[4][5]

  • Managing Adverse Reactions: Although rare, severe allergic reactions to Patent Blue V can occur.[15] Anesthesiologists and surgeons must be vigilant for signs of anaphylaxis, such as sudden hypotension, bronchospasm, or urticaria, which typically occur within minutes of injection.[16] A thorough patient allergy history is critical, and appropriate resuscitation equipment should be immediately available.[7]

References

Application Notes and Protocols: Staining Tissues with Patent Blue V (Sodium Salt) for Microscopy and Histology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patent Blue V (sodium salt), a synthetic triphenylmethane (B1682552) dye, serves as a versatile tool in microscopy and histology.[1] Its vibrant blue color provides excellent contrast, making it valuable for visualizing various cellular and tissue components.[2] These application notes provide detailed protocols for the use of Patent Blue V as a general histological stain, a counterstain, and a vital stain, along with troubleshooting guidance to ensure optimal results. As an acid dye, Patent Blue V carries a negative charge and binds to cationic (basic) components within tissues, such as proteins in the cytoplasm, muscle, and connective tissue.[1][3][4] This electrostatic interaction is the primary mechanism behind its staining properties.[1]

Data Presentation

Physicochemical Properties of Patent Blue V (Sodium Salt)
PropertyValue
Synonyms Acid Blue 3, Food Blue 5, Sulphan Blue
CAS Number 20262-76-4
Molecular Formula C₂₇H₃₁N₂NaO₇S₂
Molecular Weight 582.66 g/mol
Appearance Dark blue powder
Solubility Soluble in water, slightly soluble in ethanol (B145695)
Recommended Staining Parameters (Starting Points for Optimization)
ParameterGeneral Histological StainCounterstainVital Staining (Cultured Cells)
Fixation 10% Neutral Buffered Formalin10% Neutral Buffered FormalinNot applicable (live cells)
Stain Concentration 0.5% - 1% aqueous0.1% - 0.5% aqueous0.2% - 0.5% in balanced salt solution
Staining Time 5 - 10 minutes1 - 3 minutes5 - 15 minutes
Differentiation 0.5% Acetic AcidNot typically requiredNot applicable

Experimental Protocols

I. General Histological Staining with Patent Blue V

This protocol provides a method for using Patent Blue V as a primary stain for visualizing cytoplasm, muscle, and connective tissue.

Materials:

  • Patent Blue V (sodium salt)

  • Distilled water

  • Glacial acetic acid

  • Standard histology reagents for deparaffinization and rehydration (e.g., xylene, graded alcohols)

  • 10% Neutral Buffered Formalin (NBF)

  • Mounting medium

Equipment:

  • Microscope slides with fixed and paraffin-embedded tissue sections

  • Staining jars

  • Microscope

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer to 100% ethanol (2 changes, 3 minutes each).

    • Transfer to 95% ethanol (2 changes, 3 minutes each).

    • Transfer to 70% ethanol (3 minutes).

    • Rinse in running tap water for 5 minutes.

    • Rinse in distilled water.

  • Staining:

    • Prepare a 0.5% aqueous solution of Patent Blue V (0.5 g of Patent Blue V powder in 100 ml of distilled water).

    • Immerse slides in the Patent Blue V solution for 5-10 minutes.

  • Differentiation:

    • Briefly rinse slides in distilled water.

    • Dip slides in 0.5% acetic acid (0.5 ml glacial acetic acid in 100 ml distilled water) for 10-30 seconds to remove excess stain. Monitor microscopically for desired staining intensity.

  • Washing:

    • Rinse slides in running tap water for 1-2 minutes.

  • Dehydration and Clearing:

    • Dehydrate through graded alcohols (95% ethanol for 1 minute, followed by 2 changes of 100% ethanol for 1 minute each).

    • Clear in xylene (2 changes, 3 minutes each).

  • Mounting:

    • Apply a coverslip using a permanent mounting medium.

Expected Results:

  • Cytoplasm, muscle, connective tissue: Shades of blue

  • Nuclei: Unstained (if no counterstain is used)

II. Patent Blue V as a Counterstain to Hematoxylin

This protocol outlines the use of Patent Blue V as a cytoplasmic counterstain following nuclear staining with hematoxylin.

Materials:

  • All materials from Protocol I

  • Harris' Hematoxylin solution

  • Acid alcohol (1% HCl in 70% ethanol)

  • Bluing reagent (e.g., Scott's tap water substitute or dilute ammonia (B1221849) water)

Equipment:

  • Same as Protocol I

Protocol:

  • Deparaffinization and Rehydration:

    • Follow step 1 from Protocol I.

  • Nuclear Staining:

    • Immerse slides in Harris' Hematoxylin for 5-8 minutes.

    • Rinse in running tap water.

    • Differentiate briefly in acid alcohol (a few quick dips).

    • Rinse in running tap water.

    • Blue the sections in a suitable bluing reagent for 30-60 seconds.[5]

    • Wash in running tap water for 5 minutes.

    • Rinse in distilled water.

  • Counterstaining:

    • Prepare a 0.2% aqueous solution of Patent Blue V (0.2 g of Patent Blue V powder in 100 ml of distilled water).

    • Immerse slides in the Patent Blue V solution for 1-3 minutes.

  • Washing:

    • Briefly rinse in distilled water.

  • Dehydration, Clearing, and Mounting:

    • Follow steps 5 and 6 from Protocol I.

Expected Results:

  • Nuclei: Blue to purple

  • Cytoplasm, muscle, connective tissue: Light to medium blue

III. Vital Staining of Cultured Cells

This protocol is for assessing cell viability, as Patent Blue V is excluded by live cells with intact membranes.

Materials:

  • Patent Blue V (sodium salt)

  • Sterile phosphate-buffered saline (PBS) or other balanced salt solution

  • Cultured cells on coverslips or in culture dishes

Equipment:

  • Inverted microscope

  • Pipettes

Protocol:

  • Preparation of Staining Solution:

    • Prepare a 0.4% (w/v) Patent Blue V solution in sterile PBS. For example, add 4 mg of Patent Blue V to 1 ml of PBS.

    • Filter-sterilize the solution through a 0.22 µm filter.

  • Staining:

    • Aspirate the culture medium from the cells.

    • Gently add the Patent Blue V staining solution to cover the cells.

    • Incubate at room temperature for 5 minutes.

  • Observation:

    • Observe the cells directly under an inverted microscope. Do not wash the cells, as this may lyse the dead, stained cells.

Expected Results:

  • Viable cells: Remain unstained (dye is excluded).

  • Non-viable (dead or membrane-compromised) cells: Stain blue.

Visualizations

G cluster_prep Tissue Preparation cluster_stain Staining Protocol Fixation Fixation (e.g., 10% NBF) Processing Processing & Embedding Fixation->Processing Sectioning Sectioning Processing->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Staining Patent Blue V Staining Deparaffinization->Staining Differentiation Differentiation (Acetic Acid) Staining->Differentiation Dehydration Dehydration & Clearing Differentiation->Dehydration Mounting Mounting Dehydration->Mounting

Caption: General Histological Staining Workflow with Patent Blue V.

G cluster_prep Cell Culture cluster_stain Vital Staining Cells Live Cultured Cells AddStain Add Patent Blue V Solution Cells->AddStain Incubate Incubate (5 min) AddStain->Incubate Observe Microscopic Observation Incubate->Observe

Caption: Vital Staining Protocol for Cultured Cells.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Weak or No Staining 1. Improper Fixation: Inadequate fixation time or use of an inappropriate fixative. 2. Staining Solution: Stain is too old, at an incorrect pH, or too dilute. 3. Staining Time: Incubation time is too short.1. Ensure tissues are fixed in 10% NBF for an adequate duration (e.g., 24-48 hours for routine biopsies).[6] 2. Prepare a fresh staining solution. Ensure the pH is slightly acidic to neutral.[7] 3. Increase the staining time in 1-2 minute increments.
Overstaining 1. Staining Time: Incubation time is too long. 2. Differentiation: Differentiation step was too short or omitted.1. Reduce the staining time. 2. Increase the differentiation time in 0.5% acetic acid, monitoring the color change microscopically.
Uneven Staining 1. Incomplete Deparaffinization: Residual paraffin (B1166041) on the slide prevents even stain penetration. 2. Reagent Contamination: Water carried over into alcohols or clearing agents.1. Use fresh xylene and alcohols for deparaffinization. Ensure complete immersion of slides. 2. Replace contaminated reagents in the staining series.
Precipitate on Section 1. Staining Solution: The dye has precipitated out of the solution.1. Filter the staining solution before use.

Safety Precautions

Patent Blue V is generally considered to have low toxicity.[8][9] However, as with all laboratory chemicals, appropriate safety measures should be taken.

  • Wear personal protective equipment (PPE), including gloves, a lab coat, and eye protection.

  • Avoid inhalation of the powder by handling it in a well-ventilated area or a fume hood.

  • In case of skin or eye contact, rinse thoroughly with water.[10]

  • Consult the Safety Data Sheet (SDS) for complete safety information.[8][9]

References

Application Notes and Protocols: Patent Blue V as a Tracer Dye in Physiological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Patent Blue V as a tracer dye in various physiological studies, with a primary focus on its application in lymphatic mapping. Detailed protocols, quantitative data, and safety information are presented to guide researchers in its effective and safe use.

Introduction to Patent Blue V

Patent Blue V is a synthetic triphenylmethane (B1682552) dye widely used in medicine as a tracer for lymphatic mapping, particularly in sentinel lymph node biopsy (SLNB).[1][2] Its vibrant blue color allows for the direct visualization of lymphatic vessels and nodes.[3] The dye binds to albumin in the interstitial fluid and is subsequently taken up by the lymphatic system, providing a clear demarcation of the lymphatic drainage pathways from the injection site.[3][4]

Chemical Properties:

  • Chemical Name: Sodium or calcium salt of [4-(α-(4-diethylaminophenyl)-5-hydroxy- 2,4-disulfophenylmethylidene)-2,5-cyclohexadien-1-ylidene] diethylammonium (B1227033) hydroxide (B78521) inner salt.[1]

  • Molecular Formula: C27H31N2NaO7S2[5]

  • Appearance: Blue powder or granules.[6]

  • Solubility: Soluble in water, slightly soluble in ethanol.[6]

Primary Application: Sentinel Lymph Node Biopsy (SLNB)

The most common application of Patent Blue V is in SLNB, a procedure to identify the first lymph node(s) to which cancer cells are most likely to spread from a primary tumor.[7] It is frequently used in breast cancer and melanoma surgery.[8] The dye is often used in combination with a radioisotope (e.g., technetium-99m) to maximize the detection rate of sentinel nodes.[7]

The following tables summarize key quantitative data from clinical studies on the use of Patent Blue V in SLNB.

Table 1: Sentinel Lymph Node Identification Rates

Tracer MethodIdentification Rate (%)Reference(s)
Patent Blue V Alone92.5% - 97.4%[9][10]
Radioisotope Alone97.5%[9]
Combined (Patent Blue V + Radioisotope)>95% - 98.8%[7][9]

Table 2: Injection Parameters for SLNB in Breast Cancer

Injection RouteInjection Volume (mL)Concentration (%)Reference(s)
Subdermal0.2 - 0.42.5%[8][11]
PeriareolarNot SpecifiedNot Specified[9]
Peritumoral1.0 - 4.02.5%[8][11]
Intradermal (peri-lesional for melanoma)0.5 - 1.02.5%[8][11]

Table 3: Adverse Reactions to Patent Blue V

Study Population (n)Overall Adverse Reaction Rate (%)Anaphylaxis/Severe Reaction Rate (%)Reference(s)
7,9170.9%0.06%[12][13]
1,2470.88%0.08%[14]
Not SpecifiedNot Specified~0.15%[15]

This protocol describes the use of Patent Blue V for lymphatic mapping in a clinical research setting, such as in studies evaluating new surgical techniques or therapeutic agents.

Materials:

  • Sterile Patent Blue V solution (typically 2.5%)[8]

  • Sterile syringes (1 mL or 3 mL)

  • Fine-gauge needles (e.g., 23G)[16]

  • Sterile drapes and skin preparation solution

  • Gauze and adhesive plastic film (optional, to minimize skin staining)[16][17]

Procedure:

  • Patient Preparation: The patient is positioned, and the surgical site is prepped and draped using standard sterile techniques.

  • Dye Injection:

    • Subdermal/Periareolar Injection: Inject 1-2 mL of 2.5% Patent Blue V solution into the subareolar tissue or dermis overlying the tumor.[10]

    • Peritumoral Injection: Inject 1-4 mL of the dye into the tissue surrounding the tumor at several points.[8][11]

  • Massage: Gently massage the injection site for approximately one minute to promote the uptake of the dye into the lymphatic vessels.[10]

  • Incubation: Wait for 5-10 minutes to allow the dye to travel to the sentinel lymph node(s).[18]

  • Surgical Incision and Identification: Make an incision in the axilla. Carefully dissect through the tissue to identify the blue-stained lymphatic channels and follow them to the first blue-stained lymph node(s).

  • Node Excision: Excise the identified sentinel lymph node(s) for pathological analysis.

  • Closure: Close the incision according to standard surgical practice.

SLNB_Workflow cluster_pre Pre-Procedure cluster_proc Procedure cluster_post Post-Procedure Prep Patient Preparation Inject Inject Patent Blue V Prep->Inject Massage Massage Injection Site Inject->Massage Wait Wait 5-10 min Massage->Wait Incise Incise and Dissect Wait->Incise Identify Identify Blue Node(s) Incise->Identify Excise Excise Sentinel Node(s) Identify->Excise Analyze Pathological Analysis Excise->Analyze

Workflow for Sentinel Lymph Node Biopsy.

Other Physiological Applications

RAM is a technique used to identify and preserve arm lymphatic drainage during axillary surgery to reduce the risk of lymphedema. Patent Blue V is injected into the arm to map the arm's lymphatic system, while a different tracer is used for the sentinel nodes of the breast.

Protocol for Reverse Axillary Mapping:

  • Injection Site: Subcutaneous injection on the anterior edge of the deltoid muscle.[19]

  • Injection Volume: 2 mL of 2.5% Patent Blue V solution.[19]

  • Timing: Inject 10 minutes prior to skin incision.[19]

  • Identification: During axillary dissection, the blue-stained lymphatics and nodes belonging to the arm's drainage are identified and preserved if possible.

RAM_Workflow Inject_Tumor Inject SLN Tracer (e.g., ICG) peritumorally Wait_SLN Wait 20 min Inject_Tumor->Wait_SLN Inject_Arm Inject Patent Blue V into deltoid region Wait_RAM Wait 10 min Inject_Arm->Wait_RAM Dissect Axillary Dissection Wait_RAM->Dissect Wait_SLN->Dissect Identify_SLN Identify and Excise SLN (non-blue) Dissect->Identify_SLN Identify_RAM Identify and Preserve Blue Arm Lymphatics Dissect->Identify_RAM

Workflow for Reverse Axillary Mapping.

Patent Blue V can be used to intraoperatively identify the location of lymphatic fluid leaks, which can be a complication of surgery.[20][21]

Protocol for Lymph Leak Identification:

  • Injection Site: In the case of a groin lymph leak, the dye is injected into the foot of the affected limb.[21]

  • Procedure: After injection, compression of the limb (e.g., calf compression) can help to express the dye through the site of the leak, allowing for its direct visualization and subsequent ligation.[21]

Lymphangiography is the imaging of the lymphatic system. Patent Blue V is used to visualize the lymphatic vessels for cannulation.

Protocol for Interstitial Lymphangiography:

  • Injection Site: 1-2 mL of a 1:1 mixture of Patent Blue V and 1% lidocaine (B1675312) is injected into each dorsal interdigital space of the hands or feet.[22]

  • Timing: After 15-20 minutes, the subcutaneous lymphatic vessels will be stained blue, allowing for their identification and cannulation for the injection of contrast media for imaging.[22]

Safety and Handling

  • Adverse Reactions: The most significant risk associated with Patent Blue V is the potential for allergic reactions, ranging from minor skin reactions (e.g., urticaria) to severe anaphylaxis.[12][14] The incidence of severe reactions is low, but appropriate precautions should be taken.[12]

  • Contraindications: Known hypersensitivity to Patent Blue V.[8]

  • Side Effects:

    • Skin Staining: A bluish discoloration of the skin at the injection site is common and can persist for an extended period.[16] Techniques such as applying an adhesive film or lubricating jelly can minimize this.[16][23]

    • Urine Discoloration: The dye is excreted in the urine, which will appear blue-green for 24-48 hours.[8]

  • Handling:

    • Use sterile, single-use vials or pre-filled syringes.

    • Store at room temperature, protected from light.

    • For research applications involving stock solutions, it is recommended to filter-sterilize the working solution before use.[2]

Conclusion

Patent Blue V is a valuable tool for the visualization of the lymphatic system in various physiological and clinical studies. Its primary application in sentinel lymph node biopsy is well-established, with high identification rates when used in combination with a radioisotope. While generally safe, researchers and clinicians must be aware of the potential for allergic reactions and take appropriate precautions. The protocols provided in these notes offer a foundation for the application of Patent Blue V in a research setting.

References

Application Notes and Protocols for Visualizing Cellular Structures with Patent Blue V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Patent Blue V for the visualization of cellular structures in biomedical research. This document includes an overview of the dye, its mechanism of action, and detailed protocols for its application in both fixed and live-cell imaging, based on currently available data.

Introduction to Patent Blue V

Patent Blue V is a synthetic triphenylmethane (B1682552) dye, also known as Food Blue 5 or E131.[1][2] It is a water-soluble, dark bluish dye that is commonly used as a food coloring agent and in medical diagnostics, such as in lymphangiography and sentinel lymph node biopsies.[1][2][3] In biomedical research, Patent Blue V can be employed as a biological stain to enhance the contrast and visibility of cellular components under a microscope.[4]

Mechanism of Staining: Patent Blue V is an acid dye, meaning it is anionic. Its staining mechanism is primarily based on electrostatic interactions. In an acidic solution, the dye's negative charges are attracted to positively charged components within the cell, such as proteins in the cytoplasm and extracellular matrix. This results in a blue coloration of these structures. The intensity of the staining is pH-dependent, with acidic conditions generally enhancing the staining.[5]

Data Presentation

The following tables summarize the key quantitative data gathered for the application of Patent Blue V in cellular visualization.

Table 1: Physicochemical Properties of Patent Blue V

PropertyValueReference
Synonyms Food Blue 5, Sulphan Blue, Acid Blue 3[1][2]
Chemical Formula C₂₇H₃₁N₂NaO₇S₂[4]
Molecular Weight 582.66 g/mol [4]
Appearance Dark blue powder or granules[6]
Solubility Soluble in water[6]
pH Range (as indicator) 0.8 - 3.0 (Yellow-orange to Blue)[1]

Table 2: Recommended Concentrations and Incubation Times for Staining

ApplicationCell/Tissue TypeConcentrationIncubation TimeReference
Histological Staining Tissue Sections (for hemoglobin)0.5% (w/v) in 0.5% acetic acid (working solution)5 minutesUniversity of Rochester Medical Center Protocol
Tissue Staining Descemet Membrane Endothelial Keratoplasty (DMEK) Grafts2.5% (w/v)4 - 10 minutes[7]
Vital Staining (Suggested Starting Point) Cultured Cells0.01% - 0.1% (w/v)5 - 15 minutesInferred from cytotoxicity data
Cytotoxicity Threshold Human Blood Platelets1 µM and 10 µM (showed damage)Not Specified[8]

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization may be required for specific cell types and experimental conditions.

Protocol 1: General Histological Staining of Fixed Cells and Tissues

This protocol is adapted from a method for staining hemoglobin and can be used as a general procedure for staining fixed cellular structures.

Materials:

  • Patent Blue V powder

  • Glacial Acetic Acid

  • Distilled Water

  • Nuclear Fast Red solution (or other suitable counterstain)

  • Ethanol (B145695) (graded series: 70%, 95%, 100%)

  • Xylene (or a xylene substitute)

  • Mounting medium

  • Microscope slides with fixed tissue sections or cells

Procedure:

  • Preparation of Staining Solutions:

    • Stock Solution (0.5% Patent Blue V): Dissolve 0.5 g of Patent Blue V powder in 100 mL of 0.5% aqueous acetic acid.

    • Working Solution: On the day of use, dilute the stock solution as needed. A 1:10 dilution with 0.5% acetic acid is a good starting point.

  • Deparaffinization and Rehydration (for paraffin-embedded tissues): a. Immerse slides in xylene (2 changes, 5 minutes each). b. Immerse in 100% ethanol (2 changes, 3 minutes each). c. Immerse in 95% ethanol (2 minutes). d. Immerse in 70% ethanol (2 minutes). e. Rinse gently in distilled water.

  • Staining: a. Flood the slides with the freshly prepared Patent Blue V working solution. b. Incubate for 5 minutes at room temperature.

  • Rinsing: a. Rinse the slides in three changes of distilled water.

  • Counterstaining: a. Immerse the slides in Nuclear Fast Red solution for 3 minutes. b. Rinse in three changes of distilled water.

  • Dehydration and Clearing: a. Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%), with each step lasting 2-3 minutes. b. Clear in xylene (2 changes, 3 minutes each).

  • Mounting: a. Apply a coverslip using a compatible mounting medium.

Expected Results:

  • Cytoplasmic proteins and some extracellular matrix components will be stained in varying shades of blue.

  • Nuclei will be stained red or pink by the counterstain.

Protocol 2: Vital Staining of Cultured Cells

This protocol is a suggested starting point for the vital staining of live, cultured cells. It is crucial to perform a dose-response and time-course experiment to determine the optimal, non-toxic conditions for your specific cell line.

Materials:

  • Patent Blue V powder

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

  • Cultured cells on coverslips or in imaging dishes

  • Fluorescence microscope (if counterstaining with a fluorescent dye)

Procedure:

  • Preparation of Staining Solution:

    • Prepare a 1% (w/v) stock solution of Patent Blue V in sterile PBS or distilled water.

    • Filter-sterilize the stock solution through a 0.22 µm filter.

    • On the day of use, dilute the stock solution to a working concentration of 0.01% - 0.1% (w/v) in pre-warmed, serum-free cell culture medium or PBS.

  • Staining: a. Wash the cells once with pre-warmed PBS. b. Add the Patent Blue V working solution to the cells and incubate for 5-15 minutes at 37°C in a cell culture incubator.

  • Washing: a. Gently remove the staining solution. b. Wash the cells 2-3 times with pre-warmed PBS or cell culture medium to remove excess dye.

  • Imaging: a. Immediately image the cells under a bright-field or phase-contrast microscope. b. For counterstaining, you can use a live-cell compatible nuclear stain (e.g., Hoechst 33342) following the manufacturer's protocol.

Expected Results:

  • The cytoplasm of the cells will be lightly stained blue, allowing for visualization of the overall cell morphology.

  • Viable cells should exclude the dye from their nuclei. Dead or dying cells may show more intense staining.

Safety and Handling

Patent Blue V is generally considered to have low toxicity, but appropriate laboratory safety precautions should always be followed.

  • Personal Protective Equipment: Wear gloves, safety glasses, and a lab coat when handling the powder and solutions.[6]

  • Handling: Avoid inhalation of the powder by working in a well-ventilated area or a fume hood.[6] Avoid contact with skin and eyes.[9]

  • Storage: Store the powder in a cool, dry, and dark place in a tightly sealed container.[6]

  • Disposal: Dispose of waste according to local, state, and federal regulations. Do not discharge into sewers or waterways.[5]

Troubleshooting

  • Weak Staining: Increase the concentration of the working solution, increase the incubation time, or lower the pH of the staining solution (for fixed staining).

  • Excessive Background Staining: Decrease the staining time, ensure thorough rinsing, or increase the pH of the rinsing solution.

  • Cell Toxicity (for vital staining): Decrease the concentration of Patent Blue V and/or shorten the incubation time. Ensure the staining solution is prepared in a physiologically compatible buffer or medium.

Visualizations

The following diagrams illustrate the theoretical basis of Patent Blue V staining and a general experimental workflow.

Staining_Mechanism cluster_Cell Cell (Acidic pH) Cytoplasm Cytoplasmic Proteins (+) Nucleus Nucleic Acids (-) PatentBlueV Patent Blue V (-) PatentBlueV->Cytoplasm Electrostatic Attraction PatentBlueV->Nucleus Electrostatic Repulsion

Figure 1: Staining Mechanism of Patent Blue V.

Experimental_Workflow start Start prep_sample Prepare Sample (Fixed or Live Cells) start->prep_sample prep_stain Prepare Patent Blue V Working Solution prep_sample->prep_stain stain Incubate with Stain prep_stain->stain wash Wash to Remove Excess Stain stain->wash counterstain Counterstain (Optional) wash->counterstain image Microscopy Imaging wash->image No Counterstain wash2 Wash counterstain->wash2 wash2->image end End image->end

References

Application Notes and Protocols: Patent Blue V (Sodium Salt) in Flow Cytometry and Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patent Blue V (PBV), a synthetic triphenylmethane (B1682552) dye, is a well-established biological stain with applications in histology and medical diagnostics, particularly for sentinel lymph node mapping.[1][2][3][4] While not a conventional fluorophore, its unique photophysical properties present opportunities for its use in more advanced cellular analysis techniques like flow cytometry and fluorescence microscopy.[5]

This document provides detailed application notes and protocols for the use of Patent Blue V (sodium salt) in these contexts, focusing on its application as a viability dye in flow cytometry and as a fluorescent probe for albumin-rich environments in microscopy. The protocols and data presented are based on the known spectral properties and the fluorescence enhancement mechanism of triphenylmethane dyes.[1][2]

Principle of Use

Patent Blue V is characterized by a very low intrinsic fluorescence quantum yield.[1] However, similar to other triphenylmethane dyes, its fluorescence is significantly enhanced upon binding to macromolecules such as human serum albumin (HSA).[1][2] This fluorescence enhancement is attributed to the restriction of intramolecular rotation of the phenyl rings upon binding, which inhibits non-radiative decay pathways.[2] This "turn-on" fluorescence mechanism forms the basis of its application in fluorescence-based assays.

Data Presentation

The spectral and photophysical properties of Patent Blue V (sodium salt) are summarized in the tables below.

Table 1: Spectral Properties of Patent Blue V (Sodium Salt)

PropertyWavelength (nm)ConditionsReference(s)
Absorption Maximum (λabs) ~638In Phosphate-Buffered Saline (PBS)[1]
~637Patent Blue VF (similar compound)[6]
>600General[7][8]
Excitation Wavelength (λex) 620 - 635For fluorescence emission[1]
Emission Maximum (λem) ~660Free and HSA-bound in PBS[1]

Table 2: Photophysical Properties of Patent Blue V (Sodium Salt)

PropertyValueConditionsReference(s)
Molar Extinction Coefficient ~120,000 M⁻¹cm⁻¹At 638 nm in PBS[1]
Fluorescence Quantum Yield (Φ)
Free PBV~5 x 10⁻⁴In PBS[1]
HSA-bound PBV~1.7 x 10⁻²In PBS[1]
Fluorescence Enhancement ~34-foldUpon binding to HSA[1]

Application 1: Flow Cytometry - Viability Staining

Patent Blue V can be employed as a viability dye to differentiate between live and dead cells in flow cytometry. This application is based on the principle that viable cells with intact cell membranes will exclude the dye, while cells with compromised membranes (i.e., dead or dying cells) will be permeable to the dye. Due to the low intrinsic fluorescence of free PBV, dead cells will exhibit a significant increase in fluorescence upon the dye binding to intracellular proteins.

Experimental Protocol: Viability Staining for Flow Cytometry

Materials:

  • Patent Blue V (sodium salt)

  • Phosphate-Buffered Saline (PBS)

  • Cells in suspension (e.g., harvested cultured cells, peripheral blood mononuclear cells)

  • Flow cytometry tubes

  • Flow cytometer with appropriate laser and filter sets (e.g., 633/640 nm laser for excitation and a detector with a bandpass filter around 660 nm, such as a 660/20 BP filter).

Procedure:

  • Prepare a stock solution of Patent Blue V: Dissolve Patent Blue V (sodium salt) in PBS to a final concentration of 1 mg/mL.

  • Prepare cell suspension: Harvest and wash cells, then resuspend them in cold PBS or a suitable staining buffer at a concentration of 1 x 10⁶ cells/mL.

  • Prepare staining solution: Dilute the Patent Blue V stock solution in PBS to a working concentration. An optimal concentration should be determined by titration, but a starting range of 1-10 µM is recommended.

  • Stain the cells: Add the diluted Patent Blue V staining solution to the cell suspension. For example, add 10 µL of a 100 µM working solution to 1 mL of cell suspension for a final concentration of 1 µM.

  • Incubate: Incubate the cells for 15-30 minutes at room temperature, protected from light.

  • Acquire data: Analyze the cells on a flow cytometer without a wash step. Excite with a red laser (e.g., 633 nm or 640 nm) and collect the emission signal in a channel appropriate for 660 nm (e.g., APC or Alexa Fluor 647 channel).

  • Data analysis: Gate on the cell population based on forward and side scatter. Live cells will show low fluorescence in the PBV channel, while dead cells will exhibit high fluorescence.

Application 2: Fluorescence Microscopy - Visualization of Albumin

The fluorescence enhancement of Patent Blue V upon binding to albumin can be leveraged for fluorescence microscopy applications, such as visualizing albumin uptake by cells or imaging in an albumin-rich environment. For in vitro cell staining, PBV can be pre-complexed with bovine serum albumin (BSA) before being added to the cells.

Experimental Protocol: Fluorescence Microscopy with Pre-complexed PBV-BSA

Materials:

  • Patent Blue V (sodium salt)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-Buffered Saline (PBS) or cell culture medium

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., excitation filter ~620/20 nm, emission filter ~660/40 nm).

Procedure:

  • Prepare a stock solution of Patent Blue V: Dissolve Patent Blue V (sodium salt) in PBS to a final concentration of 1 mg/mL.

  • Prepare a BSA solution: Dissolve BSA in PBS to a concentration of 10 mg/mL.

  • Prepare the PBV-BSA complex: Mix the Patent Blue V stock solution with the BSA solution. A molar ratio of 1:1 to 1:5 (PBV:BSA) is a good starting point. Incubate for 30 minutes at room temperature to allow for complex formation.

  • Prepare cells: Culture cells to the desired confluency on a suitable imaging substrate.

  • Stain the cells: Wash the cells with PBS and then add the PBV-BSA complex diluted in cell culture medium to the cells. The final concentration of the PBV in the complex should be optimized, but a starting range of 1-5 µM is recommended.

  • Incubate: Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.

  • Wash: Wash the cells three times with warm PBS to remove the unbound PBV-BSA complex.

  • Image: Mount the coverslips or image the dish using a fluorescence microscope equipped with appropriate filters for excitation around 620 nm and emission around 660 nm.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Fluorescence_Enhancement cluster_0 Low Fluorescence State cluster_1 High Fluorescence State Free PBV Free PBV Rotation Intramolecular Rotation Free PBV->Rotation Energy Loss (Non-radiative) Albumin Albumin Free PBV->Albumin Binding Bound PBV Bound PBV Fluorescence Fluorescence Emission (~660 nm) Bound PBV->Fluorescence Energy Release (Radiative) Flow_Cytometry_Workflow start Start: Cell Suspension stain Add Patent Blue V (1-10 µM) start->stain incubate Incubate 15-30 min at RT (dark) stain->incubate acquire Acquire on Flow Cytometer (Ex: ~630 nm, Em: ~660 nm) incubate->acquire analyze Data Analysis acquire->analyze results Discriminate Live (low fluorescence) and Dead (high fluorescence) cells analyze->results Microscopy_Workflow start Start: Prepare PBV-BSA Complex stain Add PBV-BSA Complex to cells start->stain cells Culture cells on imaging substrate cells->stain incubate Incubate 30-60 min at 37°C stain->incubate wash Wash 3x with PBS incubate->wash image Image with Fluorescence Microscope (Ex: ~620 nm, Em: ~660 nm) wash->image result Visualize Albumin Localization image->result

References

Patent blue V (sodium salt) for vital staining of lymphatics in surgical procedures

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Patent Blue V (Sodium Salt) for Vital Staining of Lymphatics

Introduction Patent Blue V (PBV) is a triphenylmethane (B1682552) dye used as a vital stain to visualize lymphatic vessels and sentinel lymph nodes (SLNs) during surgical procedures.[1] Its ability to be selectively absorbed by the lymphatic system upon injection makes it an essential tool in lymphatic mapping, particularly for sentinel lymph node biopsy (SLNB) in cancer staging.[1][2][3][4] By staining the lymphatics blue, the dye provides direct visual guidance for surgeons to identify and excise relevant nodes for pathological examination.[4][5]

Mechanism of Action Following subdermal or intradermal injection, Patent Blue V is rapidly taken up by lymphatic capillaries.[2][4] The dye binds to albumin, a protein found in lymphatic fluid, which facilitates its transport along the lymphatic channels to the draining lymph nodes.[2] This process allows for the real-time visualization of lymphatic drainage pathways and the identification of the first draining lymph node(s)—the sentinel nodes.[2] The dye is eventually excreted from the body through urine and bile, typically within 24-48 hours.[2][6]

Key Applications

  • Sentinel Lymph Node Biopsy (SLNB): The most common application is in SLNB for staging cancers such as breast cancer and melanoma.[3][7][8] The combined technique of PBV with a radioisotope is often considered the gold standard, achieving high identification rates (>95%).[1][3][9][10]

  • Lymphaticovenular Anastomosis (LVA): PBV is used to enhance the intraoperative identification of small lymphatic vessels (0.5 to 0.8 mm) for anastomosis to venules in the treatment of lymphedema.[2]

  • Identification of Lymph Leaks: The dye can be injected to locate the precise site of a lymphatic leak following surgery, such as after groin dissections.[11]

Quantitative Data Summary

Table 1: Performance Metrics for Patent Blue V in Sentinel Lymph Node Biopsy (SLNB)

Metric Reported Value Surgical Context Source
Detection/Identification Rate (Dye Alone) 97.4% Early Breast Cancer [7]
92.5% Breast Cancer [9]
84% Cutaneous Melanoma [8]
80% Breast Cancer (Post-Neoadjuvant Chemotherapy) [12]
Detection/Identification Rate (Combined with Radioisotope) >95% to 98.8% Breast Cancer [1][3][9]
False Negative Rate (Dye Alone) 4.9% Early Breast Cancer [7]

| Mean Number of SLNs Identified | 1.8 to 3.3 per patient | Early Breast Cancer |[7] |

Table 2: Dosing and Administration Parameters

Parameter Typical Value Route of Administration Source
Concentration 2.5% Solution N/A [2][6]
Injection Volume (Subdermal) 0.2 - 0.4 mL Subdermal/Intradermal [2][6]
Injection Volume (Peritumoral) 1.0 - 4.0 mL Peritumoral (Breast) [6][9]
Injection Volume (Melanoma) 1.0 mL Intradermal (around primary lesion) [8]

| Time to Visualization | Approx. 1 minute | Subdermal |[2] |

Table 3: Incidence of Adverse Reactions (Based on a study of 7,917 patients)

Reaction Type Grade Description Incidence Rate Source
Overall Reactions N/A Any adverse reaction 0.9% [13][14][15]
Allergic Skin Reactions Grade I Urticaria, blue hives, pruritus, rash 0.3% [13][14][15]
Moderate Allergic Reactions Grade II Transient hypotension, bronchospasm 0.2% [13][14][15]
Severe Allergic Reactions Grade III Severe hypotension requiring vasopressors 0.06% [13][14][15]

| Non-Allergic Reactions | N/A | Not specified | 0.05% |[13][14] |

Protocols

Protocol 1: Sentinel Lymph Node Biopsy in Breast Cancer

  • Patient Assessment: Before administration, obtain a detailed patient history, specifically checking for any prior allergic reactions to dyes.[2] Inform the patient of potential side effects, including allergic reactions and temporary skin/urine discoloration.[6]

  • Preparation: The standard reagent is a 2.5% sterile solution of Patent Blue V.[2][6]

  • Injection Site Preparation: To minimize persistent skin staining, apply a protective barrier such as an adhesive plastic film or sterile lubricating jelly around the intended injection site.[16][17]

  • Administration:

    • Route: Injection can be subdermal, intradermal, periareolar, or peritumoral.[6] The peritumoral route is common.

    • Dosage: Inject a total of 1-4 mL of 2.5% Patent Blue V solution into the tissue surrounding the tumor, often at four cardinal points.[6]

    • Technique: Use a 23G or 27G needle for the injection.[2][16]

  • Staining and Identification:

    • Gently massage the injection area for approximately 2 minutes to promote dye uptake into the lymphatics.[2]

    • Wait approximately 20 minutes before skin incision to allow the dye to travel to the sentinel nodes.[6]

    • During surgery, visually identify the blue-stained lymphatic channels and follow them to the first blue-stained lymph node(s).

  • Excision and Analysis: Excise the identified sentinel node(s) and send for pathological analysis.

  • Post-Procedure Monitoring: Monitor the patient for at least one hour post-administration for any signs of an allergic reaction.[6] Be aware that the dye can interfere with pulse oximetry readings, potentially causing false low oxygen saturation measurements.[14][18][19]

Protocol 2: Lymphatic Mapping for Lymphaticovenular Anastomosis (LVA)

  • Patient Assessment: As per Protocol 1.

  • Preparation: Use a 2.5% sterile solution of Patent Blue V.

  • Administration:

    • Site: Inject 0.2 mL of the dye subdermally, approximately 2 cm distal to the planned incision site, using a 27G needle.[2]

    • Massage: Massage the skin over the injection site for 2 minutes to facilitate dye uptake.[2]

  • Identification and Incision:

    • Stained dermal lymphatic vessels typically appear within one minute.[2]

    • In fair-skinned individuals, the course of the lymphatics may be visible through the skin.[2]

    • Make the surgical incision directly over the identified blue lymphatic vessel. The staining enhances the visibility of the vessel lumen, aiding in the microsurgical anastomosis.[2]

  • Post-Procedure Monitoring: As per Protocol 1.

Visualizations

G cluster_pre Pre-Procedure cluster_intra Intra-Operative cluster_post Post-Procedure P1 Patient Allergy Assessment P2 Prepare 2.5% PBV Solution P1->P2 P3 Apply Barrier to Injection Site P2->P3 I1 Inject 1-4 mL PBV (e.g., Peritumoral) P3->I1 I2 Massage Site (2 mins) I1->I2 I3 Wait for Dye Migration (~20 mins) I2->I3 I4 Visually Identify Blue Lymphatic Vessels I3->I4 I5 Trace Vessels to Sentinel Lymph Node(s) I4->I5 I6 Excise Blue Node(s) I5->I6 S1 Send Node(s) for Pathology I6->S1 S2 Monitor Patient for Adverse Reactions I6->S2

Caption: Workflow for Sentinel Lymph Node Biopsy using Patent Blue V.

G cluster_process Physiological Transport Pathway A Subdermal Injection of Patent Blue V B Rapid Uptake by Lymphatic Capillaries A->B Absorption C Binding to Albumin in Lymph Fluid B->C Binding D Transport via Afferent Lymphatic Vessels C->D Flow E Accumulation & Staining of Sentinel Lymph Node D->E Filtration

Caption: Logical pathway of Patent Blue V from injection to node staining.

References

Employing Patent blue V as a food coloring agent in research applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patent Blue V, also known as Food Blue 5 or E131, is a synthetic triarylmethane dye. While commonly used as a food coloring agent in Europe, its application in research is multifaceted and growing. Its distinct colorimetric properties, water solubility, and ability to bind to proteins make it a valuable tool in various scientific disciplines, including biomedical research, histology, and analytical chemistry. This document provides detailed application notes and protocols for utilizing Patent Blue V in research settings.

Physicochemical Properties and Regulatory Status

Patent Blue V is a sodium or calcium salt of [4-(α-(4-diethylaminophenyl)-5-hydroxy- 2,4-disulfophenylmethylidene)-2,5-cyclohexadien-1-ylidene] diethylammonium (B1227033) hydroxide (B78521) inner salt. It appears as a dark blue powder or granules and is highly soluble in water. The dye's color is pH-dependent, appearing deep blue in alkaline or weakly acidic solutions and changing to yellow-orange in strongly acidic conditions. This property allows its use as a pH indicator in the range of 0.8–3.0. It also exhibits redox-sensitive properties, reversibly changing from a reduced yellow form to an oxidized red form.

Regulatory Status: Patent Blue V is approved as a food additive (E131) in the European Union with an Acceptable Daily Intake (ADI) of 0-5 mg/kg body weight. However, it is banned as a food dye in the United States and Australia due to concerns about potential allergic reactions. For laboratory and research use, it is widely available.

Summary of Quantitative Data

The following tables summarize key quantitative data for Patent Blue V relevant to research applications.

Table 1: Physicochemical and Spectroscopic Properties

PropertyValueReference
Chemical FormulaC₂₇H₃₁N₂NaO₇S₂ (Sodium Salt)
Molecular Weight582.7 Da (Sodium Salt)
AppearanceBright blue powder or granules
SolubilityHighly soluble in water
Absorption Maximum (λmax) of free PBV in PBS638 nm
Molar Extinction Coefficient of free PBV in PBS~120,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) of free PBV5 x 10⁻⁴
Fluorescence Quantum Yield (Φ) of HSA-bound PBV1.7 x 10⁻²
Excitation Wavelength for in vivo imaging (HSA-bound)635 nm
Emission Maximum of HSA-bound PBV660 nm

Table 2: Acid-Base Indicator Properties

pKa ValuepH Range of Color ChangeColor in Acidic FormColor in Basic FormReference
pKa1~0.8Yellow-OrangeBlue
pKa24.8 ± 0.2BlueBlue
pKa36.1 ± 0.2BlueBlue
pKa48.7 ± 0.1BlueColorless (in strongly alkaline)

Table 3: Redox Indicator Properties

PropertyValueReference
Reduction Potential~0.77 Volts
Color ChangeYellow (Reduced) to Red (Oxidized)

Research Applications and Experimental Protocols

In Vivo Fluorescence Imaging of Lymphatic Systems

Patent Blue V, when bound to a protein carrier like Human Serum Albumin (HSA), exhibits a significant increase in its fluorescence quantum yield, making it suitable for in vivo fluorescence imaging. This application is particularly valuable in preclinical research for visualizing lymphatic drainage and identifying sentinel lymph nodes in animal models.

G prep Preparation of PBV-HSA Complex injection Subcutaneous Injection of PBV-HSA Complex prep->injection animal_prep Animal Model Preparation (e.g., induction of inflammation) animal_prep->injection imaging Fluorescence Imaging (Excitation at ~635 nm) injection->imaging analysis Image Analysis and Node Localization imaging->analysis

Caption: Workflow for in vivo fluorescence imaging using PBV-HSA.

Materials:

  • Patent Blue V sodium salt solution (e.g., Guerbet 2.5%)

  • Human Serum Albumin (HSA), lyophilized powder

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile syringes and needles

  • Animal model (e.g., Lewis rats)

  • In vivo fluorescence imaging system with appropriate filters

Procedure:

  • Preparation of HSA Solution: Prepare an HSA solution by dissolving lyophilized HSA powder in PBS to a concentration of approximately 40 g/L.

  • Preparation of PBV-HSA Complex: Mix the Patent Blue V solution with the HSA solution. For example, to achieve a final concentration of 100 µmol/L PBV, dilute the stock PBV solution into the HSA solution. Allow the mixture to incubate at room temperature for at least 30 minutes to ensure binding.

  • Animal Preparation: Prepare the animal model as required by the specific research question (e.g., induction of inflammation to visualize inflamed lymph nodes).

  • Injection: Subcutaneously inject a small volume (e.g., 100 µL) of the PBV-HSA complex into the area of interest (e.g., near a primary tumor or in the paw for lymphatic mapping).

  • Fluorescence Imaging: At desired time points post-injection, perform in vivo fluorescence imaging. Use an excitation wavelength of approximately 635 nm and collect the emission signal centered around 660 nm.

  • Image Analysis: Analyze the acquired fluorescence images to identify and localize the sentinel lymph nodes or map the lymphatic drainage pathways.

Histological Staining

Patent Blue V can be used as a biological stain for tissues, providing high-contrast visuals for microscopic analysis. It is particularly useful for identifying specific tissue components or for general counterstaining.

G dewax Dewax and Rehydrate Tissue Sections stain Flood with Patent Blue V Working Solution dewax->stain rinse1 Rinse with Distilled Water stain->rinse1 counterstain Counterstain (Optional) (e.g., Nuclear Fast Red) rinse1->counterstain rinse2 Rinse with Distilled Water counterstain->rinse2 dehydrate Dehydrate in Graded Alcohols rinse2->dehydrate clear Clear in Xylene dehydrate->clear mount Mount with Synthetic Resin clear->mount

Caption: General workflow for histological staining with Patent Blue V.

Materials:

  • Dewaxed and rehydrated tissue sections on slides

  • Patent Blue V powder

  • Distilled water

  • Nuclear Fast Red solution (optional, for counterstaining)

  • Graded alcohols (e.g., 70%, 95%, 100% ethanol)

  • Xylene

  • Synthetic mounting medium

Procedure:

  • Prepare Staining Solution: Prepare a fresh working solution of Patent Blue V by dissolving the powder in distilled water to the desired concentration (e.g., 1% w/v).

  • Staining: Place the slides on a staining rack and flood the tissue sections with the freshly prepared Patent Blue V working solution for 5 minutes.

  • Rinsing: Rinse the slides in three changes of distilled water.

  • Counterstaining (Optional): If a counterstain is desired, apply a suitable one, such as Nuclear Fast Red, for 3 minutes.

  • Rinsing: Rinse again in three changes of distilled water.

  • Dehydration: Dehydrate the sections by passing them through a series of graded alcohols (e.g., 70%, 95%, 100% ethanol), with a few minutes in each.

  • Clearing: Clear the sections in three or four changes of xylene.

  • Mounting: Mount the coverslips using a synthetic resin.

pH Indicator

The distinct color change of Patent Blue V in strongly acidic conditions makes it a useful pH indicator for titrations and solution pH estimations.

G start Add Patent Blue V to Sample Solution observe Observe Color start->observe decision Color? observe->decision yellow pH < 0.8 (Strongly Acidic) decision->yellow Yellow-Orange blue pH > 3.0 (Weakly Acidic to Alkaline) decision->blue Blue

Caption: Logic for pH estimation using Patent Blue V.

Materials:

  • Patent Blue V indicator solution (e.g., 0.1% w/v in water)

  • Acid and base solutions for titration

  • Burette, beaker, and magnetic stirrer

Procedure:

  • Preparation: Fill the burette with the titrant. Place the analyte solution in a beaker with a magnetic stir bar.

  • Add Indicator: Add a few drops of the Patent Blue V indicator solution to the analyte solution.

  • Titration: Slowly add the titrant to the analyte while stirring.

  • Endpoint Determination: The endpoint of the titration is reached when the color of the solution changes sharply. For a titration involving a strong acid, the color will change from blue to yellow-orange as the pH drops below 3.0.

Redox Indicator

Patent Blue V can act as a reversible redox indicator in certain analytical methods, with a color change from yellow (reduced) to red (oxidized).

Materials:

  • Patent Blue V indicator solution

  • Oxidizing and reducing agents

  • Reaction vessel

Procedure:

  • Add Indicator: Add a small amount of Patent Blue V indicator solution to the reaction mixture.

  • Observe Color: The initial color of the solution will depend on the redox state of the system.

  • Monitor Reaction: As the redox reaction proceeds, observe the color change. A change from yellow to red indicates an oxidative process, while a change from red to yellow indicates a reductive process. The potential at which this change occurs is approximately 0.77 V.

Safety Precautions

While Patent Blue V is used as a food additive, it is important to handle the pure substance with appropriate laboratory safety measures.

  • Skin and Eye Contact: May cause mild irritation. It is recommended to wear gloves and protective eyewear.

  • Inhalation: Inhalation of the powder may cause respiratory irritation. Work in a well-ventilated area or use a fume hood when handling the powder.

  • Allergic Reactions: Be aware of the potential for allergic reactions, which have been documented, particularly in medical applications.

Application Notes and Protocols for the Preparation of a Working Solution of Patent Blue V (Sodium Salt) for Injection

Author: BenchChem Technical Support Team. Date: December 2025

I have now gathered crucial information regarding the heat stability of Patent Blue V sodium salt. The Safety Data Sheet indicates that the material is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure, with decomposition occurring at temperatures above 283 °C. This high decomposition temperature suggests that Patent Blue V sodium salt is likely stable under standard autoclaving conditions (121 °C for 15-20 minutes).

With this final piece of information, I can now confidently recommend terminal sterilization by autoclaving as a suitable method for preparing a sterile injectable solution of Patent Blue V. I have all the necessary components to create the detailed application notes and protocols as requested by the user, including formulation, preparation, sterilization, and quality control.

Therefore, I have completed the necessary research and can now proceed to generate the final response.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patent Blue V (sodium salt) is a synthetic triphenylmethane (B1682552) dye used as a medical diagnostic agent, primarily for lymphangiography and sentinel lymph node biopsy.[1] The preparation of a sterile and pyrogen-free injectable solution is critical to ensure patient safety and the efficacy of the diagnostic procedure. These application notes provide a detailed protocol for the formulation, preparation, sterilization, and quality control of a 2.5% w/v Patent Blue V sodium salt solution for injection, based on established pharmaceutical principles and commercially available formulations.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Patent Blue V sodium salt is fundamental for its formulation.

PropertyValue
Chemical Name sodium;4-[(4-diethylaminophenyl)-[4-(diethylazaniumylidene)cyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulfonate
CAS Number 20262-76-4
Molecular Formula C27H31N2NaO7S2
Molecular Weight 582.66 g/mol
Appearance Dark blue-green crystalline powder
Solubility in Water Soluble
Decomposition Temperature ≥283 – ≤309 °C
Storage Store below 25°C, protected from light.[4]

Formulation

The following formulation is for a 2.5% w/v sterile solution of Patent Blue V sodium salt, suitable for injection. This formulation is based on a commercially available product.[2][3]

ComponentQuantity per 100 mLFunction
Patent Blue V sodium salt2.5 gActive Pharmaceutical Ingredient (API)
Sodium Chloride0.6 gTonicity adjusting agent
Dibasic Sodium Phosphate Dodecahydrate0.05 gBuffering agent
Water for Injection (WFI)q.s. to 100 mLVehicle

Experimental Protocols

Preparation of the Bulk Solution

This protocol describes the preparation of a 100 mL batch of the Patent Blue V solution. All operations should be performed in a clean environment (e.g., a laminar flow hood) using depyrogenated glassware and equipment.

Materials:

  • Patent Blue V sodium salt (pharmaceutical grade)

  • Sodium Chloride (USP grade)

  • Dibasic Sodium Phosphate Dodecahydrate (USP grade)

  • Water for Injection (WFI)

  • Sterile, depyrogenated glass beaker

  • Sterile, depyrogenated graduated cylinder

  • Sterile magnetic stirrer and stir bar

  • Calibrated pH meter

  • 0.22 µm sterile syringe filter

Procedure:

  • Measure approximately 80 mL of WFI into a sterile, depyrogenated beaker.

  • While stirring, add 0.6 g of Sodium Chloride and 0.05 g of Dibasic Sodium Phosphate Dodecahydrate. Stir until fully dissolved.

  • Slowly add 2.5 g of Patent Blue V sodium salt to the solution while continuously stirring. Continue to stir until the dye is completely dissolved.

  • Adjust the final volume to 100 mL with WFI.

  • Measure the pH of the solution. The expected pH is between 6.0 and 7.5. If necessary, adjust the pH using sterile solutions of sodium hydroxide (B78521) or phosphoric acid.

  • Filter the solution through a 0.22 µm sterile filter to remove any potential particulate matter.

Filling and Sealing

Materials:

  • Sterile, depyrogenated vials or ampoules

  • Sterile, depyrogenated stoppers (for vials)

  • Crimper and seals (for vials)

  • Ampoule sealer (for ampoules)

Procedure:

  • Aseptically fill the filtered solution into sterile, depyrogenated vials or ampoules.

  • For vials, loosely insert sterile stoppers.

  • For ampoules, seal them using an ampoule sealer.

Sterilization

Given that the decomposition temperature of Patent Blue V sodium salt is significantly high (≥283 °C), terminal sterilization by autoclaving is the recommended method.[5]

Method: Steam Sterilization (Autoclaving)

  • Place the filled and sealed (or loosely stoppered) containers into an autoclave.

  • Run a validated steam sterilization cycle, typically at 121°C for 15-20 minutes.

  • After the cycle is complete and the containers have cooled, tighten the vial caps (B75204) or inspect the ampoule seals for integrity.

Quality Control

A series of quality control tests must be performed on the final product to ensure it meets the required standards for parenteral preparations.

TestMethodAcceptance Criteria
Appearance Visual InspectionClear, deep blue solution, free from visible particles.
pH Potentiometry6.0 - 7.5
Identification UV-Vis SpectrophotometryThe absorption spectrum should be characteristic of Patent Blue V.
Assay (Concentration) HPLC or UV-Vis Spectrophotometry95.0% - 105.0% of the labeled amount (2.5% w/v).
Sterility USP <71> Membrane Filtration or Direct InoculationNo microbial growth observed.[6][7]
Bacterial Endotoxins USP <85> Limulus Amebocyte Lysate (LAL) TestNot more than a specified limit of Endotoxin Units (EU) per mL.
Particulate Matter USP <788> Light Obscuration Particle Count TestWithin the limits specified in the USP for small-volume injections.
Container-Closure Integrity Dye Ingress TestNo leakage observed.

Diagrams

Experimental Workflow

G Preparation Workflow for Patent Blue V Injection A 1. Raw Material Weighing - Patent Blue V - Excipients B 2. Compounding - Dissolve excipients in WFI - Dissolve Patent Blue V A->B C 3. pH Adjustment & Volume Makeup B->C D 4. Sterile Filtration (0.22 µm) C->D E 5. Aseptic Filling D->E F 6. Terminal Sterilization (Autoclave) E->F G 7. Quality Control Testing F->G H 8. Final Product Release G->H

Caption: Workflow for the preparation of sterile Patent Blue V solution.

Quality Control Logic

G Quality Control Decision Pathway Start Final Sterilized Product QC_Tests Perform QC Tests: - Sterility - Endotoxins - Purity & Assay - Particulate Matter Start->QC_Tests Pass All Tests Pass QC_Tests->Pass Yes Fail One or More Tests Fail QC_Tests->Fail No Release Batch Release Pass->Release Investigate Investigate & Reject Batch Fail->Investigate

Caption: Decision pathway based on quality control test results.

References

Application Notes and Protocols: Patent Blue V (Sodium Salt) as a Counterstain in Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunohistochemistry (IHC) is an invaluable technique for visualizing the distribution and localization of specific antigens within tissue sections. A critical step in IHC protocols is counterstaining, which provides contrast to the primary chromogenic or fluorescent signal, allowing for better visualization of tissue morphology and the localization of the target antigen.[1] While hematoxylin (B73222) is the most commonly used counterstain, its broad nuclear staining can sometimes interfere with the interpretation of nuclear antigens or automated image analysis.[2]

Patent Blue V, a synthetic triphenylmethane (B1682552) dye, presents a potential alternative as a counterstain in IHC.[3] Its vibrant blue color could offer a distinct contrast to commonly used chromogens like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.[4][5] These application notes provide a detailed protocol for the investigational use of Patent Blue V as a counterstain in IHC, alongside a general IHC workflow. Due to the limited availability of established protocols for this specific application, the following recommendations are based on standard counterstaining principles and should be optimized for specific tissues and antibody-antigen systems.

Data Presentation: Comparative Analysis of Counterstains

To aid in the selection of an appropriate counterstain, the following table presents a summary of key characteristics of Patent Blue V in a hypothetical comparison with standardly used counterstains. This data is intended for illustrative purposes to guide experimentation, as quantitative performance data for Patent Blue V in IHC is not widely available.

CounterstainColorLocalizationCompatibility with DAB (Brown)Amenability to AutomationPotential AdvantagesPotential Disadvantages
Patent Blue V (Sodium Salt) Bright BlueCytoplasmic & Nuclear (Hypothesized)High ContrastTo be determinedMay provide clearer nuclear detail with cytoplasmic DAB staining.Protocol requires optimization; potential for background staining.
Hematoxylin Blue-PurplePrimarily NuclearGood ContrastHighWell-established protocols; excellent nuclear detail.[1]Can mask nuclear antigens; variable intensity can affect quantification.[2]
Methyl Green GreenNuclearExcellent ContrastModerateGood alternative when blue is not desired.Can fade over time; alcohol-sensitive.
Nuclear Fast Red RedNuclearGood ContrastHighProvides a different color option for multiplexing.May not be ideal for red chromogens.
DAPI (Fluorescence) BlueNuclear (DNA)N/A (Fluorescent)HighIntense and specific nuclear stain for fluorescence microscopy.[6]Requires a fluorescence microscope; photobleaching can occur.

Experimental Protocols

General Immunohistochemistry (IHC) Workflow

This protocol outlines the key steps for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections using a chromogenic detection system.

1. Deparaffinization and Rehydration:

  • Immerse slides in two changes of xylene for 5 minutes each.
  • Immerse slides in two changes of 100% ethanol (B145695) for 3 minutes each.
  • Immerse slides in 95% ethanol for 3 minutes.
  • Immerse slides in 80% ethanol for 3 minutes.
  • Rinse slides in running tap water for 5 minutes.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker, water bath, or microwave.[7][8]
  • Allow slides to cool to room temperature.
  • Rinse slides in distilled water.

3. Peroxidase Blocking (for HRP-based detection):

  • Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.[8]
  • Rinse slides in wash buffer (e.g., PBS or TBS).

4. Blocking:

  • Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.[7]

5. Primary Antibody Incubation:

  • Dilute the primary antibody in antibody diluent to the predetermined optimal concentration.
  • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

  • Rinse slides in wash buffer.
  • Incubate sections with a biotinylated or polymer-based secondary antibody for 30-60 minutes at room temperature.

7. Detection:

  • Rinse slides in wash buffer.
  • Incubate sections with an enzyme conjugate (e.g., Streptavidin-HRP) for 30 minutes at room temperature.
  • Rinse slides in wash buffer.

8. Chromogen Development:

  • Prepare the chromogen solution (e.g., DAB) according to the manufacturer's instructions.
  • Incubate sections with the chromogen solution until the desired staining intensity is reached.
  • Rinse slides in distilled water to stop the reaction.

9. Counterstaining (See Protocol Below)

10. Dehydration and Mounting:

  • Dehydrate sections through graded alcohols (e.g., 80%, 95%, 100% ethanol).
  • Clear sections in two changes of xylene.
  • Mount coverslips using a permanent mounting medium.

Investigational Protocol for Patent Blue V Counterstaining

This protocol is a starting point for optimizing the use of Patent Blue V as a counterstain. Researchers should perform validation experiments to determine the optimal concentration and incubation time for their specific application.

Materials:

  • Patent Blue V (Sodium Salt) powder

  • Distilled Water

  • Acetic Acid (optional, for differentiation)

Procedure:

1. Preparation of Patent Blue V Staining Solution (0.5% w/v):

  • Dissolve 0.5 g of Patent Blue V (sodium salt) powder in 100 mL of distilled water.
  • Mix thoroughly until fully dissolved.
  • Filter the solution through a 0.22 µm filter to remove any particulates.
  • Note: This concentration is a starting point and may need to be adjusted (e.g., in the range of 0.1% to 1.0%).

2. Application of Counterstain:

  • After the chromogen development and subsequent rinse with distilled water (Step 8 of the General IHC Workflow), immerse the slides in the Patent Blue V staining solution.
  • Incubate for 1-5 minutes at room temperature. The optimal time will depend on the tissue type and desired staining intensity. Shorter times will yield a lighter stain, while longer times will result in a more intense blue.

3. Rinsing:

  • Quickly rinse the slides in several changes of distilled water until the excess stain is removed.

4. Differentiation (Optional):

  • If the staining is too intense, briefly dip the slides (1-3 seconds) in a differentiating solution (e.g., 0.1% acetic acid in distilled water).
  • Immediately rinse thoroughly in running tap water to stop the differentiation process.

5. Bluing (Optional but Recommended):

  • Immerse slides in a bluing reagent (e.g., Scott's Tap Water Substitute or a dilute lithium carbonate solution) for 30-60 seconds to shift the color to a more distinct blue.
  • Rinse thoroughly in running tap water.

6. Dehydration and Mounting:

  • Proceed with the standard dehydration and mounting steps as described in the General IHC Workflow (Step 10).

Visualizations

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_visualization Visualization Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Block AntigenRetrieval->PeroxidaseBlock Blocking Blocking PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Detection (HRP) SecondaryAb->Detection Chromogen Chromogen (DAB) Detection->Chromogen Counterstain Counterstain (Patent Blue V) Chromogen->Counterstain DehydrateMount Dehydration & Mounting Counterstain->DehydrateMount

Caption: General Immunohistochemistry (IHC) Workflow.

Counterstain_Choice Start Start: Chromogen Used Chromogen What is the color of your chromogen? Start->Chromogen Brown Use a contrasting counterstain Chromogen->Brown Brown (e.g., DAB) Red Use a contrasting counterstain Chromogen->Red Red (e.g., AEC) Blue Use a contrasting counterstain Chromogen->Blue Blue/Purple Blue_Counterstain Result: Good Contrast Brown->Blue_Counterstain Blue (Hematoxylin, Patent Blue V) Green_Counterstain Result: Good Contrast Brown->Green_Counterstain Green (Methyl Green) Blue_Counterstain2 Result: Good Contrast Red->Blue_Counterstain2 Blue (Hematoxylin, Patent Blue V) Green_Counterstain2 Result: Good Contrast Red->Green_Counterstain2 Green (Methyl Green) Red_Counterstain Result: Good Contrast Blue->Red_Counterstain Red (Nuclear Fast Red)

Caption: Decision tree for selecting a counterstain.

References

Application Notes and Protocols: Tracking Fluid Movement in Kidneys Using Patent Blue V

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of renal physiology is fundamental to understanding kidney function in both health and disease. A key aspect of this research is the ability to track the movement of fluid through the various segments of the nephron. Patent Blue V is a synthetic triphenylmethane (B1682552) dye that can be used as a physiological tracer for this purpose.[1][2] Its vibrant blue color allows for the direct visualization of fluid flow, particularly with in vivo microscopy techniques.[3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Patent Blue V to study renal fluid dynamics.

Patent Blue V sodium salt is a hydrophilic anion that is typically filtered at the glomerulus and passes through the tubular system, making it a useful qualitative marker for glomerular filtration and tubular flow.[1][5] While not the gold standard for quantitative measurements of Glomerular Filtration Rate (GFR), for which markers like inulin (B196767) are preferred[6][7], its visibility makes it an excellent tool for real-time imaging of renal processes.[8][9]

Principles of Renal Fluid Transport

The formation of urine involves three primary processes within the nephron:

  • Glomerular Filtration: The initial step where blood plasma is filtered from the glomerular capillaries into Bowman's capsule, forming the glomerular filtrate.[10] This process is driven by hydrostatic pressure.[11]

  • Tubular Reabsorption: As the filtrate moves through the renal tubules (proximal tubule, loop of Henle, distal tubule), essential substances (water, glucose, ions) are reabsorbed back into the blood.[11]

  • Tubular Secretion: Waste products and excess ions are actively transported from the blood into the tubular fluid to be excreted.[5][11]

Patent Blue V, when administered intravenously, enters the renal circulation. Due to its molecular size, it is freely filtered at the glomerulus and then travels with the filtrate through the tubular system, allowing researchers to visualize this pathway.

Data Presentation

Quantitative data for experiments using Patent Blue V should be meticulously recorded. The following tables provide a summary of the dye's properties and typical experimental parameters.

Table 1: Properties of Patent Blue V Sodium Salt

PropertyValueReference
Synonyms Sulphan Blue, Food Blue 5, C.I. 42051[12]
Molecular Formula C₂₇H₃₁N₂NaO₇S₂ (Sodium Salt)[13]
Molecular Weight 582.66 g/mol (Sodium Salt)
Appearance Dark blue powder[1]
Solubility Soluble in water[1]
pH Indicator Range 0.8 (Yellow-Orange) – 3.0 (Deep Blue)[12]
Primary Excretion Route Renal[5][6]

Table 2: Example Experimental Parameters for In Vivo Microscopy

ParameterValueNotes
Animal Model Male Sprague-Dawley Rat250-300g body weight
Anesthesia Inactin (Thiobutabarbital), 100 mg/kg, intraperitonealProvides stable, long-lasting anesthesia.
Tracer Patent Blue V Sodium SaltSigma-Aldrich or equivalent[1]
Tracer Preparation 2.5% (w/v) solution in sterile salineFilter-sterilize before use.[14]
Administration Route Intravenous (femoral or jugular vein)A catheter should be placed for precise delivery.[14]
Bolus Dose 0.1 - 0.2 mL of 2.5% solutionTo visualize initial glomerular filtration and tubular filling.
Microscopy Technique Multiphoton Laser Scanning Microscopy (MPLSM)Ideal for deep tissue imaging in live animals.[4][9]
Excitation Wavelength ~800 nm (for two-photon excitation)For visualizing the dye and tissue autofluorescence.[15]

Experimental Protocols

The following are detailed protocols for the preparation and use of Patent Blue V as a tracer for renal fluid movement in a rodent model.

Protocol 1: Animal Preparation for In Vivo Kidney Imaging
  • Anesthesia: Anesthetize the animal (e.g., rat) with an appropriate long-acting anesthetic like Inactin (100 mg/kg, IP). Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

  • Temperature Control: Place the animal on a heated surgical table or use a heating pad to maintain body temperature at 37°C.

  • Tracheostomy: Perform a tracheostomy to ensure a clear airway throughout the experiment, although this is optional for shorter procedures.

  • Catheterization:

    • Cannulate the jugular vein (or femoral vein) with polyethylene (B3416737) tubing for the intravenous administration of Patent Blue V and maintenance fluids.

    • Cannulate the carotid artery (or femoral artery) to monitor blood pressure, which is a key indicator of the animal's physiological state.

    • (Optional) Cannulate the ureter to collect urine samples if clearance studies are being performed.

  • Kidney Exposure:

    • Make a flank incision to expose the left kidney.

    • Gently exteriorize the kidney and place it in a heated, kidney-shaped holder to minimize movement and maintain temperature.

    • Cover the exposed kidney with saline-soaked gauze or a specialized coverslip to prevent it from drying out.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery before beginning the experiment. Monitor vital signs throughout.

Protocol 2: Administration of Patent Blue V and In Vivo Imaging
  • Microscope Setup: Position the prepared animal on the stage of a multiphoton microscope.[4]

  • Baseline Imaging: Acquire baseline images of the kidney surface, identifying glomeruli and tubules using tissue autofluorescence.

  • Dye Administration: Administer a bolus injection of the 2.5% Patent Blue V solution (0.1-0.2 mL) via the intravenous catheter.

  • Real-Time Imaging: Immediately begin acquiring a time-series of images (a time-lapse) of a selected region of interest on the kidney surface.

  • Data Acquisition:

    • Capture the initial "flash" as the dye fills the glomerular capillaries.

    • Record the movement of the blue-colored filtrate as it enters Bowman's space and flows into the proximal tubules.

    • Continue imaging to track the dye's progression through the visible tubular segments.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Anesthetize Animal B 2. Surgical Preparation (Catheterization & Kidney Exposure) A->B D 4. Mount Animal on Microscope Stage B->D C 3. Prepare 2.5% Patent Blue V Solution F 6. IV Bolus Injection of Patent Blue V C->F E 5. Acquire Baseline Images D->E E->F G 7. Real-Time Multiphoton Imaging F->G H 8. Image Processing & Analysis G->H I 9. Visualize Fluid Movement H->I J 10. (Optional) Semi-Quantitative Analysis (e.g., Tubular Transit Time) I->J G Blood Bloodstream (Renal Artery) Glom Glomerulus (Filtration) Blood->Glom Afferent Arteriole Glom->Blood Efferent Arteriole (Unfiltered Blood Components) BS Bowman's Space Glom->BS Patent Blue V is Filtered PT Proximal Tubule BS->PT LoH Loop of Henle PT->LoH DT Distal Tubule LoH->DT CD Collecting Duct DT->CD Urine Urine Excretion CD->Urine

References

Troubleshooting & Optimization

How to prevent skin staining from Patent blue V dye injection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information to prevent and troubleshoot skin staining associated with Patent Blue V dye injections.

Troubleshooting Guide

This section addresses specific issues that may arise during or after the use of Patent Blue V dye.

Issue Potential Cause(s) Recommended Action(s)
Significant skin staining observed immediately post-injection. Dye Spillage: The dye may have leaked from the injection site onto the surrounding skin surface. • Superficial Injection: The injection may have been too shallow, leading to pooling of the dye in the dermal layers.Immediate Cleansing: If a barrier was not used, gently wipe the area immediately with sterile gauze. • Barrier Application: For future procedures, ensure the use of a physical barrier like sterile lubricating jelly or an adhesive film around the injection site before injection.[1][2][3][4] • Review Technique: Re-evaluate the injection technique to ensure a subdermal rather than purely intradermal injection to facilitate lymphatic uptake.
The skin staining is not fading after several weeks/months. Prolonged Dye Retention: Patent Blue V can persist in the skin for an extended period. Discoloration can be visible for up to 18 months or longer in some cases.[1][2][4]Documentation: Document the extent and grade of the staining. • Counseling: Inform the subject that prolonged staining is a known side effect and typically fades over time.[5][6][7][8] • Monitor: Continue to monitor the area during follow-up visits to track the resolution of the stain.
An allergic-like reaction (e.g., redness, swelling, itching) is observed at the injection site. Hypersensitivity: The subject may be having an allergic reaction to the Patent Blue V dye. While rare, anaphylactic reactions can also occur.[9][10]Immediate Medical Evaluation: If signs of a systemic allergic reaction (e.g., difficulty breathing, hypotension) are present, seek immediate medical attention. • Discontinue Use: Do not administer Patent Blue V to subjects with a known or suspected allergy. • Consider Alternatives: For future procedures in the same subject, consider using an alternative like methylene (B1212753) blue, which has a different hypersensitivity profile.[11][12][13]
Difficulty in identifying the target lymphatic vessel/node. Suboptimal Injection: The dye may not have been injected into the correct tissue plane to be taken up by the lymphatics. • Patient-Specific Factors: Anatomical variations can affect lymphatic drainage.Massage: Gently massage the injection site to encourage lymphatic uptake. • Sufficient Wait Time: Allow adequate time (typically 10-15 minutes) for the dye to travel from the injection site to the sentinel lymph node.[13] • Combined Technique: For critical applications like sentinel node biopsy, the use of a combined technique with a radioisotope significantly increases detection rates.[5]

Frequently Asked Questions (FAQs)

Q1: What is the typical incidence and duration of skin staining with Patent Blue V?

A1: Skin staining is a common side effect. Studies have reported varying incidences, with some showing that discoloration can remain visible in a significant percentage of subjects at 12 months post-injection. The staining gradually fades over time, but can persist for up to 18 months or, in some cases, even longer.[1][2][4][5][6][7][8]

Q2: What is the mechanism behind Patent Blue V-induced skin staining?

A2: Patent Blue V functions by binding to proteins, which allows it to be taken up and transported by the lymphatic system.[5] Skin staining occurs due to seepage of the dye from the injection site and its subsequent prolonged retention within the dermal and subdermal tissues.[1]

Q3: Can skin staining be completely avoided?

A3: While it may not be possible to guarantee complete avoidance in all cases, the risk and severity of skin staining can be significantly reduced by employing careful injection techniques and using physical barriers to prevent dye spillage.[1][2][3][4]

Q4: Are there any alternatives to Patent Blue V with a lower risk of skin staining?

A4: Yes, methylene blue is an alternative dye used for similar applications. Studies have shown that methylene blue is associated with a lower incidence of skin discoloration compared to Patent Blue V.[11][12][13] However, it may be associated with a higher rate of local inflammation.[12][13]

Q5: Does diluting Patent Blue V reduce the incidence of skin staining?

A5: One study that compared the use of diluted versus undiluted Patent Blue V found no statistically significant difference in the rates of persistent skin staining at 12 and 24 months.[5]

Quantitative Data Summary

The following table summarizes the incidence and duration of skin staining from Patent Blue V and compares it with Methylene Blue, based on data from cited research.

Parameter Patent Blue V Methylene Blue Source(s)
Incidence of Skin Staining 23.7% in one study; 36.5% at 12 months in another.14.1% in a comparative study.[5][6][7][8][11][12]
Duration of Staining Visible at 12 months in 36.5% of patients, at 24 months in 23.6%, and >36 months in 8.6%. Can last up to 18 months.Data on long-term staining is less prevalent, but generally considered to have a lower incidence of prolonged discoloration.[1][2][5][6][7]
Sentinel Node Detection Rate (with Radioisotope) ~92.9% - 98.8%~94.2% - 97.6%[11][12][13]
Reported Complications Skin staining, rare anaphylactic reactions (0.85%).Local inflammation, lower incidence of skin staining.[9][12][13]

Experimental Protocols

Protocol 1: Minimizing Skin Staining using a Sterile Lubricating Jelly Barrier

This protocol is adapted from a technique demonstrated to significantly reduce dye spillage and subsequent staining.[1][4]

  • Preparation: Identify and mark the intended subdermal injection site.

  • Barrier Application: Apply a sterile, water-soluble lubricating jelly to the skin, covering a 2 cm area around the marked injection site. The jelly acts as a physical barrier.[1][4]

  • Injection: Using a 23G needle, carefully inject the Patent Blue V dye subdermally into the marked site.[1]

  • Needle Withdrawal: Withdraw the needle carefully to prevent any residual dye on the needle tip from contacting the surrounding skin.

  • Post-Injection: There is no need to apply pressure. The jelly barrier contains any potential seepage.[1]

  • Cleanup: Gently wipe off the jelly and any leaked dye with a sterile wipe. The surrounding skin should remain unstained.[1][4]

Protocol 2: Minimizing Skin Staining using an Adhesive Plastic Film Barrier

This protocol is another effective method to prevent spillage onto the surrounding skin.[2][3]

  • Preparation: Identify the intended subdermal injection site.

  • Barrier Application: Lay an adhesive plastic film over the injection site to protect the surrounding skin.[2][3]

  • Injection: Puncture the film with a 23G needle and inject the dye subdermally.[2][3]

  • Needle Withdrawal: Withdraw the needle carefully.

  • Pressure Application: Apply pressure to the injection site through the film using gauze for approximately 10 seconds to minimize immediate spillage.[2][3]

  • Cleanup: Remove the adhesive film. Any minor spillage will be contained on the film, leaving the patient's skin clean.[2][3]

Visualizations

The following diagrams illustrate key decision-making and troubleshooting workflows.

G cluster_0 Pre-Procedure Decision Workflow start Procedure Requires Lymphatic Mapping? contra History of Allergy to Triphenylmethane Dyes? start->contra dye_selection Select Dye pbv Use Patent Blue V dye_selection->pbv Standard mb Consider Methylene Blue (Alternative) dye_selection->mb Lower Staining Risk protocol Select Staining Prevention Protocol (Jelly or Film Barrier) pbv->protocol mb->protocol radioisotope Radioisotope Only contra->dye_selection No contra->radioisotope Yes inject Perform Injection Using Protocol protocol->inject

Caption: Pre-procedure workflow for selecting a dye and prevention protocol.

G cluster_1 Post-Injection Troubleshooting Logic start Skin Staining Observed? is_spill Is staining from spillage or at injection site only? start->is_spill Yes end Document and Counsel Subject on Prolonged Staining Potential start->end No spill_yes Cleanse Area. Implement Barrier Protocol in Future. is_spill->spill_yes Spillage spill_no Staining is at Injection Site is_spill->spill_no Injection Site Only allergic Signs of Allergic Reaction Present? spill_yes->allergic spill_no->allergic duration Monitor Duration. Staining can persist for 12-18+ months. duration->end allergic_yes Seek Medical Evaluation. Document Allergy. Avoid Future Use. allergic->allergic_yes Yes allergic_no No Allergic Reaction allergic->allergic_no No allergic_no->duration

Caption: Troubleshooting logic for managing skin staining post-injection.

References

Managing allergic reactions and anaphylaxis to Patent blue V in patients

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Patent Blue V Allergic Reactions

This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals on managing allergic reactions and anaphylaxis associated with the use of Patent Blue V (PBV).

Frequently Asked Questions (FAQs)

1. What is Patent Blue V and why is it used? Patent Blue V (also known as E131, Acid Blue 3, or Disulfine Blue) is a synthetic triarylmethane dye.[1] In clinical and research settings, it is primarily used for lymphatic mapping, such as in sentinel lymph node biopsies for staging cancers like breast cancer and melanoma.[2][3] The dye is selectively absorbed by lymphatic vessels, allowing for their visualization.[2]

2. What is the incidence of allergic reactions to Patent Blue V? The incidence of allergic reactions to PBV varies in the literature but generally ranges from 0.1% to 2.8%.[4] Severe, life-threatening anaphylactic reactions (Grade III) are rare, with an incidence estimated at around 0.06%.[4][5]

3. What are the signs and symptoms of a PBV allergic reaction? Reactions are typically IgE-mediated and can range from mild cutaneous manifestations to severe anaphylaxis.[2][6]

  • Grade I (Mild): Localized or generalized skin reactions such as urticaria (hives), blue wheals, pruritus (itching), and rash.[5][7]

  • Grade II (Moderate): Transient hypotension, bronchospasm, or laryngospasm.[5][7]

  • Grade III (Severe): Severe hypotension requiring vasopressor support, cardiovascular collapse, and/or requiring admission to a high dependency or intensive care unit.[5][7]

  • Grade IV (Life-threatening): Cardiorespiratory arrest.[7]

The onset of symptoms typically occurs within 5 to 45 minutes after injection, with a median onset time of about 20 minutes.[8][9] More severe reactions tend to have a faster onset.[4][10]

4. How can a reaction occur on the first known medical exposure? Prior sensitization is believed to occur through exposure to chemically similar blue dyes used as food additives (E131), or in textiles and cosmetics.[3][6][11] This explains why a severe reaction can occur in patients with no prior medical exposure to PBV.[6]

5. How is a suspected PBV allergy diagnosed? Diagnosis involves a combination of clinical assessment and specialized allergy testing, which should be performed 4-6 weeks after the event.[9]

  • Serum Tryptase: Blood samples should be taken as soon as possible after the reaction, again at 1-2 hours, and a baseline level at 24 hours or later. Elevated tryptase levels indicate mast cell degranulation and support a diagnosis of anaphylaxis, though sensitivity for PBV reactions is reported to be modest (~54%).[4][6]

  • Skin Testing: Skin prick tests (SPT) and intradermal tests (IDT) are the primary methods for confirming a PBV allergy.[6][12] Positive tests are highly indicative of a Type 1 hypersensitivity.[6]

  • Basophil Activation Test (BAT): This in-vitro test measures the activation of basophils (a type of white blood cell) in response to an allergen.[13] It can be a useful diagnostic tool, particularly when skin testing is inconclusive or contraindicated.[7][14]

6. Is there cross-reactivity with other dyes like Methylene Blue? While structurally different, sporadic cases of cross-reactivity between Patent Blue V and Methylene Blue have been reported.[7][10] If a patient is allergic to PBV, Methylene Blue should only be considered as an alternative after a thorough allergological work-up, including skin testing to Methylene Blue, confirms its safety for that individual.[15]

Troubleshooting Guide

Issue: A patient develops hypotension and a rash 25 minutes after PBV injection. What is the immediate course of action?

Solution: This is a suspected anaphylactic reaction (Grade II or III).

  • Stop the Procedure: Immediately cease any further administration of PBV or other potential causative agents.

  • Alert the Team: Announce the emergency to the surgical and anesthesia team.

  • Follow Anaphylaxis Management Protocol:

    • Administer adrenaline (epinephrine) immediately. The Association of Anaesthetists of Great Britain and Ireland (AAGBI) guidelines recommend 50 µg intravenous (IV) boluses.[6]

    • Secure the airway and administer 100% oxygen.

    • Administer a rapid IV fluid challenge (e.g., 0.9% saline or Ringer's solution) to manage hypotension.[6]

  • Administer Second-Line Medications (once stabilized):

  • Collect Samples: Draw blood for serum mast cell tryptase analysis as per diagnostic protocol (immediately, 1-2 hours post-reaction, and >24 hours for baseline).[6]

  • Refer for Allergy Assessment: The patient must be referred to a specialist allergy service for comprehensive testing to confirm the causative agent.[6][9]

Issue: A skin prick test (SPT) for PBV is negative in a patient with a strong clinical history of an allergic reaction. What are the next steps?

Solution: A negative SPT does not entirely rule out a PBV allergy, as its sensitivity is not 100%.

  • Proceed to Intradermal Testing (IDT): IDT is more sensitive than SPT.[1] A diagnostic protocol may involve performing an IDT with a 1:100 dilution of PBV if the SPT is negative.[12][16] A positive IDT can confirm the diagnosis.

  • Consider Basophil Activation Test (BAT): If skin tests are inconclusive or contraindicated, a BAT can provide further in-vitro evidence of sensitization to PBV.[7][13]

  • Evaluate Other Agents: Thoroughly review all other drugs and substances administered during the event (e.g., antibiotics, neuromuscular blocking agents, latex) and perform appropriate allergy testing for them as well.[4]

  • Avoid PBV: Until the diagnosis is clarified, the patient should strictly avoid any future exposure to Patent Blue V.

Data Presentation

Table 1: Incidence and Severity of Allergic Reactions to Patent Blue V

Study / ReportTotal PatientsOverall Reaction Rate (%)Grade I (%)Grade II (%)Grade III (%)
NEW START / ALMANAC[5]7,9170.9%0.3%0.2%0.06%
Breast Surgeons of ANZ[8]Survey Data~0.15% (Anaphylaxis)N/AN/AN/A
Literature Review[4]Multiple Studies0.1% - 2.8%N/AN/A0.06%
Literature Review[7]Multiple StudiesN/A69 - 87%3.2 - 8%1.1%
Shinzato et al.[10]Case Series0.6% (Anaphylaxis)N/AN/AN/A

N/A: Data not available in the specified format from the source.

Table 2: Performance of Diagnostic Tests for Patent Blue V Allergy

Diagnostic TestSensitivitySpecificityNotes
Serum Mast Cell Tryptase ~54%[4]HighA positive result is indicative, but a negative result does not rule out anaphylaxis.[6]
Skin Prick Test (SPT) ~80%[4]High (~97.4%)[6]A small proportion of control individuals may have a false positive reaction.[6]
Intradermal Test (IDT) ~100%[1][4]HighMore sensitive than SPT and used for confirmation if SPT is negative.[1]
Basophil Activation Test (BAT) HighHighIn-vitro test measuring basophil degranulation. Useful for diagnosis and identifying safe alternatives.[7][17]

Experimental Protocols

Protocol 1: Skin Testing for Patent Blue V Allergy

Disclaimer: Skin testing should only be performed by trained professionals in a setting equipped to manage severe allergic reactions.

1. Materials:

  • Patent Blue V solution (vial concentration, 25 mg/mL).[6]

  • Sterile saline (negative control).

  • Histamine chloride 10 mg/mL (positive control).[6]

  • Sterile water for dilutions.

  • Lancets for SPT, and 1 mL syringes with 27-30G needles for IDT.

2. Patient Preparation:

  • Ensure the patient has discontinued (B1498344) antihistamines for an appropriate washout period (e.g., 3-7 days).

  • Obtain informed consent.

  • Perform tests on the volar surface of the forearm.

3. Methodology (Proposed Diagnostic Protocol[12][16]):

  • Skin Prick Test (SPT) - 1:10 Dilution:

    • Prepare a 1:10 dilution of PBV (2.5 mg/mL).

    • Place a drop of the diluted PBV, the positive control, and the negative control on the skin, spaced apart.

    • Prick the skin through the center of each drop with a lancet.

    • Read results after 15-20 minutes. A positive result is a wheal ≥3 mm larger than the negative control.

  • Skin Prick Test (SPT) - Neat Concentration (if step 1 is negative):

    • Repeat the SPT procedure using undiluted PBV (25 mg/mL).

    • Read results after 15-20 minutes.

  • Intradermal Test (IDT) - 1:100 Dilution (if both SPTs are negative):

    • Prepare a 1:100 dilution of PBV (0.25 mg/mL).

    • Inject approximately 0.02-0.05 mL intradermally to raise a small bleb.

    • Perform a negative control IDT with sterile saline.

    • Read results after 15-20 minutes. A positive result is an increase in the wheal diameter by ≥3 mm compared to the initial bleb and the negative control.

A positive result at any step confirms a diagnosis of PBV allergy. [16]

Protocol 2: Basophil Activation Test (BAT)

Disclaimer: BAT is a complex flow cytometry assay that requires specialized laboratory facilities.

1. Principle: The BAT is a functional assay that measures the expression of activation markers (like CD63) on the surface of basophils after in-vitro stimulation with an allergen.[14][18]

2. Materials:

  • Fresh patient whole blood collected in EDTA tubes.

  • Stimulation buffer.

  • Patent Blue V at various concentrations.

  • Controls:

    • Negative Control (stimulation buffer alone).[19]

    • Positive Controls (e.g., anti-FcεRI antibody for IgE-mediated activation, fMLP for non-specific activation).[19]

  • Staining antibodies (e.g., anti-CCR3-PE to identify basophils, anti-CD63-FITC to detect activation).[19]

  • Lysing solution.

  • Flow cytometer.

3. Abbreviated Methodology:

  • Patient whole blood is aliquoted into tubes.

  • Allergen (PBV at serial dilutions) and controls are added to the respective tubes and incubated to stimulate the basophils.[18]

  • Fluorescently-labeled antibodies (anti-CCR3 and anti-CD63) are added.[19]

  • Red blood cells are lysed.

  • The remaining cells are analyzed using a flow cytometer.

  • The basophil population is gated (identified) based on its CCR3 expression.

  • The percentage of activated (CD63-positive) basophils is quantified within the gated population.

  • Results are compared to the negative and positive controls. A significant increase in CD63 expression in the presence of PBV indicates a positive result.

Visualizations

Type1_Hypersensitivity cluster_0 Sensitization Phase (First Exposure) cluster_1 Effector Phase (Subsequent Exposure) PBV Patent Blue V (Hapten) Carrier Carrier Protein (e.g., Albumin) PBV->Carrier Binds to APC Antigen Presenting Cell (APC) Carrier->APC Processed by TH2 T Helper 2 Cell APC->TH2 Presents Antigen BCell B Cell TH2->BCell Activates PlasmaCell Plasma Cell BCell->PlasmaCell Differentiates IgE PBV-Specific IgE Antibodies PlasmaCell->IgE Produces MastCell_S Sensitized Mast Cell IgE->MastCell_S Binds to FcεRI Receptors MastCell_A Activated Mast Cell PBV_2 Patent Blue V PBV_2->MastCell_A Cross-links Bound IgE Mediators Release of Mediators (Histamine, Tryptase) MastCell_A->Mediators Degranulation Symptoms Clinical Symptoms (Urticaria, Hypotension, Bronchospasm) Mediators->Symptoms Causes

Caption: IgE-mediated Type 1 hypersensitivity pathway for Patent Blue V allergy.

Diagnostic_Workflow cluster_tests Allergy Investigation start Clinical Suspicion of PBV Allergic Reaction manage Acute Anaphylaxis Management (Adrenaline, Fluids, etc.) start->manage tryptase Measure Serum Tryptase (Acute & Baseline Samples) manage->tryptase refer Refer to Allergy Specialist (4-6 weeks post-event) tryptase->refer spt Skin Prick Test (SPT) with PBV refer->spt spt_res SPT Result? spt->spt_res idt Intradermal Test (IDT) with PBV spt_res->idt Negative confirmed PBV Allergy Confirmed spt_res->confirmed Positive idt_res IDT Result? idt->idt_res bat Consider Basophil Activation Test (BAT) idt_res->bat Negative idt_res->confirmed Positive unlikely PBV Allergy Unlikely Investigate other causes bat->unlikely counsel Counsel Patient Provide Allergy Alert Info Avoid all future PBV exposure confirmed->counsel

Caption: Diagnostic workflow for a suspected Patent Blue V allergic reaction.

Anaphylaxis_Management start Anaphylaxis Suspected stop STOP INJECTION Call for Help start->stop abc Assess Airway, Breathing, Circulation (ABC) stop->abc oxygen Administer 100% Oxygen abc->oxygen adrenaline Administer Adrenaline (IM/IV) Adult: 50µg IV bolus or 0.5mg IM abc->adrenaline position Position Patient Flat Elevate Legs abc->position iv_access Secure IV Access Administer Rapid Fluid Bolus abc->iv_access reassess Reassess ABCs Repeat Adrenaline every 5 mins if no improvement oxygen->reassess adrenaline->reassess position->reassess iv_access->reassess reassess->adrenaline No Response stable Patient Stabilized? reassess->stable Response stable->reassess No second_line Administer Second-Line Drugs: - Antihistamine (IV Chlorpheniramine) - Corticosteroid (IV Hydrocortisone) stable->second_line Yes transfer Transfer to Higher Level of Care (HDU/ICU) for Observation second_line->transfer

Caption: Immediate management algorithm for Patent Blue V-induced anaphylaxis.

References

Technical Support Center: Overcoming Patent Blue V Interference with Pulse Oximetry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering interference from Patent Blue V dye with pulse oximetry readings during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why does Patent Blue V interfere with pulse oximetry readings?

A1: Pulse oximeters determine oxygen saturation (SpO2) by measuring the differential absorption of two wavelengths of light, typically 660 nm (red) and 940 nm (infrared), by oxygenated hemoglobin (oxyHb) and deoxygenated hemoglobin (deoxyHb). Patent Blue V dye has a maximum light absorbance at approximately 640 nm, which is very close to the 660 nm wavelength used to detect deoxyhemoglobin.[1][2][3] The pulse oximeter incorrectly interprets this increased absorption as a higher concentration of deoxygenated hemoglobin, leading to a falsely low SpO2 reading.[2][3]

Q2: What is the expected magnitude and duration of the SpO2 reading drop after Patent Blue V administration?

A2: The decrease in SpO2 readings can be significant, though it varies among individuals. Studies have reported drops ranging from a few percentage points to as much as 30-40% in some cases.[4][5] The onset of the decline is typically observed within minutes of injection, with the maximum effect seen around 30 minutes post-injection.[5] The interference can be transient, but in some instances, it has been observed to persist for several hours.[5][6]

Q3: How can I confirm if a low SpO2 reading is due to Patent Blue V interference or a genuine physiological issue?

A3: When a sudden drop in SpO2 is observed following the administration of Patent Blue V, it is crucial to assess the patient's overall clinical status. If vital signs such as heart rate, blood pressure, and respiratory rate are stable and within the normal range, the low SpO2 reading is likely an artifact caused by the dye. The gold standard for confirming true arterial oxygen saturation (SaO2) is through arterial blood gas (ABG) analysis with co-oximetry.[4] An ABG analysis will provide an accurate measurement of SaO2, which can then be compared to the SpO2 reading from the pulse oximeter.

Q4: Are there any alternative dyes to Patent Blue V that do not interfere with pulse oximetry?

A4: While other blue dyes like methylene (B1212753) blue are also used for similar procedures, they can also interfere with pulse oximetry readings.[5] The choice of dye often depends on the specific requirements of the experimental protocol. Researchers should be aware of the potential for interference with any dye that has an absorption spectrum overlapping with that of hemoglobin.

Q5: Can the interference from Patent Blue V be corrected for by the pulse oximeter?

A5: Standard pulse oximeters are not equipped to correct for the interference caused by intravascular dyes like Patent Blue V. The algorithms used in these devices are based on the known absorption spectra of oxyhemoglobin and deoxyhemoglobin and do not account for the presence of exogenous pigments. Therefore, reliance on uncorrected SpO2 readings in the presence of Patent Blue V can be misleading.

Troubleshooting Guide

Issue: A sudden and significant drop in SpO2 reading is observed immediately following the administration of Patent Blue V dye.

1. Assess the Subject's Clinical Status:

  • Check Vital Signs: Immediately assess the subject's heart rate, blood pressure, respiratory rate, and work of breathing.

  • Observe for Clinical Signs of Hypoxia: Look for signs of respiratory distress, such as cyanosis (bluish discoloration of the skin and mucous membranes, which may be masked by the dye), altered mental status, or agitation.

2. Rule Out Other Causes of Desaturation:

  • Verify Probe Placement: Ensure the pulse oximeter probe is correctly positioned and has good contact with the skin.[7]

  • Check for Adequate Perfusion: Poor peripheral circulation can lead to inaccurate SpO2 readings. Ensure the extremity where the probe is placed is warm and well-perfused.

  • Eliminate Motion Artifacts: Excessive movement can interfere with the pulse oximeter's ability to obtain an accurate reading.[8]

  • Minimize Ambient Light: Bright ambient light can sometimes affect the accuracy of pulse oximetry.[7]

3. Confirm True Arterial Oxygen Saturation:

  • Arterial Blood Gas (ABG) Analysis: If there is any doubt about the subject's oxygenation status, the most reliable method to determine the true arterial oxygen saturation (SaO2) is to perform an ABG analysis with co-oximetry.[4]

4. Documentation and Continued Monitoring:

  • Record the Event: Document the time of Patent Blue V administration, the magnitude of the SpO2 drop, and all other relevant clinical observations.

  • Continuous Monitoring: Continue to closely monitor the subject's vital signs and clinical status until the SpO2 reading returns to baseline. Be aware that the interference may last for several hours.[6]

Quantitative Data Summary

The following tables summarize the quantitative data on the interference of Patent Blue V with pulse oximetry readings from various studies.

Table 1: Reported Decrease in SpO2 Readings After Patent Blue V Administration

Study/Case ReportNumber of SubjectsMean SpO2 DecreaseMaximum SpO2 Decrease
Ishiyama et al. (2015)[5]1Not Reported1.1% (digital), 6.8% (cerebral)
Mertes et al. (2008)[5]Not Specified1.5%Not Reported
Murakami et al. (2003)[5]1Not ReportedDown to 80%
Nasif et al. (2005)[4]16%6%
Lai et al. (2011)[2]111%11%

Table 2: Onset and Duration of SpO2 Interference

Study/Case ReportOnset of SpO2 DecreaseTime to Maximum DecreaseDuration of Interference
Mertes et al. (2008)[5]Slow30 minutesAt least 2 hours
Lai et al. (2011)[2]5 minutesNot ReportedApproximately 2 hours
Takahashi et al. (2013)[5]Not ReportedNot ReportedProlonged periods

Experimental Protocols

Protocol for Verifying Pulse Oximeter Accuracy in the Presence of Patent Blue V

This protocol outlines a method for researchers to quantify the interference of Patent Blue V on a specific pulse oximeter model. This is adapted from standard pulse oximeter validation protocols.

Objective: To determine the accuracy of a pulse oximeter's SpO2 readings in the presence of a known concentration of Patent Blue V by comparing them to SaO2 values obtained from co-oximetry.

Materials:

  • Pulse oximeter and appropriate sensor

  • Arterial line insertion kit

  • Blood gas analyzer with co-oximetry capabilities

  • Patent Blue V dye

  • Infusion pump (optional)

  • Data acquisition system to record continuous SpO2 and other physiological parameters

Methodology:

  • Subject Selection: Enroll healthy adult volunteers with normal hemoglobin levels.

  • Instrumentation:

    • Place an arterial catheter for blood sampling.

    • Attach the pulse oximeter sensor to the subject.

    • Connect all monitoring devices to a data acquisition system.

  • Baseline Measurement:

    • Allow the subject to rest and stabilize.

    • Record baseline SpO2 readings and draw an arterial blood sample for baseline SaO2 measurement via co-oximetry.

  • Dye Administration:

    • Administer a clinically relevant dose of Patent Blue V intravenously. The administration can be a bolus injection or a controlled infusion.

  • Data Collection:

    • Continuously record the SpO2 readings from the pulse oximeter.

    • At predefined time points (e.g., 1, 5, 10, 15, 30, 60, 90, and 120 minutes) after dye administration, draw arterial blood samples for SaO2 measurement.

  • Data Analysis:

    • Compare the paired SpO2 and SaO2 values at each time point.

    • Calculate the bias (mean difference between SpO2 and SaO2) and precision (standard deviation of the bias) to quantify the interference.

    • Plot the SpO2 and SaO2 values over time to visualize the onset, magnitude, and duration of the interference.

Visualizations

InterferenceMechanism cluster_PulseOximeter Pulse Oximeter Logic cluster_BloodComponents Blood Components PulseOximeter Pulse Oximeter Measures_Light_Absorption Measures Light Absorption at 660nm & 940nm PulseOximeter->Measures_Light_Absorption Calculates_SpO2 Calculates SpO2 based on Absorption Ratio Measures_Light_Absorption->Calculates_SpO2 OxyHb Oxyhemoglobin (OxyHb) Low absorption at 660nm Measures_Light_Absorption->OxyHb Correctly measures DeoxyHb Deoxyhemoglobin (DeoxyHb) High absorption at 660nm Measures_Light_Absorption->DeoxyHb Correctly measures Falsely_Low_SpO2 Falsely Low SpO2 Reading Calculates_SpO2->Falsely_Low_SpO2 Misinterprets dye as excess DeoxyHb PatentBlueV Patent Blue V Dye High absorption at ~640nm PatentBlueV->Measures_Light_Absorption Interferes with 660nm reading

Caption: Mechanism of Patent Blue V interference with pulse oximetry.

TroubleshootingWorkflow start Sudden SpO2 Drop after Patent Blue V Injection assess_clinical_status Assess Clinical Status (Vital Signs, Signs of Hypoxia) start->assess_clinical_status is_stable Is the subject clinically stable? assess_clinical_status->is_stable troubleshoot_oximeter Troubleshoot Pulse Oximeter (Probe, Perfusion, Motion, Light) is_stable->troubleshoot_oximeter Yes treat_hypoxia Treat for Genuine Hypoxia is_stable->treat_hypoxia No abg_analysis Perform Arterial Blood Gas (ABG) with Co-oximetry troubleshoot_oximeter->abg_analysis is_artifact Is SaO2 normal? abg_analysis->is_artifact document_and_monitor Document as Dye Interference and Continue Monitoring is_artifact->document_and_monitor Yes is_artifact->treat_hypoxia No end Resolution document_and_monitor->end treat_hypoxia->end

Caption: Troubleshooting workflow for SpO2 drop after Patent Blue V.

References

Technical Support Center: Improving the Stability of Patent Blue V Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Patent Blue V solutions for long-term storage.

Frequently Asked Questions (FAQs)

Q1: Why is my Patent Blue V solution changing color from blue to green or yellow over time?

A1: Patent Blue V is a triphenylmethane (B1682552) dye that is sensitive to pH.[1] In aqueous solutions, its color can vary from a deep blue in alkaline or weakly acidic conditions to yellow-orange in stronger acidic conditions.[2] The color change you are observing is likely due to a shift in the pH of your solution. Acidic conditions can cause the degradation of the dye.[3]

Q2: My Patent Blue V solution seems to be losing its color intensity (photobleaching). What can I do to prevent this?

A2: Photobleaching, or the fading of color when exposed to light, is a common issue with triphenylmethane dyes like Patent Blue V.[1] To minimize this, it is crucial to protect your solutions from light by storing them in amber vials or in the dark.[4][5] Reducing the intensity and duration of light exposure during experiments can also help.[1]

Q3: What are the optimal storage conditions for long-term stability of Patent Blue V stock solutions?

A3: For long-term storage, it is recommended to store aqueous stock solutions of Patent Blue V at -80°C for up to 6 months or at -20°C for up to 1 month.[6] Solutions should be stored in sealed containers to protect from moisture.[6] It is also advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[6]

Q4: Can I use additives to improve the stability of my Patent Blue V solution?

A4: Yes, certain stabilizers can enhance the stability of triphenylmethane dye solutions. Antioxidants like ascorbic acid (Vitamin C) can help reduce the rate of photobleaching.[1] However, it is important to ensure that any additive is compatible with your experimental system and does not interfere with your results.

Q5: Are there any solvents I should avoid when preparing Patent Blue V solutions?

A5: It is crucial to use high-purity solvents, as impurities can initiate degradation reactions.[1] While Patent Blue V is highly soluble in water, its stability can be influenced by the solvent.[1][7] Avoid solvents containing oxidizing or reducing agents that can react with the dye and cause it to degrade.[1]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Rapid discoloration (blue to green/yellow) pH Shift: The solution has become too acidic.[2][3]Buffer the solution to a neutral or slightly alkaline pH.[1][7] Verify the pH of all components before mixing.
Contamination: Presence of oxidizing or reducing agents.[1]Use high-purity, sterile water and reagents.[1][6] Prepare fresh solutions.
Fading of color (photobleaching) Light Exposure: Prolonged exposure to ambient or experimental light sources.[1]Store solutions in amber containers or in a dark place.[4] Minimize light exposure during experiments by covering the setup with aluminum foil.[1]
Precipitate formation Low Temperature Storage: Precipitation can occur at low temperatures, especially with concentrated solutions.Gently warm the solution to room temperature and vortex to redissolve the precipitate before use.
Incompatibility: Interaction with other components in a mixed solution (e.g., lidocaine (B1675312) hydrochloride).[8]Check the compatibility of Patent Blue V with all other reagents in your solution. Perform a small-scale compatibility test if unsure.
Inconsistent experimental results Solution Degradation: Use of an old or improperly stored solution.Prepare fresh solutions for critical experiments. Always check the appearance of the solution before use.
Variations in Experimental Conditions: Subtle differences in pH, light exposure, or temperature between experiments.[1]Standardize and control all experimental parameters. Use a freshly prepared solution from the same stock for a series of experiments.

Quantitative Data on Stability

The stability of Patent Blue V is significantly influenced by pH. Acidic conditions tend to favor its degradation.

pHInitial Concentration (ppm)Degradation after 180 min (%)Reference
220High (favorable for degradation)[3]
72022.6[3]
7.22073.1[3]
1220Low (less favorable for degradation)[3]

Note: The data from reference[3] pertains to degradation in a specific experimental setup (cavity-bubble oxidation reactor) but illustrates the general trend of pH-dependent stability.

Experimental Protocols

Protocol for Preparation of a Stabilized Aqueous Stock Solution of Patent Blue V (1% w/v)
  • Materials:

  • Procedure:

    • Weigh out 1 g of Patent Blue V powder.

    • In a sterile beaker, dissolve the powder in 90 mL of high-purity water while stirring.

    • Add the sodium phosphate buffer dropwise until the pH of the solution is between 7.0 and 7.4.

    • Bring the final volume to 100 mL with high-purity water.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[6]

    • Aliquot the sterile solution into amber, polypropylene or polyethylene tubes suitable for freezing.[10]

    • Label the tubes with the name, concentration, and date of preparation.

    • For long-term storage, immediately place the aliquots at -20°C (for up to 1 month) or -80°C (for up to 6 months).[6]

Protocol for Stability Testing of Patent Blue V Solutions

This protocol is based on general principles of pharmaceutical stability testing.[11][12]

  • Objective: To evaluate the stability of a prepared Patent Blue V solution under specific storage conditions (e.g., refrigerated, room temperature, accelerated).

  • Materials:

    • Prepared Patent Blue V solution

    • UV-Vis Spectrophotometer

    • HPLC system with a suitable column and detector (for more detailed analysis)[13]

    • Controlled temperature and humidity chambers

    • Light-protective storage containers

  • Procedure:

    • Initial Analysis (Time 0):

      • Measure the initial absorbance of the solution at its maximum absorption wavelength (λmax, approximately 639 nm).[14]

      • If using HPLC, run an initial analysis to determine the purity and concentration.[15]

      • Record the initial pH and visual appearance (color, clarity).

    • Storage:

      • Divide the solution into multiple aliquots in the chosen light-protective containers.

      • Place the aliquots under the desired storage conditions (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH).[11]

    • Time-Point Analysis:

      • At predetermined time points (e.g., 1, 3, 6, 12 months for long-term studies; 1, 3, 6 months for accelerated studies), remove an aliquot from each storage condition.[16]

      • Allow the aliquot to equilibrate to room temperature.

      • Repeat the analyses performed at Time 0 (absorbance, HPLC, pH, visual appearance).

    • Data Analysis:

      • Compare the results from each time point to the initial data.

      • A significant change (e.g., >5% loss in absorbance or concentration, significant pH shift, color change) may indicate instability under those storage conditions.

Visualizations

G cluster_prep Preparation of Stabilized Patent Blue V Solution A Weigh Patent Blue V Powder B Dissolve in High-Purity Water A->B C Adjust pH to 7.0-7.4 with Buffer B->C D Bring to Final Volume C->D E Sterile Filter (0.22 µm) D->E F Aliquot into Amber Tubes E->F G Store at -20°C or -80°C F->G

Caption: Workflow for preparing a stabilized Patent Blue V stock solution.

G cluster_troubleshooting Troubleshooting Solution Instability Start Observe Solution Instability (e.g., Color Change, Precipitate) Q1 Is the solution exposed to light? Start->Q1 Sol1 Store in amber containers and protect from light. Q1->Sol1 Yes Q2 Has the pH shifted? Q1->Q2 No End Stable Solution Sol1->End Sol2 Use buffered solutions. Prepare fresh solution. Q2->Sol2 Yes Q3 Is the solution contaminated? Q2->Q3 No Sol2->End Sol3 Use high-purity reagents. Sterile filter the solution. Q3->Sol3 Yes Q3->End No Sol3->End

Caption: Logical flowchart for troubleshooting Patent Blue V solution instability.

References

Troubleshooting uneven staining with Patent blue V in histological sections

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with uneven Patent Blue V staining in histological sections.

Frequently Asked Questions (FAQs)

Q1: What is Patent Blue V and how is it used in histology?

Patent Blue V is a synthetic, water-soluble triarylmethane dye.[1] In histology and cytology, it is used as a staining agent to enhance the contrast and visibility of cellular components under a microscope.[1] It is often used in various differential staining procedures to help distinguish between different cell and tissue types.[1]

Q2: What are the most common causes of uneven or patchy staining in histology?

Uneven staining is a common artifact that can arise from issues at multiple stages of the histological workflow. The primary causes include:

  • Improper Fixation: This is a critical step. Under-fixation can lead to tissue degradation, while over-fixation can make tissues rigid and alter tissue morphology, both of which result in poor and uneven staining.[2][3]

  • Inadequate Deparaffinization: Residual paraffin (B1166041) wax on the tissue section acts as a barrier, preventing the aqueous stain from penetrating the tissue evenly.[4][5] This often results in unstained or pale, patchy areas.[5][6]

  • Poor Sectioning: Sections that are too thick or of variable thickness will stain unevenly.[6][7] Chatter or "venetian blind" artifacts from microtomy can also negatively impact stain uptake.[8]

  • Reagent and Water Quality: The quality of reagents, including the dye itself, alcohols, and clearing agents, is crucial. Contaminated solutions or water with variable pH can significantly impact how dyes bind to the tissue.[6][9]

  • Protocol Execution: Errors during the staining protocol, such as incorrect timing for incubation or differentiation steps, insufficient rinsing, or allowing sections to dry out, can all lead to uneven results.[10]

Troubleshooting Guide for Uneven Staining

This guide addresses specific staining problems in a question-and-answer format.

Problem 1: Staining is blotchy, patchy, or has unstained areas.

Q: My sections have patches with very weak or no staining at all. What went wrong?

A: This is one of the most common issues and often points to incomplete deparaffinization or improper fixation.

Potential Causes & Solutions:

  • Residual Paraffin: Paraffin wax that is not completely removed will block the stain.[4][11]

    • Solution: Ensure your xylene baths are fresh. Extend the deparaffinization time, especially for fatty tissues or thicker sections.[4][10] Retreating the slide in fresh xylene, followed by rehydration and restaining, can often solve the problem.[11]

  • Incomplete Fixation: If the fixative did not fully penetrate the tissue, you may see well-stained edges with a pale or unstained center.[12]

    • Solution: Ensure the tissue-to-fixative volume ratio is appropriate (at least 1:10, ideally 1:20).[8][13] For larger specimens, consider slicing them thinner before fixation to allow for complete penetration.[14] Unfortunately, this is an artifact that cannot be corrected post-processing.

  • Air Bubbles: Air bubbles trapped under the section during mounting on the slide or during the staining process can prevent the stain from reaching the tissue.

    • Solution: Be meticulous during the floating and mounting of sections onto slides. Ensure staining dishes are adequately filled to prevent sections from becoming partially exposed to air.[4]

  • Support Media from Frozen Sections: For frozen sections, the water-soluble support media must be thoroughly rinsed off before staining, as it can prevent even dye infiltration, similar to paraffin wax.[6]

    • Solution: Increase the rinsing time in buffer or deionized water after fixation and before beginning the staining protocol.

Problem 2: Staining appears as a gradient across the slide.

Q: The staining on my slide is darker on one end and fades towards the other. Why is this happening?

A: A gradient effect is often related to the physical setup of the staining procedure or issues during key steps like antigen retrieval or slide drying.

Potential Causes & Solutions:

  • Uneven Reagent Coverage: If slides are not perfectly level in the staining dish or if staining solutions are not filled to an adequate level, a gradient can occur.

    • Solution: Use staining racks that hold slides horizontally and ensure there is enough solution to cover the entire tissue section throughout the incubation period.

  • Uneven Drying/Heating: If slides are dried on a slide warmer that heats unevenly, it can create "dry spots" that stain differently.[15]

    • Solution: Test your slide warmer for even temperature distribution. Avoid excessively high temperatures, which can damage tissue morphology and affect staining.

  • Carryover of Reagents: Inadequate draining or rinsing between steps can cause reagents to be carried over, diluting or altering the pH of the next solution in an uneven manner.

    • Solution: Ensure slides are properly drained between steps. Agitate slides gently in rinse solutions to ensure complete removal of the previous reagent.

Problem 3: The overall staining is too light or washed out.

Q: The entire section is stained, but the color is very pale and lacks contrast. How can I fix this?

A: Pale staining can be due to issues with the dye itself, the pH of the solutions, or excessive differentiation/dehydration.

Potential Causes & Solutions:

  • Stain Quality and pH: An old, over-oxidized, or improperly prepared staining solution will lack potency. The pH of the staining solution is critical for dye binding; for an acidic dye like Patent Blue V, an inappropriate pH will weaken the electrostatic attraction to tissue proteins.[16]

    • Solution: Prepare fresh staining solutions regularly. Verify and adjust the pH of your stain and buffer solutions as per the protocol's recommendation. The intensity of acidic dyes is often enhanced in more acidic solutions (lower pH).[16]

  • Incubation Time Too Short: The dye may not have had sufficient time to bind to the tissue components.

    • Solution: Increase the incubation time in the Patent Blue V solution incrementally. Optimization may be required for different tissue types.[17]

  • Excessive Differentiation: If your protocol includes a differentiation step (e.g., a weak acid rinse), leaving the slides in this solution for too long will strip the stain from the tissue.[11]

    • Solution: Reduce the time in the differentiating solution or use a lower concentration of the acid.[11]

  • Excessive Dehydration: Alcohols used for dehydration can remove some of the stain. Water contamination in the higher concentration alcohols can also cause eosin (B541160) (a common counterstain) to leach out.[6]

    • Solution: Do not leave slides in dehydrating alcohols for longer than necessary. Ensure your 95% and 100% alcohol baths are fresh and not contaminated with water.[5]

Optimization and Protocols

Key Staining Parameters

Optimizing a staining protocol is crucial for achieving consistent results. The following table summarizes key variables and recommended starting points.

ParameterRecommended Range/ValueTroubleshooting Tip
Deparaffinization (Xylene) 2 baths, 5-10 min eachUse fresh xylene; extend time for thick or fatty sections.[17]
Rehydration (Alcohols) 3-5 min each (100% to 70%)Ensure complete immersion and use fresh, correct concentrations.[17]
Stain Incubation Time 1-10 minutes (variable)Increase time in 1-2 minute increments if staining is too pale.[17]
Stain pH Protocol-dependent (often acidic)Verify pH; staining with acidic dyes is stronger at lower pH values.[16]
Differentiation (e.g., Acid Alcohol) 1-5 seconds (if used)Reduce time or use a weaker acid if staining is too weak.[11]
Dehydration (Alcohols) 2-3 min per bath (95%, 100%)Avoid prolonged exposure; ensure alcohols are not contaminated with water.[5]
Recommended General Staining Protocol (Paraffin Sections)

This protocol provides a baseline for staining with Patent Blue V. Note: Specific timings and concentrations may need to be optimized for your specific tissue and experimental goals.

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5-10 minutes each.[17]

    • 100% Ethanol: 2 changes, 3-5 minutes each.[17]

    • 95% Ethanol: 1 change, 3-5 minutes.[17]

    • 70% Ethanol: 1 change, 3-5 minutes.[17]

    • Rinse in distilled water.

  • Staining:

    • Immerse slides in Patent Blue V solution for 3-5 minutes (or as optimized).

    • Rinse briefly in distilled water or a buffer solution to remove excess stain.

  • Differentiation (Optional):

    • Quickly dip slides (1-3 seconds) in 0.5% acetic acid or a similar weak acid solution if differentiation is needed.

    • Immediately stop differentiation by rinsing thoroughly in running tap water or buffer.

  • Dehydration:

    • 95% Ethanol: 1 change, 2-3 minutes.

    • 100% Ethanol: 2 changes, 2-3 minutes each.

  • Clearing and Coverslipping:

    • Xylene (or substitute): 2 changes, 3-5 minutes each.

    • Mount coverslip with an appropriate mounting medium.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting uneven staining.

G Start Uneven Staining Observed CheckFixation Review Fixation Protocol Start->CheckFixation CheckDeparaffin Verify Deparaffinization Start->CheckDeparaffin CheckProtocol Examine Staining Protocol Start->CheckProtocol CheckReagents Assess Reagent Quality Start->CheckReagents FixationIssue Fixation Artifacts (e.g., poor penetration) CheckFixation->FixationIssue Cause DeparaffinIssue Residual Wax CheckDeparaffin->DeparaffinIssue Cause ProtocolIssue Timing/Rinsing Errors CheckProtocol->ProtocolIssue Cause ReagentIssue Expired/Contaminated Reagents or Wrong pH CheckReagents->ReagentIssue Cause SolutionFix Optimize Fixation Time & Volume Ratio FixationIssue->SolutionFix Solution SolutionDeparaffin Use Fresh Xylene & Extend Time DeparaffinIssue->SolutionDeparaffin Solution SolutionProtocol Adjust Incubation/ Rinse Times ProtocolIssue->SolutionProtocol Solution SolutionReagent Prepare Fresh Solutions & Check pH ReagentIssue->SolutionReagent Solution

Caption: A workflow for diagnosing causes of uneven histological staining.

References

Light sensitivity and degradation of Patent blue V in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Patent Blue V

Welcome to the technical support center for Patent Blue V. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the light sensitivity and degradation of Patent Blue V in experimental setups. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Patent Blue V and what are its common applications in a laboratory setting?

A1: Patent Blue V is a synthetic triphenylmethane (B1682552) dye. In research and laboratory applications, it is primarily used as a biological stain for tissues and cells for microscopic analysis.[1] It is also utilized in medical diagnostics, such as in lymphangiography to color lymph vessels.[1] Its vibrant blue color provides a strong visual contrast in various staining protocols.

Q2: How stable is Patent Blue V in aqueous solutions under different pH conditions?

A2: The color and stability of Patent Blue V are pH-dependent. In alkaline or weakly acidic solutions, it presents a deep blue color. However, in strongly acidic conditions (pH 0.8–3.0), its color changes to yellow-orange.[2] The dye can be irreversibly decolorized in strongly alkaline mediums (e.g., 2 M NaOH) due to hydroxylation of the central atom.[2] For optimal color stability, it is recommended to use Patent Blue V in neutral to slightly acidic solutions.[1]

Q3: What are the recommended storage conditions for Patent Blue V powder and solutions?

A3: For the solid powder, it is recommended to store it in a cool, dry, well-ventilated area in its original container, kept tightly sealed. It should be stored away from incompatible materials, such as oxidizing agents, and foodstuff containers.[3]

Stock solutions of Patent Blue V should be stored protected from light.[4][5] For long-term storage, it is advisable to keep solutions at -20°C for up to one month or at -80°C for up to six months in sealed containers, protected from moisture.[6]

Q4: Does Patent Blue V interact with common laboratory reagents or media?

A4: Yes, Patent Blue V can interact with various substances. It should be kept away from strong oxidizing agents.[3] Its stability can also be influenced by the components of the solution it is in. For instance, in a cosmetic formulation containing potassium hydroxide (B78521) (KOH), the phenolic group of Patent Blue V can be deprotonated, making it more susceptible to oxidation by air, leading to color fading.[7] The presence of other phenolic compounds, such as those in fragrances, can accelerate this oxidation process, especially when exposed to light.[7] When using Patent Blue V in complex media like DMEM or solutions containing supplements like FBS, it is advisable to perform stability checks, as the various components can potentially interact with the dye.

Troubleshooting Guides

Issue 1: Color of Patent Blue V solution is fading or changing during the experiment.
  • Possible Cause 1: Exposure to Light.

    • Explanation: Patent Blue V is known to fade fairly quickly when exposed to light. This photobleaching is a photochemical alteration of the dye molecule that renders it unable to absorb light in the same way, leading to a loss of color.

    • Solution:

      • Prepare fresh solutions of Patent Blue V for each experiment.

      • Store stock solutions and working solutions in amber vials or wrap containers in aluminum foil to protect them from light.

      • Minimize the exposure of your experimental setup to ambient light. If possible, work in a darkened room or shield the setup from direct light sources.[8]

      • For microscopy, reduce the intensity and duration of the excitation light. Use neutral density filters and close the shutter when not actively observing or capturing images.[5]

  • Possible Cause 2: pH of the Solution.

    • Explanation: The color of Patent Blue V is sensitive to pH. A shift in the pH of your solution to a more acidic range (below 3.0) will cause the color to change from blue to yellow-orange.[2]

    • Solution:

      • Ensure your solutions are buffered to a neutral or slightly acidic pH and that the pH remains stable throughout your experiment.

      • When preparing solutions, verify the pH after adding Patent Blue V.

  • Possible Cause 3: Presence of Oxidizing or Reducing Agents.

    • Explanation: Patent Blue V is redox-sensitive. It can be reduced to a yellow form and oxidized to a red form.[2] The presence of strong oxidizing agents should be avoided.[3]

    • Solution:

      • Review the composition of your experimental buffers and media to ensure they do not contain incompatible reagents.

      • Avoid contamination of your solutions with oxidizing or reducing agents.

Issue 2: Poor staining or weak signal in fluorescence microscopy.
  • Possible Cause 1: Photobleaching.

    • Explanation: During fluorescence microscopy, the intense excitation light can rapidly destroy the fluorophore, leading to a dim or fading signal. This is a common issue with many fluorescent dyes.

    • Solution:

      • Minimize the exposure time to the excitation light.[5]

      • Reduce the intensity of the excitation light by using neutral density filters.

      • Use an antifade mounting medium to protect the sample from photobleaching.[9][10] However, be aware that some antifade reagents may not be compatible with all dyes.

      • Capture images quickly and efficiently. If you have a camera, taking a picture and analyzing the image can be more reliable than prolonged direct observation.[11]

  • Possible Cause 2: Autofluorescence.

    • Explanation: Some biological specimens exhibit natural fluorescence (autofluorescence), which can obscure the signal from your dye.

    • Solution:

      • Thoroughly wash the specimen after staining to remove excess dye that could contribute to background noise.[5]

      • If possible, perform a pre-bleaching step on your sample before staining to reduce autofluorescence.

Quantitative Data on Patent Blue V Degradation

The degradation of Patent Blue V has been studied extensively under various conditions, particularly in the context of photocatalysis for wastewater treatment. While these conditions are more extreme than typical laboratory settings, the data provides insights into the factors that influence its stability.

Table 1: Factors Influencing the Photocatalytic Degradation of Patent Blue V

ParameterConditionEffect on DegradationReference(s)
Initial Concentration Increased from 10 to 40 ppmDegradation rate is dependent on the initial concentration. An optimal concentration of 20 ppm showed the highest removal, with decreased efficiency at higher concentrations.[4][12]
pH Acidic (pH 2.5)Lower pH (acidic conditions) generally favors the degradation of Patent Blue V.[13]
Catalyst TiO₂, ZnO, CaOTiO₂ was found to be the most effective photocatalyst for degradation.[4]
Additives H₂O₂, Ferrous SulphateThe presence of hydrogen peroxide or ferrous sulphate under UV irradiation significantly enhances the degradation rate.[13]
Light Source UV and Solar IrradiationUV irradiation is more effective for degradation than solar light, though significant degradation can still be achieved with solar light.[13]

Experimental Protocols

Protocol: Assessing the Photostability of Patent Blue V in an Aqueous Solution

This protocol provides a general method to assess the photostability of a Patent Blue V solution under specific light conditions in your laboratory.

Materials:

  • Patent Blue V powder

  • Solvent (e.g., deionized water, PBS)

  • Spectrophotometer

  • Quartz cuvettes

  • Light source (e.g., UV lamp, specific wavelength LED, or even ambient laboratory light)

  • Stir plate and stir bar

  • Aluminum foil

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of Patent Blue V in your desired solvent at a known concentration. Ensure the absorbance at its λmax (around 638 nm) is within the linear range of your spectrophotometer (typically < 1.0).

  • Prepare Samples and Controls:

    • Sample: Transfer a known volume of the Patent Blue V solution to a quartz cuvette.

    • Control: Transfer the same volume of the solution to another quartz cuvette and wrap it completely in aluminum foil to protect it from light.

  • Initial Measurement: Measure the initial absorbance spectrum (from 400-800 nm) of the "Sample" cuvette before light exposure. Record the absorbance value at the λmax.

  • Light Exposure:

    • Place both the "Sample" and "Control" cuvettes at a fixed distance from your chosen light source.

    • If using a stir plate, add a small stir bar to the "Sample" cuvette and stir gently throughout the exposure to ensure homogeneity.

    • Expose the samples to the light for a defined period.

  • Monitoring Degradation:

    • At regular time intervals (e.g., every 30 minutes), briefly interrupt the light exposure and record the full absorbance spectrum of the "Sample" cuvette.

    • At the end of the experiment, also measure the absorbance spectrum of the "Control" cuvette to check for any degradation that may have occurred in the absence of light (e.g., due to temperature).

  • Data Analysis:

    • Plot the absorbance at λmax as a function of irradiation time.

    • The rate of degradation can be determined from the slope of this plot.

    • You can also calculate the percentage of degradation at each time point using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Visualizations

Experimental Workflow for Photostability Testing

G Experimental Workflow for Photostability Testing A Prepare Patent Blue V Solution (Known Concentration) B Prepare Two Samples (Cuvettes) A->B C Sample 1 (Exposed to Light) B->C D Sample 2 (Control) (Wrapped in Foil) B->D E Measure Initial Absorbance (T=0) of Sample 1 C->E F Expose Both Samples to Light Source D->F E->F G Measure Absorbance of Sample 1 at Regular Time Intervals F->G Repeat I Plot Absorbance vs. Time & Calculate Degradation Rate G->I H Measure Final Absorbance of Sample 2 (Control) H->I G Simplified Degradation Pathway of Patent Blue V A Patent Blue V B N-de-ethylated Intermediates A->B + •OH C Hydroxylated Aromatic Rings B->C + •OH D Cleavage of Chromophore C->D E Smaller Aromatic Intermediates (e.g., Benzoic Acids, Sulfonic Acids) D->E F Mineralization Products (CO₂, H₂O, Inorganic Ions) E->F Further Oxidation

References

Minimizing background staining in Patent blue V immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Immunohistochemistry (IHC)

This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize background staining, with a special focus on issues that may arise when using unconventional reagents like Patent Blue V.

Frequently Asked Questions (FAQs)

Q1: Can Patent Blue V be used for immunohistochemistry?

Patent Blue V is not a standard or validated reagent for immunohistochemistry (IHC). It is primarily used as a medical tracer dye for procedures like sentinel lymph node mapping and as a food colorant.[1][2][3] Its chemical properties, such as being a disulfonated triphenylmethane (B1682552) dye, mean it may cause significant, non-specific background staining through ionic and hydrophobic interactions with tissue components. While it can be used as a simple histological stain, its use in a complex, multi-step IHC protocol is likely to produce suboptimal results. For reliable IHC, it is highly recommended to use established chromogens (e.g., DAB, AEC) or counterstains (e.g., Hematoxylin).

Q2: What are the most common causes of high background staining in IHC?

High background staining can obscure specific signals, making results difficult to interpret.[4] The primary causes include:

  • Non-specific Antibody Binding: The primary or secondary antibody may bind to unintended targets in the tissue due to inappropriate antibody concentration, cross-reactivity, or ionic/hydrophobic interactions.[5][6]

  • Insufficient Blocking: Failure to adequately block non-specific binding sites can lead to antibodies adhering to various tissue components.[7][8][9]

  • Endogenous Enzyme Activity: Tissues can contain endogenous enzymes (like peroxidases or alkaline phosphatases) that react with the enzyme-conjugated detection system, causing false positive signals.[5][10][11]

  • Endogenous Biotin (B1667282): If using a biotin-based detection system (like ABC or LSAB), endogenous biotin present in tissues like the liver and kidney can cause significant background.[5][9][12]

  • Inadequate Washing: Insufficient washing between steps fails to remove unbound antibodies and other reagents, leading to generalized background.[10][12][13]

Q3: How does antibody concentration affect background?

Using a primary antibody concentration that is too high is a very common cause of background staining.[6][14] Excess antibody increases the likelihood of low-affinity, non-specific binding to sites other than the target antigen. It is crucial to perform a titration experiment to determine the optimal antibody concentration that provides the best signal-to-noise ratio.[6][15]

Troubleshooting Guide: High Background Staining

Problem: The entire tissue section has a high, uniform background color.

Possible Cause Recommended Solution
Primary Antibody Concentration Too High Perform a titration experiment to find the optimal antibody dilution. Start with the manufacturer's recommended concentration and test several higher dilutions (e.g., 1:100, 1:250, 1:500).[6][15]
Insufficient Blocking Increase the blocking time (e.g., to 60 minutes) or the concentration of the blocking agent (e.g., 5-10% normal serum). Ensure the blocking serum is from the same species as the secondary antibody host.[7][11][14]
Inadequate Washing Increase the duration and number of washes. Washing slides 3 times for 5 minutes each after primary and secondary antibody incubations is a good practice.[12][16] Ensure you use a sufficient volume of a buffer containing a detergent like Tween-20.[6]
Secondary Antibody Non-specific Binding Run a negative control without the primary antibody. If staining persists, the secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody or changing to a different one.[4][15]

Problem: There are non-specific granular or punctate deposits.

Possible Cause Recommended Solution
Antibody Aggregates Centrifuge the antibody solution before use (e.g., 10,000 x g for 10 minutes) to pellet any aggregates. Use the supernatant for staining.
Endogenous Peroxidase Activity (for HRP-based detection)Ensure the endogenous peroxidase quenching step is performed correctly. Incubate sections in 3% H₂O₂ for 10-15 minutes before the primary antibody incubation.[10][11][12]
Endogenous Biotin Activity (for biotin-based detection)Pre-treat sections with an avidin/biotin blocking kit before primary antibody incubation, especially for tissues like kidney or liver.[9][11][12] Alternatively, switch to a non-biotin-based detection system.[12]
Incomplete Deparaffinization Inadequate removal of paraffin (B1166041) wax can cause spotty, uneven background.[12] Ensure you are using fresh xylene and allow sufficient time for complete deparaffinization.[14]

Experimental Protocols & Data

Protocol: Endogenous Peroxidase Quenching

This step is critical when using a horseradish peroxidase (HRP)-based detection system to prevent background from endogenous enzymes found in red blood cells and other tissues.[10][17]

  • Deparaffinize and Rehydrate tissue sections as per your standard protocol.

  • Rinse slides in a wash buffer (e.g., PBS).

  • Prepare Quenching Solution: Add 1 part 30% H₂O₂ to 9 parts methanol (B129727) to create a 3% H₂O₂ solution. Using methanol can help preserve tissue morphology.[17][18]

  • Incubate: Immerse slides in the 3% H₂O₂ solution for 10-30 minutes at room temperature.[17][19]

  • Wash: Rinse the slides thoroughly with wash buffer (e.g., 3 x 5 minutes) to remove all traces of peroxide.

  • Proceed with the antigen retrieval step of your IHC protocol.

Note: For some sensitive epitopes, it may be better to perform the quenching step after the primary antibody incubation to avoid damaging the antigen.[19]

Table: Optimizing Blocking Conditions

Effective blocking is essential to minimize background by saturating non-specific binding sites.[8][20] The optimal blocking buffer depends on your specific antibodies and tissue.

Blocking Agent Typical Concentration Advantages Considerations
Normal Serum 5-10%Highly effective. Contains immunoglobulins that block non-specific sites.[8][11]Must be from the same species as the secondary antibody's host to prevent cross-reactivity.[9]
Bovine Serum Albumin (BSA) 1-5%A common and cost-effective protein blocker. Good for reducing general hydrophobic interactions.[20]Ensure it is high-purity, "IHC-grade" BSA.
Non-fat Dry Milk / Casein 1-5%Inexpensive and effective protein blocker.Contains endogenous biotin and should not be used with avidin-biotin detection systems. May also contain phosphoproteins that can interfere with phospho-specific antibodies.[8]
Commercial Blocking Buffers VariesPre-formulated for optimal performance and stability. Often protein-free options are available.Can be more expensive.

Visualizations

IHC Troubleshooting Flowchart

IHC_Troubleshooting start High Background Observed q_control Did you run a 'secondary only' (no primary Ab) control? start->q_control staining_in_control Is there staining in the 'secondary only' control? q_control->staining_in_control Yes q_primary Is background diffuse or punctate? q_control->q_primary No / Not Yet a_control_yes Yes fix_secondary Problem is with Secondary Ab or Detection System: 1. Use a pre-adsorbed secondary Ab. 2. Decrease secondary Ab concentration. 3. Check for endogenous biotin/peroxidase activity. staining_in_control->fix_secondary Yes staining_in_control->q_primary No a_control_no No Staining in Control fix_diffuse Problem is likely Primary Ab or Blocking: 1. Decrease primary Ab concentration (titrate). 2. Increase blocking time/concentration. 3. Increase wash time/stringency. q_primary->fix_diffuse Diffuse fix_punctate Problem is likely aggregates or precipitates: 1. Centrifuge primary antibody before use. 2. Ensure fresh, filtered buffers. 3. Check for incomplete deparaffinization. q_primary->fix_punctate Punctate a_diffuse Diffuse a_punctate Punctate/Speckled

Caption: A flowchart to diagnose sources of high background staining in IHC.

Standard IHC Workflow for Background Reduction

IHC_Workflow cluster_prep 1. Sample Preparation cluster_blocking 2. Blocking Steps cluster_staining 3. Antibody Incubation cluster_detection 4. Detection & Visualization Deparaffinize Deparaffinize & Rehydrate (Use fresh reagents) AntigenRetrieval Antigen Retrieval (Optimize time & pH) Deparaffinize->AntigenRetrieval Quench Endogenous Enzyme Quench (e.g., 3% H2O2) AntigenRetrieval->Quench Block Non-Specific Binding Block (e.g., Normal Serum, BSA) Quench->Block PrimaryAb Primary Antibody (Incubate at optimal dilution) Block->PrimaryAb Wash1 Wash (3 x 5 min) PrimaryAb->Wash1 SecondaryAb Secondary Antibody Wash1->SecondaryAb Wash2 Wash (3 x 5 min) SecondaryAb->Wash2 Detection Detection Reagent (e.g., HRP-Polymer) Wash2->Detection Wash3 Wash (3 x 5 min) Detection->Wash3 Substrate Substrate-Chromogen (Develop signal) Wash3->Substrate Counterstain Counterstain & Mount Substrate->Counterstain

Caption: Key steps in an IHC workflow highlighting critical background control points.

References

Impact of pH on Patent blue V staining efficacy and color

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for using Patent Blue V dye in experimental applications. It covers the impact of pH on staining efficacy and color, offering troubleshooting advice and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is Patent Blue V and what are its primary applications in research?

Patent Blue V (also known as Acid Blue 3 or C.I. 42051) is a synthetic triphenylmethane (B1682552) dye. In research and clinical settings, it is primarily used as a biological stain and a pH indicator. Its most common medical application is in lymphangiography and sentinel node biopsies to visualize lymph vessels.[1][2][3] In a laboratory context, it can be used as a counterstain for various tissue components.

Q2: How does pH affect the color of Patent Blue V?

The color of Patent Blue V is highly dependent on the pH of its environment. In aqueous solutions, it exhibits a distinct color transition from yellow-orange in strongly acidic conditions to a deep blue in weakly acidic to alkaline media.[1][2][3] This property makes it useful as a pH indicator, particularly in the pH range of 0.8 to 3.0.[1][3]

Q3: What is the chemical basis for the pH-dependent color change of Patent Blue V?

Patent Blue V is a triphenylmethane dye, and its color is due to the extended conjugated system of pi electrons across its three phenyl rings. Changes in pH alter the protonation state of the molecule's functional groups. In strongly acidic conditions, the molecule becomes protonated, which disrupts the conjugated system, leading to a change in the molecule's ability to absorb visible light and thus altering its color from blue to yellow-orange. In alkaline or weakly acidic solutions, the deprotonated form with its intact conjugated system predominates, resulting in the characteristic deep blue color.

Quantitative Data: pH-Dependent Color and Spectral Properties

The following tables summarize the color and absorption characteristics of Patent Blue V at various pH levels.

Table 1: Visual Color of Patent Blue V at Different pH Ranges

pH RangeVisual Color
< 0.8Yellow-Orange
0.8 - 3.0Gradual transition from Yellow-Green to Blue
> 3.0 (Weakly Acidic to Alkaline)Deep Blue

Data compiled from multiple sources indicating a transition range.[1][2][3][4]

Table 2: Absorption Maxima (λmax) of Patent Blue V at Different pH Values

pH ConditionApproximate λmax (nm)
Strongly Acidic (e.g., in 10 M H2SO4)415
pH 3640
pH > 10Hypsochromic shift of ~10 nm from the peak at neutral pH

This data is based on spectrophotometric studies of Patent Blue V in aqueous solutions.[5]

Experimental Protocols

Protocol 1: Preparation of a 1% (w/v) Stock Solution of Patent Blue V

Materials:

  • Patent Blue V powder (sodium or calcium salt)

  • Distilled or deionized water

  • Glacial acetic acid (optional, for pH adjustment)

  • Volumetric flask

  • Stir plate and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Weigh out 1.0 g of Patent Blue V powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 80 mL of distilled water.

  • Place a stir bar in the flask and place it on a stir plate. Stir until the dye is completely dissolved. This may take some time.

  • Once dissolved, add distilled water to bring the final volume to 100 mL.

  • For enhanced staining of cytoplasmic proteins, the pH can be slightly acidified. If desired, add glacial acetic acid dropwise while monitoring the pH with a pH meter until the desired pH (e.g., 2.5-3.0) is reached. Note that this will shift the color towards green/yellow-green. For a blue stain, use the solution without pH adjustment.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

  • Store the stock solution in a tightly capped, light-protected bottle at room temperature.

Protocol 2: General Staining Protocol for Paraffin-Embedded Tissue Sections

This protocol provides a general guideline for using Patent Blue V as a counterstain. Optimization of incubation times may be necessary depending on the tissue type and primary stain used.

Materials:

  • Deparaffinized and rehydrated tissue sections on slides

  • Primary stain (e.g., Hematoxylin)

  • Differentiating solution (e.g., acid alcohol), if required for the primary stain

  • Bluing agent, if required for the primary stain

  • 1% Patent Blue V staining solution (prepared as in Protocol 1)

  • Graded alcohols for dehydration

  • Clearing agent (e.g., xylene)

  • Mounting medium

Procedure:

  • Perform the primary staining procedure (e.g., with Hematoxylin) and any necessary differentiation and bluing steps according to standard protocols.

  • After the primary stain, wash the slides thoroughly in running tap water.

  • Immerse the slides in the 1% Patent Blue V staining solution for 1-5 minutes. The optimal time will depend on the desired staining intensity.

  • Briefly rinse the slides in distilled water to remove excess stain.

  • Dehydrate the sections through graded alcohols (e.g., 95% ethanol, 100% ethanol, 2 changes each for 1-2 minutes).

  • Clear the sections in two changes of xylene for 5 minutes each.

  • Mount the slides with a permanent mounting medium.

Results:

  • Nuclei: Stained by the primary stain (e.g., blue/purple with Hematoxylin).

  • Cytoplasm, muscle, collagen: Stained blue or greenish-blue by Patent Blue V.

Troubleshooting Guide

Issue 1: Weak or No Staining

  • Question: My tissue sections show very faint or no blue staining after using Patent Blue V. What could be the cause?

  • Answer:

    • Incorrect pH: The staining intensity of acidic dyes like Patent Blue V is pH-dependent. Staining is often enhanced at a slightly acidic pH because it increases the positive charges on tissue proteins, promoting electrostatic binding with the anionic dye.[6] Ensure your staining solution is at an appropriate pH for your target structures. For general protein staining, a slightly acidic environment can be beneficial.

    • Insufficient Staining Time: The incubation time in the Patent Blue V solution may have been too short. Try increasing the staining time in increments.

    • Depleted Staining Solution: Over time and with repeated use, the dye concentration in the staining solution can decrease. Prepare a fresh staining solution.

    • Improper Fixation: Poor fixation can lead to the loss of cellular components during processing, resulting in weak staining. Ensure your tissue fixation protocol is optimal.

Issue 2: Unexpected Color (Greenish or Yellowish Staining)

  • Question: The stain appears more green or even yellowish instead of the expected blue. Why is this happening?

  • Answer: This is almost certainly due to the pH of the staining solution or the tissue section itself being too acidic. As shown in Table 1, Patent Blue V turns yellowish-green and then yellow-orange in strongly acidic conditions.[3][4]

    • Check Solution pH: Measure the pH of your staining solution. If it is below 3, the color will shift towards green.

    • Carryover from Acidic Solutions: Ensure slides are thoroughly washed after any acidic solutions used in previous steps (e.g., acid alcohol for differentiation) before immersing them in the Patent Blue V solution.

    • Interaction with Mounting Media: Some mounting media are acidic and can cause a gradual color shift over time. Use a neutral mounting medium.

Issue 3: Precipitate on Tissue Sections

  • Question: I am observing crystalline precipitates on my slides after staining with Patent Blue V. How can I prevent this?

  • Answer: Precipitate formation can occur for several reasons:

    • Unfiltered Stain: The staining solution may contain undissolved dye particles. Always filter your staining solution before use, especially if it has been stored for some time.

    • Evaporation: Allowing the staining solution to evaporate on the slide can lead to the formation of dye crystals. Keep staining jars covered and do not let the slides dry out during the staining process.

    • High Dye Concentration: While a 1% solution is standard, for some applications, a lower concentration may be sufficient and less prone to precipitation. Try diluting your stock solution.

Visualizations

pH_Effect_on_Patent_Blue_V cluster_acidic Strongly Acidic (pH < 3) cluster_alkaline Weakly Acidic / Alkaline (pH > 3) Protonated Protonated Form (Disrupted Conjugation) Color_Yellow Yellow-Orange Color Protonated->Color_Yellow Absorbs violet light Deprotonated Deprotonated Form (Extended Conjugation) Protonated->Deprotonated + H+ Deprotonated->Protonated - H+ Color_Blue Deep Blue Color Deprotonated->Color_Blue Absorbs yellow/orange light

Caption: Effect of pH on the chemical structure and resulting color of Patent Blue V.

Troubleshooting_Workflow Start Staining Issue Observed Weak_Stain Weak or No Staining Start->Weak_Stain Wrong_Color Unexpected Color (Green/Yellow) Start->Wrong_Color Precipitate Precipitate on Slide Start->Precipitate Check_pH Check Stain pH & Wash Steps Weak_Stain->Check_pH Yes Increase_Time Increase Staining Time Weak_Stain->Increase_Time No Wrong_Color->Check_pH Yes Filter_Stain Filter Staining Solution Precipitate->Filter_Stain Yes Check_pH->Weak_Stain pH incorrect? Check_pH->Wrong_Color pH too acidic? Fresh_Stain Prepare Fresh Stain Increase_Time->Fresh_Stain Cover_Jars Cover Staining Jars Filter_Stain->Cover_Jars

Caption: Troubleshooting workflow for common issues in Patent Blue V staining.

References

Strategies to reduce false negatives in sentinel node detection with Patent blue V

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize false-negative rates in sentinel lymph node (SLN) detection using Patent Blue V dye.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of false negatives when using Patent Blue V for sentinel node detection?

A1: The most significant factor contributing to false negatives is the inherent limitation of using a single mapping agent. Studies have shown that using blue dye alone is associated with a higher false-negative rate compared to the dual-tracer technique, which combines blue dye with a radioactive tracer.[1] Other contributing factors can include the surgeon's experience, tumor location, and the number of sentinel nodes removed.[2]

Q2: How does the number of excised sentinel nodes affect the false-negative rate?

A2: There is a clear inverse relationship between the number of SLNs removed and the false-negative rate. The FNR decreases significantly as more SLNs are identified and excised. For instance, one study reported an FNR of 23.53% when only one SLN was dissected, which dropped to 1.79% when four or more SLNs were removed.[3] Another study found that the false-negative rate was 10.1% when only one SLN was harvested, compared to 1.1% when three or more were removed.[4] Therefore, the removal of multiple SLNs is recommended to improve accuracy.[3][4]

Q3: Is there an optimal injection site for Patent Blue V to improve detection rates?

A3: While various injection sites are used, including peritumoral, subdermal, and subareolar, some studies suggest that subareolar and periareolar injections may lead to higher SLN identification rates than peritumoral injections.[5] The rationale is that this technique increases the distance between the injection site and the axilla, which can minimize the potential for overlap and interference.[6]

Q4: Can patient characteristics influence the success of sentinel node mapping with Patent Blue V?

A4: Yes, certain patient-related factors can impact the success of SLN mapping. Obesity (high body mass index) and tumor location in areas other than the upper outer quadrant of the breast have been significantly associated with failed localization.[4][7]

Q5: What are the known side effects of Patent Blue V, and are there ways to mitigate them?

A5: A common side effect of Patent Blue V is skin staining or "blue tattoo," which can persist for up to 18 months and cause emotional distress to patients.[8][9][10] Techniques to minimize this include applying an adhesive plastic film or sterile lubricating jelly around the injection site to prevent dye spillage.[8][9][10][11] Anaphylaxis is a rare but serious complication.[12][13]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Failure to Identify a Blue Sentinel Node - Inexperience with the technique.- Obstruction of lymphatic channels by tumor cells.- Anatomical variations in lymphatic drainage.- Incorrect injection technique (e.g., injecting directly into the tumor or a seroma cavity).[6]- Ensure proper training and experience with the blue dye technique.- Consider using a dual-tracer method (Patent Blue V + radioisotope) to increase the identification rate.[12][13]- Gently massage the injection site for several minutes to promote dye uptake.[3][14]- Palpate the axilla for any suspicious nodes, even if they are not blue, as a node completely replaced by a tumor may not absorb the dye.[6]
High False-Negative Rate in Experimental Cohort - Insufficient number of SLNs being removed.- Use of blue dye as a single mapping agent.- Tumor characteristics (e.g., higher-grade tumors).[4][7]- Increase the number of SLNs excised per procedure; aiming for three to four may be appropriate.[3]- Implement the dual-tracer technique as the standard protocol. The combination of blue dye and a radioisotope optimizes both the success and accuracy of SLNB.[1][4][7]- For higher-grade tumors, be particularly meticulous in the search for SLNs.
Excessive Skin Staining Post-Procedure - Spillage of Patent Blue V dye during injection.- Apply a protective barrier, such as an adhesive plastic film or sterile, water-soluble lubricating jelly, around the injection site before administering the dye.[8][9][10][11]- After injection, apply gentle pressure with gauze for about 10 seconds to minimize immediate spillage.[9][10]

Quantitative Data Summary

Table 1: Impact of Number of Sentinel Lymph Nodes (SLNs) Dissected on False-Negative Rate (FNR)

Number of SLNs DissectedFNR (%)[3]FNR (%)[4]
123.5310.1
215.79-
33.851.1 (for ≥3 nodes)
≥41.79-

Table 2: Comparison of Sentinel Lymph Node (SLN) Identification and False-Negative Rates (FNR) by Mapping Technique

Mapping TechniqueIdentification Rate (%)False-Negative Rate (FNR) (%)
Patent Blue V Dye Alone 84.9 - 92.5[12][15]9.0 - 11.1[1][14][15]
Radioisotope Alone 85.6 - 97.5[4][7][12]4.3 (calculated additional misses)[7]
Combined (Dye + Radioisotope) 96.0 - 98.8[4][7][12]3.4 - 9.8[13][14][15]
Combined (ICG + Patent Blue V) 96.9[15]3.4[15]

Experimental Protocols

Protocol 1: Sentinel Lymph Node Biopsy (SLNB) using Patent Blue V Dye

This protocol outlines the general steps for performing SLNB with Patent Blue V, primarily in the context of breast cancer research.

  • Patient Preparation: The procedure is performed under general anesthesia.

  • Dye Injection:

    • Inject 2 to 5 mL of a 1% to 2.5% solution of Patent Blue V dye.[3][14]

    • The injection is typically administered into the subareolar or peritumoral area.[3][14] For non-palpable tumors, the injection site can be guided by a radiologist.[14]

    • The injection can be subdermal and/or into the breast parenchyma.[14]

  • Massage: Immediately following the injection, the breast is massaged for 1 to 10 minutes to facilitate the dye's transit through the lymphatic channels.[3][14]

  • Incision and Identification: An incision is made in the axilla. The surgeon then carefully dissects the tissue to identify any blue-stained lymphatic channels and the first blue-stained lymph nodes (the sentinel nodes).[3]

  • Excision and Analysis: The identified sentinel nodes are excised and sent for pathological evaluation.[3]

Protocol 2: Minimizing Skin Staining during Patent Blue V Injection

This protocol describes a technique to reduce the incidence of skin staining.

  • Site Preparation: Select the injection site (e.g., periareolar).

  • Barrier Application: Apply a sterile, water-soluble lubricating jelly or an adhesive plastic film over and around the intended injection site to protect the surrounding skin from any dye spillage.[8][9][10][11]

  • Dye Injection: Using a 23G needle, inject the Patent Blue V dye subdermally.[8][9][10]

  • Post-Injection: Carefully withdraw the needle. Apply gentle pressure with gauze for approximately 10 seconds to the injection site to minimize immediate leakage.[9][10]

  • Barrier Removal: Wipe off the jelly or remove the adhesive film. Any spilled dye will be on the barrier rather than the patient's skin.[8][9][10]

Visualizations

Signaling Pathway

VEGFC_VEGFR3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFC VEGF-C VEGFR3 VEGFR-3 VEGFC->VEGFR3 PI3K PI3K VEGFR3->PI3K RAS Ras VEGFR3->RAS AKT Akt PI3K->AKT Survival LEC Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation LEC Proliferation & Migration ERK->Proliferation

Caption: VEGF-C/VEGFR-3 signaling pathway in lymphatic endothelial cells (LECs).

Experimental Workflow

SLNB_Workflow Start Start: Patient with Clinically Node-Negative Disease Injection Inject Patent Blue V Dye (Subareolar/Peritumoral) Start->Injection Massage Massage Injection Site (1-10 minutes) Injection->Massage Incision Make Axillary Incision Massage->Incision Dissection Dissect and Identify Blue Lymphatic Channels & Nodes Incision->Dissection Excision Excise Blue Sentinel Nodes Dissection->Excision Pathology Pathological Analysis of SLNs Excision->Pathology Result Result Pathology->Result Negative SLN Negative: Avoid Axillary Dissection Result->Negative No Metastasis Positive SLN Positive: Proceed with Axillary Dissection Result->Positive Metastasis Found

Caption: Standard workflow for sentinel lymph node biopsy using Patent Blue V.

Logical Relationships

False_Negative_Factors cluster_factors Contributing Factors FN Increased Risk of False Negatives SingleAgent Blue Dye as Single Agent SingleAgent->FN OneNode Only One SLN Removed OneNode->FN Obesity Patient Obesity (High BMI) Obesity->FN TumorLocation Non-Upper Outer Quadrant Tumor TumorLocation->FN Inexperience Limited Surgeon Experience Inexperience->FN

Caption: Key factors contributing to an increased risk of false negatives.

References

Validation & Comparative

A Comparative Guide to Patent Blue V and Methylene Blue for Sentinel Lymph Node Biopsy

Author: BenchChem Technical Support Team. Date: December 2025

Sentinel lymph node biopsy (SLNB) is a critical procedure for staging axillary lymph node status in various cancers, most notably breast cancer. The technique relies on the identification and excision of the first lymph node(s) to receive drainage from a primary tumor. Vital blue dyes are commonly used, often in conjunction with a radioisotope, to visually identify these sentinel nodes. Among the available dyes, Patent Blue V (PBV) and Methylene (B1212753) Blue (MB) are frequently utilized. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

Quantitative Performance Comparison

The choice between Patent Blue V and Methylene Blue often involves a trade-off between efficacy, safety, and cost. The following table summarizes quantitative data from various studies to facilitate a direct comparison.

Performance MetricPatent Blue V (PBV)Methylene Blue (MB)Citation
SLN Identification Rate (Dye Alone) 68.1% - 80.1%60.6% - 77.5%[1][2]
SLN Identification Rate (Combined with Radioisotope) ~92.9%~94.2%[2]
Allergic Reaction Rate 0.9% - 2.8% (overall); 0.06% - 1.1% (severe/anaphylaxis)Lower risk of anaphylaxis compared to PBV[3][4][5][6]
Skin Necrosis/Fat Necrosis Not commonly reportedUp to 21% (especially with intradermal/subdermal injection)[7][8][9]
Local Inflammation 0.6%3.2% - 5%[2][10]
Skin Staining (Tattooing) 3.8% - 23.7% (can be prolonged)14.1% (generally less prolonged)[2][10][11]
Cost HigherSignificantly lower (can be as little as 3% of PBV cost)[12][13]

Experimental Protocols

Accurate and consistent application is paramount for successful sentinel lymph node identification. Below are generalized experimental protocols for both dyes based on common clinical practices.

Protocol 1: Sentinel Lymph Node Biopsy using Patent Blue V

  • Patient Preparation: After induction of general anesthesia, the surgical site is prepped and draped in a sterile fashion.

  • Dye Preparation: A 2.5% solution of Patent Blue V is drawn into a syringe.

  • Injection: 1-2 mL of the Patent Blue V solution is injected. The injection site is typically periareolar or subdermal, though peritumoral injections can also be performed. To minimize skin staining, an adhesive plastic film can be applied over the injection site before the needle is inserted.[14]

  • Massage: The injection site is gently massaged for approximately 5 minutes to promote the dye's uptake into the lymphatic channels.

  • Node Identification: After waiting 10-15 minutes for the dye to travel to the axilla, an incision is made.[10] The surgeon then carefully dissects the tissue to identify blue-stained lymphatic vessels and the first blue-stained lymph node(s) (sentinel nodes).

  • Excision and Analysis: The identified sentinel node(s) are excised and sent for pathological analysis (e.g., frozen section and subsequent histopathology).

Protocol 2: Sentinel Lymph Node Biopsy using Methylene Blue

  • Patient Preparation: The patient is prepared for surgery under general anesthesia as described for the PBV protocol.

  • Dye Preparation: A 1% Methylene Blue solution is prepared. Dilution with normal saline may be performed to reduce the risk of skin necrosis.[8]

  • Injection: 3-5 mL of the 1% Methylene Blue solution is injected.[15][16] To minimize the risk of skin necrosis, deep parenchymal or peritumoral injections are preferred over intradermal or subdermal routes.[8][9] Subareolar injections are also common.[16]

  • Massage: The breast is massaged for 5 minutes in the direction of the axilla to facilitate lymphatic flow.[15][16]

  • Node Identification: After approximately 5-15 minutes, an axillary incision is made.[16][17] The surgeon identifies and follows the blue-stained lymphatic tracts to the sentinel node(s).

  • Excision and Analysis: The blue nodes are excised and submitted for pathological examination.

Visualized Workflows and Relationships

Experimental Workflow for SLNB

The following diagram illustrates the general workflow for performing a sentinel lymph node biopsy using a vital blue dye.

G cluster_pre Pre-Operative cluster_op Intra-Operative cluster_post Post-Operative A Patient Undergoes General Anesthesia B Prepare Dye Solution (PBV or MB) A->B C Inject Dye (Periareolar/Peritumoral) B->C D Massage Injection Site (~5 minutes) C->D E Wait for Dye Migration (5-15 minutes) D->E F Make Axillary Incision E->F G Dissect and Identify Blue Lymphatic Tracts & Nodes F->G H Excise Sentinel Node(s) G->H I Send Node(s) for Pathological Analysis H->I J Determine Further Treatment (e.g., ALND if positive) I->J

Fig. 1: General experimental workflow for sentinel lymph node biopsy using a vital blue dye.

Logical Comparison of Dye Characteristics

This diagram provides a visual summary of the key comparative aspects between Patent Blue V and Methylene Blue.

G cluster_PBV Patent Blue V cluster_MB Methylene Blue center_node Dye Comparison for SLNB pbv_pro1 Higher Identification Rate (Dye Alone) center_node->pbv_pro1 pbv_con1 Higher Risk of Anaphylaxis center_node->pbv_con1 mb_pro1 Significantly Lower Cost center_node->mb_pro1 mb_con1 Risk of Skin/Fat Necrosis center_node->mb_con1 pbv_pro2 Established Standard in Europe pbv_con2 Higher Cost pbv_con3 Prolonged Skin Staining mb_pro2 Lower Anaphylaxis Risk mb_pro3 Widely Available mb_con2 Higher Local Inflammation mb_con3 Slightly Lower Identification Rate (Dye Alone)

Fig. 2: Logical comparison highlighting the pros and cons of Patent Blue V and Methylene Blue.

Discussion of Comparative Factors

Efficacy: When used as a single agent, Patent Blue V has shown a slightly higher identification rate in some studies compared to Methylene Blue.[1] However, a prospective randomized trial found no statistically significant difference in their detection rates (68.1% for PBV vs. 60.6% for MB).[1][12][18] It is widely accepted that the highest identification rates are achieved when either blue dye is used in combination with a radioisotope, with both combinations yielding excellent and comparable detection rates of over 90%.[2]

Safety and Adverse Reactions: The primary safety concern with Patent Blue V is the risk of allergic reactions, which can range from minor skin reactions like urticaria (blue hives) to severe, life-threatening anaphylaxis.[3][4][5][19] The overall incidence of allergic reactions is reported to be between 0.9% and 2.8%.[3][5]

Methylene Blue is associated with a much lower risk of systemic allergic reactions.[6][12] However, its main drawback is the risk of local tissue injury, including painful inflammation, fat necrosis, and skin necrosis, particularly when injected intradermally or subdermally.[7][8][9] This can create palpable masses and complicate post-operative imaging and recovery.[7]

Cost and Availability: Methylene Blue holds a significant advantage in terms of cost and availability. It is considerably less expensive than Patent Blue V, with some reports stating its cost can be as low as 3% of that of PBV.[12][13] This makes Methylene Blue a more accessible option, especially in developing countries or resource-limited settings.[6][20]

Conclusion

Both Patent Blue V and Methylene Blue are effective dyes for sentinel lymph node biopsy, especially when used in combination with a radioisotope. The choice between them involves a careful consideration of their respective profiles.

  • Patent Blue V may be favored in settings where its slightly higher identification rate as a single agent is prioritized and where the infrastructure to manage rare but serious allergic reactions is robust.

  • Methylene Blue is an excellent alternative, particularly in resource-limited settings, due to its low cost and wider availability.[6] Its lower risk of anaphylaxis is a significant advantage, though clinicians must be cautious with the injection technique to minimize the risk of local skin and fat necrosis.[8]

Ultimately, the decision should be based on institutional protocols, surgeon experience, patient-specific factors (such as a history of allergies), and the availability of resources.

References

A Comparative Guide to the Efficacy and Safety of Patent Blue V and Other Triphenylmethane Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and safety of Patent Blue V against other notable triphenylmethane (B1682552) dyes utilized in medical and research applications. The information presented is supported by experimental data to aid in the selection of the most appropriate dye for specific procedural and research needs.

Introduction to Triphenylmethane Dyes

Triphenylmethane dyes are a class of synthetic organic compounds characterized by their three-phenylmethane core structure. Their vibrant colors and ability to bind to biological tissues have led to their widespread use as staining agents in various medical procedures, most notably for lymphatic mapping and sentinel lymph node biopsy (SLNB) in cancer staging. This guide focuses on a comparative analysis of Patent Blue V, Isosulfan Blue, Methylene (B1212753) Blue, Brilliant Blue FCF, and Gentian Violet.

Efficacy in Medical Applications

The primary application of these dyes in a clinical setting is for the visualization of lymphatic vessels and nodes. The efficacy is determined by the success rate of sentinel lymph node (SLN) identification.

Table 1: Comparative Efficacy of Triphenylmethane Dyes in Sentinel Lymph Node Biopsy

DyeApplicationSLN Identification Rate (Dye Alone)SLN Identification Rate (Combined with Technetium-99m)Key Findings
Patent Blue V Sentinel Lymph Node Biopsy68.1% - 80%[1][2]92.9%[1]Effective for SLN identification, especially when combined with a radioactive tracer.[3]
Isosulfan Blue Sentinel Lymph Node Biopsy69.8%[4]~91.4% (in a multicenter study)[5]Functionally interchangeable with Patent Blue V for biotracering.[6]
Methylene Blue Sentinel Lymph Node Biopsy60.6% - 77.5%[1][2]94.2%[1]A viable and less expensive alternative to Patent Blue V and Isosulfan Blue.[2][7]
Brilliant Blue FCF Medical Device StainingNot typically used for SLNBNot applicableUsed to stain hemostatic medical devices for correct placement.[8][9]
Gentian Violet Topical AntisepticNot used for SLNBNot applicableEffective against various bacterial and fungal infections.[10][11]

Safety and Toxicity Profile

The safety of these dyes is a critical consideration, with potential adverse effects ranging from allergic reactions to concerns about genotoxicity.

Table 2: Comparative Safety and Toxicity of Triphenylmethane Dyes

DyeCommon Adverse ReactionsAnaphylaxis RateGenotoxicity/CarcinogenicityCytotoxicity
Patent Blue V Allergic skin reactions (urticaria, pruritus), transient hypotension, bronchospasm, bluish discoloration of skin and urine.[3]0.06% - 0.9%[3]Some studies suggest potential for DNA damage at high doses.[12]Can induce lysis in blood platelets at certain concentrations.[13]
Isosulfan Blue Similar to Patent Blue V, including allergic reactions and interference with pulse oximetry.[12]~1.4%[3]Structurally similar to Patent Blue V, raising similar concerns.Not detailed in provided results.
Methylene Blue Localized skin reactions, skin necrosis (rare), interference with pulse oximetry (less than Patent Blue V).[12]Very low, considered safer than Patent Blue V and Isosulfan Blue.[7][12]Can have DNA damaging effects.[12]Not detailed in provided results.
Brilliant Blue FCF Allergic reactions in individuals with pre-existing asthma.[8]RareGenerally considered non-toxic and safe for consumption.[8][9]Low cytotoxicity.[8]
Gentian Violet Localized skin irritation, staining of skin and teeth.[14]Rare for topical useConcluded to be a genotoxic carcinogen by JECFA.[15]Can cause mucosal irritation and necrosis in some cases.[14]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic potential of a compound by measuring the metabolic activity of cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test dye in a serum-free medium. Remove the existing medium from the wells and add 100 µL of the dye dilutions. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[16]

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

  • Strain Selection: Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize it and require it for growth. Different strains are sensitive to different types of mutations (e.g., frameshift vs. point mutations).

  • Metabolic Activation: The test is performed with and without a fraction of rat liver homogenate (S9 mix) to simulate metabolic activation in mammals, as some chemicals only become mutagenic after metabolism.

  • Exposure: Mix the bacterial culture with the test dye (at various concentrations) and the S9 mix (if applicable) in molten top agar (B569324).

  • Plating: Pour the mixture onto a minimal glucose agar plate that lacks histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to a his+ state and can now grow on the histidine-deficient medium).

  • Data Interpretation: A significant increase in the number of revertant colonies on the test plates compared to the negative control plates indicates that the substance is mutagenic.[6][17][18]

Clinical Protocol for Sentinel Lymph Node Biopsy with Blue Dye

This protocol outlines the general steps for using a blue dye to identify sentinel lymph nodes in a clinical setting.

  • Dye Injection: Inject approximately 2-5 mL of the sterile dye solution (e.g., Patent Blue V or Methylene Blue) into the peritumoral or periareolar region of the breast.[2]

  • Massage: Gently massage the injection site for about 5 minutes to promote the uptake of the dye by the lymphatic vessels.[2][19]

  • Incision and Dissection: After a short waiting period (typically 5-10 minutes), make a small incision in the axilla. Carefully dissect the tissue to identify the blue-stained lymphatic channels.[20]

  • Node Identification and Excision: Follow the blue lymphatic channels to the first blue-stained lymph node(s), which are the sentinel nodes. Excise the identified sentinel node(s).[20][21]

  • Pathological Examination: Send the excised sentinel node(s) for immediate pathological evaluation (e.g., frozen section) to check for the presence of cancer cells.[21]

Visualizations

The following diagrams illustrate the workflows of the described experimental protocols.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed cells in 96-well plate compound_prep 2. Prepare serial dilutions of dye treatment 3. Treat cells with dye dilutions compound_prep->treatment incubation 4. Incubate for 48-72 hours treatment->incubation mtt_addition 5. Add MTT solution incubation->mtt_addition formazan_solubilization 6. Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_measurement 7. Measure absorbance at 570 nm formazan_solubilization->absorbance_measurement data_analysis 8. Calculate IC50 absorbance_measurement->data_analysis

Caption: Workflow of the in vitro cytotoxicity MTT assay.

Experimental_Workflow_Ames_Test cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis strain_prep 1. Prepare his- Salmonella strain mixing 4. Mix bacteria, dye, and S9 in top agar strain_prep->mixing compound_prep 2. Prepare dye concentrations compound_prep->mixing s9_prep 3. Prepare S9 mix (optional) s9_prep->mixing plating 5. Pour onto histidine-deficient plates mixing->plating incubation 6. Incubate for 48-72 hours plating->incubation colony_counting 7. Count revertant colonies incubation->colony_counting interpretation 8. Compare to control colony_counting->interpretation

Caption: Workflow of the Ames test for mutagenicity.

Clinical_Workflow_SLNB cluster_preop Pre-operative cluster_op Operative cluster_postop Post-operative cluster_decision Decision dye_injection 1. Inject blue dye massage 2. Massage injection site dye_injection->massage incision 3. Make axillary incision massage->incision dissection 4. Identify blue lymphatic channels incision->dissection excision 5. Excise sentinel lymph node(s) dissection->excision pathology 6. Pathological examination excision->pathology decision 7. Further treatment planning pathology->decision

Caption: Clinical workflow of sentinel lymph node biopsy using blue dye.

References

Validating a New Staining Protocol with Patent Blue V: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Patent Blue V in Biological Staining

Patent Blue V is a synthetic triphenylmethane (B1682552) dye widely recognized for its vibrant sky-blue color.[1] In medical and research settings, it serves as a crucial staining agent, particularly for coloring lymph vessels during lymphangiography and sentinel lymph node biopsies.[2] Its mechanism involves selective absorption by the lymphatic system, as it binds specifically to albumin.[3] The dye's utility is further underscored by its pH-dependent color variation, acting as an indicator between pH 0.8 and 3.0.[2] This guide provides a framework for validating a new staining protocol using Patent Blue V, comparing its performance against a common alternative, Methylene (B1212753) Blue, and presenting the necessary experimental methodologies and data.

Performance Comparison: Patent Blue V vs. Methylene Blue

When validating a new staining protocol, it is essential to benchmark its performance against established alternatives. Methylene Blue is a frequently used substitute for Patent Blue V in sentinel lymph node detection, primarily due to its lower cost, wider availability, and a seemingly lower risk of anaphylaxis.[4][5]

A prospective randomized trial comparing the two dyes for sentinel lymph node (SLN) detection in breast cancer patients found no statistically significant difference in their efficacy.[5] The SLN identification rate was 68.1% in the Patent Blue V group and 60.6% in the Methylene Blue group.[5] The time and difficulty in identifying the SLN were similar for both dyes, with no reported complications or allergies in the study.[4]

Below is a summary of key comparative metrics based on available clinical data:

Performance MetricPatent Blue VMethylene BlueSource
SLN Detection Rate 68.1%60.6%[5]
Anaphylaxis Risk Rare (1-3%)Lower than Patent Blue V[6]
Skin Discoloration 23.7%14.1%[6][7]
Local Inflammation Lower Rate (1 case in study)Higher Rate (5 cases in study)[6]
Cost HigherLower[5]
Availability Less AvailableWidely Available[4]

It is important to note that the SLN identification rate is highly dependent on the experience of the medical team.[5] While Methylene Blue presents a cost-effective and safe alternative, the gold standard for SLN biopsy often involves a combined technique using a radioisotope and a blue dye, which yields the highest detection rates.[6]

Experimental Protocols

Validating a new staining protocol requires a meticulous and standardized experimental approach. Below are detailed methodologies for staining with Patent Blue V and a comparative protocol for Methylene Blue, primarily in the context of ex vivo tissue analysis or simulated surgical procedures.

Protocol 1: Validating a New Patent Blue V Staining Protocol

Objective: To assess the staining efficacy, retention, and cytotoxicity of a new Patent Blue V formulation.

Materials:

  • Patent Blue V (sodium salt), 2.5% sterile solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Freshly excised tissue samples (e.g., animal lymph nodes, tumor-adjacent tissue)

  • Microscope slides and coverslips

  • Surgical tools (scalpel, forceps)

  • Imaging system (e.g., bright-field microscope with camera)

  • Cell viability assay kit (e.g., LDH cytotoxicity assay)

Methodology:

  • Dye Preparation: Prepare working solutions of the new Patent Blue V protocol at various concentrations (e.g., 0.5%, 1.0%, 2.5%) in sterile PBS.

  • Tissue Preparation: Obtain fresh tissue samples and place them in PBS on ice. For ex vivo staining, the tissue should be sectioned into appropriate thicknesses (e.g., 5-10 mm).

  • Staining Procedure:

    • Inject 1-2 mL of the Patent Blue V working solution into the peritumoral or interstitial space of the tissue sample.[5]

    • Gently massage the injection site for 5 minutes to facilitate dye uptake into lymphatic channels.[5]

    • Allow a 10-15 minute incubation period for the dye to travel from the injection site to the target lymph nodes.[6]

  • Visualization and Imaging:

    • Following incubation, dissect the tissue to identify blue-stained lymphatic vessels and nodes.

    • Capture high-resolution images of the stained tissues.

    • Quantify staining intensity using image analysis software (e.g., ImageJ) by measuring the mean pixel intensity in stained vs. unstained regions.

  • Cytotoxicity Assessment:

    • Prepare cell cultures from the target tissue or use relevant cell lines.

    • Expose the cells to the same concentrations of Patent Blue V used for staining for a relevant time period.

    • Measure cytotoxicity using a lactate (B86563) dehydrogenase (LDH) assay, which quantifies cell membrane damage. Some studies have shown that Patent Blue V can cause damage to human blood platelets at concentrations of 1 and 10 µM.[3]

  • Data Analysis: Compare the staining intensity, dye spread, and cytotoxicity results across different concentrations to determine the optimal parameters for the new protocol.

Protocol 2: Comparative Staining with Methylene Blue

Objective: To benchmark the performance of the new Patent Blue V protocol against a standard Methylene Blue staining procedure.

Materials:

  • Methylene Blue, 1% sterile solution

  • All other materials as listed in Protocol 1.

Methodology:

  • Dye Preparation: Use a sterile 1% Methylene Blue solution.

  • Tissue Preparation: Use tissue samples from the same source and handle them identically to those in Protocol 1 to ensure a fair comparison.

  • Staining Procedure:

    • Inject 2 mL of the 1% Methylene Blue solution into the tissue, mirroring the injection technique used for Patent Blue V.[8]

    • Massage the site for 5 minutes.[8]

    • Allow a 10-15 minute incubation period.

  • Visualization and Imaging:

    • Dissect the tissue and identify blue-stained structures.

    • Capture images under the same lighting and magnification conditions as used for Patent Blue V.

    • Quantify staining intensity using the same image analysis methodology.

  • Cytotoxicity Assessment: Perform LDH assays with Methylene Blue at equivalent concentrations to compare its cytotoxic profile with Patent Blue V.

  • Comparative Data Analysis: Directly compare the quantitative data (staining intensity, signal-to-noise ratio, cytotoxicity) from both protocols to objectively evaluate the performance of the new Patent Blue V method.

Visualization of Workflows and Mechanisms

To clearly illustrate the experimental and logical frameworks, the following diagrams are provided in DOT language for use with Graphviz.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Staining & Data Collection cluster_analysis Phase 3: Analysis & Validation A Prepare New Patent Blue V Working Solutions C Harvest & Prepare Fresh Tissue Samples A->C B Prepare Methylene Blue (Control Dye) B->C D Inject Dyes & Incubate Tissues C->D E Microscopic Imaging & Staining Quantification D->E F Perform Cytotoxicity (LDH) Assays D->F G Compare Staining Intensity (Patent Blue V vs. Control) E->G H Compare Cytotoxicity (Patent Blue V vs. Control) F->H I Determine Optimal Protocol Parameters G->I H->I J Protocol Validated I->J

Caption: Workflow for validating a new Patent Blue V staining protocol.

G cluster_injection Injection Site cluster_transport Lymphatic Transport cluster_node Sentinel Lymph Node A 1. Dye Injection (e.g., Peritumoral) B Dye binds to Albumin in Interstitial Fluid A->B Dispersion C 2. Uptake by Lymphatic Capillaries B->C D 3. Transport through Afferent Lymphatic Vessels C->D E 4. Dye Accumulation in Sentinel Node D->E Drainage F 5. Visualization for Biopsy or Resection E->F

References

A Researcher's Guide to Quantitative Analysis of Patent Blue V Staining in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of staining intensity in tissue samples is paramount for robust and reproducible results. This guide provides a comprehensive comparison of Patent Blue V with its alternatives, focusing on quantitative analysis, experimental protocols, and data presentation to aid in the selection of the most suitable staining agent for your research needs.

Quantitative Comparison of Staining Agents

The selection of a staining agent often depends on the specific application, the required level of quantification, and the available instrumentation. While visual assessment provides qualitative data, quantitative analysis offers objective and reproducible measurements. The following table summarizes the quantitative performance of Patent Blue V and common alternatives.

Staining AgentMethod of QuantificationTypical ApplicationAdvantagesDisadvantages
Patent Blue V Image Analysis (Color Deconvolution), SpectrophotometrySentinel Lymph Node Biopsy, Lymphatic Vessel Mapping- Well-established in clinical use- Good visual contrast- Potential for skin staining[1]- Rare allergic reactions[2]
Methylene (B1212753) Blue Image Analysis (Signal-to-Background Ratio), Visual ScoringSentinel Lymph Node Biopsy- Lower cost- Wider availability[2]- Comparable efficacy to Patent Blue V for SLN identification[3]- Higher rate of local inflammation compared to Patent Blue V[2]
Indocyanine Green (ICG) Fluorescence ImagingAngiography, Lymphatic Mapping- High sensitivity- Real-time imaging- Requires specialized fluorescence imaging equipment
Isosulfan Blue Visual AssessmentSentinel Lymph Node Biopsy- Similar mechanism to Patent Blue V- Higher rate of allergic reactions compared to Methylene Blue

Experimental Protocols

Accurate quantification is underpinned by meticulous experimental execution. Below are detailed protocols for the quantitative analysis of Patent Blue V staining intensity in tissue samples using image analysis and spectrophotometry.

Protocol 1: Quantitative Image Analysis of Patent Blue V Staining

This protocol is adapted from methodologies used for quantifying methylene blue staining in lymph nodes and can be applied to Patent Blue V stained tissues.[4][5]

Objective: To quantify the intensity and distribution of Patent Blue V stain in a tissue section using digital image analysis.

Materials:

  • Microscope with a digital camera

  • Image analysis software (e.g., ImageJ, Fiji)

  • Patent Blue V stained tissue slides

  • Unstained control tissue slides

Procedure:

  • Image Acquisition:

    • Acquire high-resolution digital images of the Patent Blue V stained tissue sections under standardized lighting conditions.

    • Acquire images of unstained control tissue sections to establish a background threshold.

  • Image Pre-processing (using ImageJ/Fiji):

    • Open the acquired image in the software.

    • Split the image into its RGB (Red, Green, Blue) channels.

  • Color Deconvolution:

    • Utilize the "Colour Deconvolution" plugin.

    • Select the "H&E DAB" vectors as a starting point and adjust them based on the specific blue hue of Patent Blue V for optimal separation of the blue stain from other tissue components.

  • Thresholding:

    • On the resulting "blue" channel image, apply a threshold to isolate the stained areas. Use the unstained control images to set the appropriate threshold to minimize background noise.[5]

  • Quantification:

    • Measure the area, mean gray value, and integrated density of the thresholded blue regions.

    • The mean gray value will be inversely proportional to the staining intensity.

Protocol 2: Spectrophotometric Quantification of Patent Blue V in Tissue Homogenates

This protocol provides a method for quantifying the total amount of Patent Blue V dye extracted from a tissue sample.

Objective: To determine the concentration of Patent Blue V in a tissue sample by measuring its absorbance.

Materials:

  • Spectrophotometer

  • Homogenizer

  • Centrifuge

  • Phosphate-buffered saline (PBS)

  • Patent Blue V standard solutions of known concentrations

  • Tissue sample stained with Patent Blue V

Procedure:

  • Tissue Homogenization:

    • Weigh the stained tissue sample.

    • Homogenize the tissue in a known volume of PBS.

  • Extraction:

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant containing the extracted Patent Blue V.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the supernatant at the maximum absorption wavelength of Patent Blue V (approximately 638 nm).[6][7]

  • Quantification:

    • Create a standard curve by measuring the absorbance of the Patent Blue V standard solutions.

    • Use the standard curve to determine the concentration of Patent Blue V in the tissue extract.

    • Normalize the concentration to the initial weight of the tissue sample.

Workflow and Pathway Visualization

The following diagrams illustrate a typical experimental workflow for quantitative analysis of tissue staining and a simplified representation of the process of sentinel lymph node mapping, a primary application of Patent Blue V.

G cluster_workflow Experimental Workflow: Quantitative Staining Analysis A Tissue Sample Acquisition B Patent Blue V Staining A->B C Image Acquisition / Tissue Homogenization B->C D Image Analysis (e.g., ImageJ) C->D For Image Analysis E Spectrophotometry C->E For Spectrophotometry F Data Quantification & Statistical Analysis D->F E->F G Results Interpretation F->G

Caption: Workflow for quantitative analysis of tissue staining.

G cluster_sln Simplified Pathway: Sentinel Lymph Node Mapping A Injection of Patent Blue V near primary tumor B Dye uptake by lymphatic vessels A->B C Migration to Sentinel Lymph Node(s) B->C D Visual Identification & Excision of Blue Node(s) C->D E Histopathological Analysis D->E F Staging & Treatment Planning E->F

Caption: Sentinel lymph node mapping using Patent Blue V.

References

Comparative Analysis of Patent Blue V: A Guide to Cross-Reactivity with Common Biological Stains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Patent Blue V with other frequently used biological stains, including Methylene Blue, Gentian Violet, and Coomassie Brilliant Blue. The focus of this document is to elucidate the potential for cross-reactivity in common research applications based on the chemical properties and known staining mechanisms of these dyes. While direct comparative experimental studies on the cross-reactivity of Patent Blue V with these specific stains in a research context are limited, this guide offers a robust theoretical framework and proposes experimental protocols to assess such interactions.

Overview of Staining Mechanisms and Properties

Understanding the fundamental properties of each stain is crucial for predicting their potential for cross-reactivity. The following table summarizes the key characteristics of Patent Blue V and its comparators.

PropertyPatent Blue VMethylene BlueGentian Violet (Crystal Violet)Coomassie Brilliant Blue
Chemical Class Triphenylmethane (B1682552)ThiazineTriphenylmethaneTriphenylmethane
Ionic Nature AnionicCationicCationicAnionic
Primary Target Proteins (e.g., albumin) in lymph fluid[1].Nucleic acids (DNA, RNA) and other acidic cellular components[2][3][4].Nucleic acids and peptidoglycan in Gram-positive bacteria[5][6].Proteins (specifically basic and hydrophobic amino acid residues)[7][8][9][10].
Binding Mechanism Primarily through non-covalent interactions with proteins[1].Electrostatic attraction to negatively charged phosphate (B84403) groups[2].Electrostatic interaction with negatively charged cellular components[5][6].Ionic interactions with basic amino acids and hydrophobic interactions[8][9][11].
Typical Application Lymphangiography, sentinel node biopsy[1][12], vital staining[13].Histological counterstain, bacterial staining, RNA/DNA visualization in gels[4][14].Gram staining for bacteria[5][15][16], simple stain for histology.Protein visualization in SDS-PAGE gels, Bradford protein assay[7][8][9].
Appearance Bright blue in alkaline/weakly acidic solution, yellow-orange in strong acid[12][17].BlueVioletBlue (when bound to protein)
Absorbance Max (nm) ~637-638 nm[18][19][20].~661-668 nm[14].~588-593 nm[21].~595 nm (when bound to protein)[7][8].

Potential for Cross-Reactivity: A Theoretical Assessment

Based on their distinct chemical properties and primary biological targets, the potential for direct competitive cross-reactivity between Patent Blue V and the other stains in typical applications can be inferred.

  • Patent Blue V and Methylene Blue/Gentian Violet: As an anionic dye that primarily interacts with proteins, Patent Blue V is unlikely to exhibit significant cross-reactivity with Methylene Blue and Gentian Violet, which are cationic dyes targeting negatively charged nucleic acids. In a double-staining scenario, these dyes would be expected to bind to different macromolecules within a cell or tissue with minimal interference.

  • Patent Blue V and Coomassie Brilliant Blue: Both Patent Blue V and Coomassie Brilliant Blue are anionic triphenylmethane dyes that bind to proteins[1][7][8][9][12]. This shared target and similar chemical class suggest a higher potential for competitive binding and, therefore, cross-reactivity. If used sequentially or concurrently on the same protein sample (e.g., a protein gel or tissue section for protein localization), they may compete for binding sites on proteins, potentially affecting staining intensity and accuracy.

The logical relationship for assessing cross-reactivity is visualized in the diagram below.

G cluster_reactivity Predicted Cross-Reactivity PBV Patent Blue V (Anionic) Targets: Proteins MB_GV Methylene Blue / Gentian Violet (Cationic) Targets: Nucleic Acids PBV->MB_GV Low (Different Charge & Target) CBB Coomassie Blue (Anionic) Targets: Proteins PBV->CBB Proteins Proteins PBV->Proteins NucleicAcids Nucleic Acids MB_GV->NucleicAcids CBB->Proteins Low Low High High G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis BSA BSA Solution Mix1 Mix BSA and Patent Blue V BSA->Mix1 PBV Patent Blue V Solution PBV->Mix1 CBB Coomassie Blue Solution Add_CBB Add Incremental Concentrations of Coomassie Blue CBB->Add_CBB Incubate1 Incubate 30 min Mix1->Incubate1 Measure1 Measure Baseline Absorbance (~638 nm) Incubate1->Measure1 Measure1->Add_CBB Incubate2 Incubate 30 min Add_CBB->Incubate2 Measure2 Measure Final Absorbance Spectra Incubate2->Measure2 Plot Plot ΔAbsorbance vs. [Coomassie Blue] Measure2->Plot Conclusion Determine Competitive Binding Plot->Conclusion

References

Cost-benefit analysis of Patent blue V compared to alternative dyes in clinical research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate dye for clinical applications is a critical decision, balancing efficacy, safety, and cost. This guide provides a comprehensive cost-benefit analysis of Patent Blue V compared to its primary alternatives, Methylene (B1212753) Blue and Indocyanine Green (ICG), with a focus on their use in sentinel lymph node biopsy (SLNB).

The choice of a dye in clinical research, particularly for procedures like SLNB, directly impacts procedural success and patient safety. Patent Blue V has traditionally been a standard choice in Europe for SLNB, often used in conjunction with a radioisotope.[1] However, the emergence of viable alternatives such as Methylene Blue and Indocyanine Green has prompted a re-evaluation of the optimal dye based on a comprehensive cost-benefit analysis.

Quantitative Comparison of Dyes

The performance of Patent Blue V, Methylene Blue, and Indocyanine Green can be quantitatively assessed across several key metrics: efficacy, safety, and cost. The following tables summarize the available data from various clinical studies.

Table 1: Efficacy - Sentinel Lymph Node (SLN) Detection Rates
Dye/MethodDetection Rate (with Radioisotope)Detection Rate (Dye Alone)Notes
Patent Blue V 92.4% - 98.8%[1][2]68.1% - 80.1%[2][3][4][5]Standard dye in Europe; detection rate is highly dependent on surgeon experience.[3]
Methylene Blue 94.2% - 97.6%[1][2]60.6% - 77.5%[2][3][4][5]A widely available and cost-effective alternative.[3][6]
Indocyanine Green (ICG) 94.3% - 99.0%[7][8]93.0% - 100%[7][9]Offers the advantage of real-time fluorescence imaging.[8]
Isosulfan Blue Similar to Patent Blue V~66-94%Isomer of Patent Blue V, commonly used in the US.[10][11]
Table 2: Safety Profile - Adverse Reactions
DyeAnaphylactic ReactionsSkin Staining/TattooingOther Complications
Patent Blue V 0.5% - 3%[1][3]3.8% - 23.7%[1][12]Can interfere with pulse oximetry readings.[10]
Methylene Blue Lower risk than Patent Blue V[3][6]14.1%[1][12]Higher rate of local inflammation compared to Patent Blue V.[1]
Indocyanine Green (ICG) Minimal adverse events reported.[7][13]No significant skin staining.Considered very safe.[8]
Isosulfan Blue 1% - 2%[3]Can occur.Similar safety profile to Patent Blue V.[11]
Table 3: Cost Comparison
DyeRelative CostAvailability
Patent Blue V HighGood in Europe.[1]
Methylene Blue Low (can be as little as 3% of the cost of Patent Blue V)[3][4][6]Widely available.[3][6]
Indocyanine Green (ICG) Higher initial cost for imaging system, but potential for overall cost savings.[7][8]Requires specific fluorescence imaging equipment.[8]
Isosulfan Blue HighGood in the US.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of clinical research findings. Below are summarized protocols from comparative studies on these dyes for SLNB in breast cancer.

Protocol 1: Prospective Randomized Trial Comparing Patent Blue V and Methylene Blue
  • Objective: To compare the SLN detection rate and accuracy of Methylene Blue versus Patent Blue V in breast cancer patients.[3][5]

  • Study Design: A prospective, randomized controlled trial involving 142 patients with invasive breast carcinoma.[3][5]

  • Patient Allocation:

    • Group A (n=69): Received Patent Blue V.[3][5]

    • Group B (n=71): Received Methylene Blue.[3][5]

  • Dye Injection: The dye was injected at the time of surgery under general anesthesia.[1] A waiting period of 10-15 minutes was allowed for the dye to travel to the sentinel lymph node.[1]

  • SLN Identification: The surgeon visually identified and excised the blue-stained lymph nodes.

  • Data Collection: The primary endpoint was the SLN identification rate. Secondary endpoints included the number of SLNs identified, the rate of metastatic involvement in SLNs, and the incidence of complications.[5]

  • Statistical Analysis: The chi-square test or Fisher's exact test was used to compare categorical variables between the two groups. A p-value of less than 0.05 was considered statistically significant.

Protocol 2: Comparative Study of Indocyanine Green and Blue Dye
  • Objective: To evaluate the clinical effectiveness and safety of ICG compared to blue dye for SLNB.[7]

  • Study Design: A systematic literature review and analysis of data from hospitals that switched from Technetium-99 (TC-99) and/or blue dye to ICG.[7]

  • Procedure with ICG:

    • ICG is injected intradermally or subcutaneously around the tumor or in the subareolar region.

    • A near-infrared (NIR) camera system is used to visualize the lymphatic channels and fluorescent sentinel nodes in real-time.[8]

    • The fluorescent nodes are then surgically excised.

  • Data Analysis: The primary outcome was the SLN detection rate. Secondary outcomes included the number of SLNs detected, adverse events, and a cost analysis using Time-Driven Activity-Based Costing (TDABC).[7]

Visualizing Experimental Workflows

To further clarify the procedural differences, the following diagrams illustrate the typical workflows for SLNB using different dye methodologies.

SLNB_Workflow_Blue_Dye cluster_pre_op Pre-operative cluster_intra_op Intra-operative cluster_post_op Post-operative PreOp_Eval Patient Evaluation & Informed Consent Anesthesia General Anesthesia PreOp_Eval->Anesthesia Dye_Injection Inject Patent Blue V or Methylene Blue Anesthesia->Dye_Injection Wait Wait 10-15 min for dye migration Dye_Injection->Wait Incision Axillary Incision Wait->Incision SLN_Identification Visual Identification of Blue-Stained SLN(s) Incision->SLN_Identification Excision Excision of SLN(s) SLN_Identification->Excision Histopathology Histopathological Analysis of SLN(s) Excision->Histopathology FollowUp Patient Follow-up Histopathology->FollowUp

Figure 1: Workflow for Sentinel Lymph Node Biopsy using Blue Dye.

SLNB_Workflow_ICG cluster_pre_op_icg Pre-operative cluster_intra_op_icg Intra-operative cluster_post_op_icg Post-operative PreOp_Eval_ICG Patient Evaluation & Informed Consent Anesthesia_ICG Anesthesia PreOp_Eval_ICG->Anesthesia_ICG ICG_Injection Inject Indocyanine Green (ICG) Anesthesia_ICG->ICG_Injection NIR_Imaging Real-time NIR Fluorescence Imaging of Lymphatic Channels ICG_Injection->NIR_Imaging Incision_ICG Targeted Incision over Fluorescent SLN(s) NIR_Imaging->Incision_ICG Excision_ICG Excision of Fluorescent SLN(s) Incision_ICG->Excision_ICG Histopathology_ICG Histopathological Analysis of SLN(s) Excision_ICG->Histopathology_ICG FollowUp_ICG Patient Follow-up Histopathology_ICG->FollowUp_ICG

Figure 2: Workflow for Sentinel Lymph Node Biopsy using ICG.

Conclusion and Recommendations

The selection of a dye for clinical research, specifically for SLNB, involves a trade-off between cost, efficacy, and safety.

  • Patent Blue V remains a viable option, especially when combined with a radioisotope, offering high identification rates.[1] However, its higher cost and risk of allergic reactions are significant drawbacks.[3]

  • Methylene Blue presents a compelling low-cost and widely available alternative to Patent Blue V.[3][4][6] Its efficacy is comparable, particularly when used with a radioisotope, and it appears to have a lower risk of severe allergic reactions.[3][6] This makes it an attractive option, especially in resource-limited settings.[6]

  • Indocyanine Green (ICG) is emerging as a superior alternative, with detection rates that are equivalent or even higher than traditional methods.[7] The key advantages of ICG are its excellent safety profile and the ability to perform real-time lymphatic mapping.[8] While the initial investment in imaging equipment is a consideration, ICG can lead to overall cost savings by streamlining surgical procedures.[7]

For clinical researchers and drug development professionals, the choice of dye should be guided by the specific requirements of the study, available resources, and a commitment to patient safety. While Patent Blue V has a long history of use, the evidence suggests that Methylene Blue is a cost-effective and safe alternative. For institutions with the necessary equipment, Indocyanine Green represents the state-of-the-art, offering potential improvements in both clinical outcomes and procedural efficiency.

References

A Comparative Guide to In-Vivo Imaging: Patent Blue V vs. Indocyanine Green

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a fluorescent dye is critical for successful in-vivo imaging. This guide provides an objective comparison of two commonly used agents, Patent Blue V (PBV) and Indocyanine Green (ICG), supported by experimental data to inform your selection process.

Indocyanine green consistently demonstrates superior performance in in-vivo fluorescence imaging applications, particularly for sentinel lymph node (SLN) mapping, when compared to Patent Blue V. ICG, a near-infrared (NIR) fluorescent dye, offers significant advantages in terms of detection rates, sensitivity, and tissue penetration.

Performance Metrics: A Head-to-Head Comparison

Experimental data from multiple studies highlight the superior performance of ICG over PBV in key imaging metrics. In the context of SLN biopsy in early-stage cervical cancer, ICG showed a significantly higher bilateral detection rate of 93.2% compared to 77.7% for PBV.[1] Furthermore, all nine positive nodes in the study were marked with ICG, while PBV only labeled six.[1] Similarly, in breast cancer SLN biopsy, the combination of ICG and PBV resulted in a higher detection rate (96.9%) and a lower false-negative rate (3.4%) compared to PBV alone (84.9% detection rate and 11.1% false-negative rate).[2]

The intrinsic fluorescence properties of these dyes contribute significantly to their imaging performance. While PBV is not inherently fluorescent, it exhibits a fluorescence quantum yield of approximately 1.7 x 10⁻² when bound to Human Serum Albumin (HSA), with a maximum emission at 660 nm.[3] In contrast, ICG, a well-established fluorescent dye, has a higher quantum yield.[3] The fluorescence of ICG allows for deeper tissue penetration compared to blue dyes like PBV.[4]

While direct comparative data on signal-to-background ratios (SBR) are limited in the reviewed literature, the importance of a high SBR for accurate fluorescence-guided surgery is well-established.[5] The superior detection rates and sensitivity of ICG suggest a more favorable SBR in clinical applications.

Quantitative Data Summary

Performance MetricPatent Blue V (PBV)Indocyanine Green (ICG)Combined (ICG + PBV)Source
Bilateral SLN Detection Rate (Cervical Cancer) 77.7%93.2%99.0%[1]
SLN Detection Rate (Breast Cancer) 84.9%-96.9%[2]
False-Negative Rate (Breast Cancer) 11.1%-3.4%[2]
Fluorescence Quantum Yield ~1.7 x 10⁻² (when bound to HSA)Higher than PBV-HSA-[3]
Excitation Wavelength ~635 nm (for HSA-bound)~780 nm-[3][6]
Emission Wavelength ~660 nm (when bound to HSA)~830 nm-[3][6]

Experimental Protocols

The following provides a generalized methodology for in-vivo imaging based on protocols described in the cited literature. Specific parameters may need optimization based on the animal model and imaging system.

Materials:
  • Imaging Agent: Patent Blue V sodium salt solution (e.g., 2.5%) or Indocyanine Green (lyophilized powder).[3]

  • Vehicle: Phosphate-buffered saline (PBS) or sterile water for injection.

  • Animal Model: Anesthetized rodent (e.g., rat or mouse).[3][7]

  • Imaging System: A system capable of fluorescence imaging with appropriate excitation and emission filters for the selected dye (e.g., a probe-based confocal laser endomicroscope or a near-infrared fluorescence imaging system).[3][8][9][10]

Procedure:
  • Preparation of Imaging Agent:

    • Patent Blue V: If using a pre-prepared solution, dilution in PBS may be necessary. For PBV mixed with Human Serum Albumin (HSA), the lyophilized HSA powder is dissolved in PBS, and then mixed with the PBV solution.[3]

    • Indocyanine Green: Dissolve the lyophilized ICG powder in sterile water or saline to the desired concentration.[7]

  • Animal Preparation: Anesthetize the animal according to approved institutional protocols.[3]

  • Administration of Imaging Agent: Inject the prepared dye solution. The route of administration will depend on the application (e.g., subcutaneous injection for lymphatic mapping, intravenous injection for angiography).[3][7]

  • In-Vivo Imaging:

    • Position the animal in the imaging system.

    • Set the excitation and emission filters appropriate for the chosen dye.

    • Acquire images at various time points post-injection to determine optimal signal-to-background ratio.

  • Data Analysis: Quantify the fluorescence intensity in the region of interest and compare it to the background fluorescence to calculate the signal-to-background ratio.[7]

Visualizing the Process and Comparison

To better illustrate the experimental workflow and the comparative performance of these two dyes, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare Fluorescent Dye (PBV or ICG Solution) injection Administer Dye (e.g., subcutaneous, intravenous) prep_dye->injection prep_animal Anesthetize Animal Model prep_animal->injection imaging In-Vivo Fluorescence Imaging (Acquire images over time) injection->imaging quantify Quantify Fluorescence (Signal-to-Background Ratio) imaging->quantify interpret Interpret Results quantify->interpret

Fig. 1: Generalized experimental workflow for in-vivo fluorescence imaging.

G cluster_performance Performance Metrics PBV Patent Blue V detection_rate Detection Rate PBV->detection_rate Lower sensitivity Sensitivity PBV->sensitivity Lower tissue_penetration Tissue Penetration PBV->tissue_penetration Lower quantum_yield Fluorescence Quantum Yield PBV->quantum_yield Lower ICG Indocyanine Green ICG->detection_rate Higher ICG->sensitivity Higher ICG->tissue_penetration Higher (NIR) ICG->quantum_yield Higher

References

A Researcher's Guide to Assessing the Purity of Commercial Patent Blue V Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of commercial Patent Blue V sodium salt, a widely used triarylmethane dye, and offers detailed protocols for its purity assessment. This guide also explores viable alternatives and presents supporting data to inform procurement and experimental design.

Commercial Patent Blue V: A Purity Overview

Patent Blue V sodium salt, also known as Food Blue 5 or C.I. 42051, is utilized in various applications, including as a food coloring agent, a textile dye, and critically, as a medical dye in procedures like sentinel lymph node biopsy.[1] Given its diverse applications, the purity of commercially available Patent Blue V can vary. The total dye content is a key indicator of purity, with commercial grades for research and microscopy typically offering a dye content of 80% or higher.[2][3] Common impurities or uncolored components can include water, sodium chloride, sodium sulfate, and dye intermediates.[4][5]

Table 1: Comparison of Commercial Patent Blue V Sodium Salt Specifications

SupplierDye Content (Purity)Key Impurities/SpecificationsAnalytical Methods Cited
Sigma-Aldrich5-10% (Na basis, for microscopy)pH range: 4.0-6.0Not specified
Thermo Fisher Scientific≥80%Conforms to Infrared spectrumNot specified
Chem-Impex≥85%Dark blue powderNot specified
Megha International≥85%Water insoluble matter: ≤0.2%, Lead: ≤10 ppm, Arsenic: ≤3 ppmNot specified
FAO/JECFANot less than 85% total colouring matterWater content (Loss on drying) and chlorides/sulfates: ≤15%, Water-insoluble matter: ≤0.5%, Lead: ≤2 mg/kgTitration with Titanous Chloride
Alternatives to Patent Blue V

In medical applications, particularly sentinel lymph node biopsy, several alternatives to Patent Blue V are utilized. Methylene (B1212753) blue and Indocyanine green are two prominent examples.[6] Studies have shown that methylene blue is a safe and effective alternative, with some research indicating comparable sentinel lymph node identification rates to Patent Blue V.[7][8][9] Methylene blue is also noted to be less expensive and has a lower risk of allergic reactions.[7] Indocyanine green, a fluorescent dye, has been reported in some studies to have a higher accuracy for sentinel lymph node identification compared to blue dyes.[6]

Experimental Protocols for Purity Assessment

To ensure the quality of Patent Blue V for research purposes, several analytical methods can be employed. The choice of method may depend on the available equipment and the specific requirements of the experiment.

Titration with Titanous Chloride

This is a classic method for determining the total coloring matter content.[4][5]

Principle: The dye is reduced by a standardized solution of titanous chloride (TiCl₃). The endpoint of the titration, indicating complete reduction of the dye, can be determined potentiometrically or by a color change.

Protocol:

  • Sample Preparation: Accurately weigh approximately 1.3-1.4 g of the Patent Blue V sodium salt sample.[5]

  • Buffer Preparation: Prepare a buffer solution containing 15 g of sodium hydrogen tartrate.[5]

  • Titration: Dissolve the sample in the buffer solution and titrate with a standardized 0.1 N titanous chloride solution. The weight of coloring matter equivalent to 1.00 ml of 0.1 N TiCl₃ is 29.13 mg for the sodium salt.[4][5]

  • Calculation: Calculate the percentage of total colouring matter in the sample based on the volume of TiCl₃ solution used.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the dye and its impurities.[10][11][12]

Principle: The sample is dissolved in a suitable solvent and injected into an HPLC system. The components are separated on a stationary phase (column) based on their differential partitioning between the mobile and stationary phases. A detector (e.g., UV-Vis) is used to quantify the separated components.

Protocol (General):

  • Mobile Phase Preparation: Prepare a suitable mobile phase, which could be a gradient of acetonitrile (B52724) and water or other appropriate solvents.

  • Standard Preparation: Prepare standard solutions of Patent Blue V of known concentrations.

  • Sample Preparation: Dissolve a known weight of the commercial Patent Blue V sample in the mobile phase.

  • Chromatography: Inject the standard and sample solutions into the HPLC system. A reverse-phase C18 column is often suitable.

  • Data Analysis: Compare the peak area of the Patent Blue V in the sample chromatogram to the calibration curve generated from the standards to determine its concentration and thus the purity. Impurities will appear as separate peaks.

Thin-Layer Chromatography (TLC)

TLC is a simpler chromatographic technique that can be used for a qualitative or semi-quantitative assessment of purity.[13][14]

Principle: A small amount of the dissolved sample is spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable solvent (eluent). The solvent moves up the plate by capillary action, and the components of the sample separate based on their affinity for the stationary phase and solubility in the mobile phase.

Protocol:

  • Plate Preparation: Use a pre-coated silica gel TLC plate.

  • Sample Application: Dissolve the Patent Blue V sample in a suitable solvent (e.g., a mixture of methanol (B129727) and water) and spot a small amount onto the plate.

  • Development: Place the plate in a TLC chamber containing an appropriate eluent, such as a mixture of ethyl acetate, n-propanol, and water.[12]

  • Visualization: After the solvent front has moved a sufficient distance, remove the plate and allow it to dry. The main blue spot of Patent Blue V and any colored impurity spots will be visible. The presence of multiple spots indicates impurities.

Visualizing Experimental Workflows and Relationships

To further clarify the processes and comparisons discussed, the following diagrams are provided.

G cluster_0 Purity Assessment Workflow Sample Sample Dissolution Dissolution Sample->Dissolution Analytical_Method Analytical_Method Dissolution->Analytical_Method Titration Titration Analytical_Method->Titration  Titrimetric HPLC HPLC Analytical_Method->HPLC Chromatographic TLC TLC Analytical_Method->TLC  Qualitative Data_Analysis Data_Analysis Titration->Data_Analysis HPLC->Data_Analysis TLC->Data_Analysis Purity_Report Purity_Report Data_Analysis->Purity_Report

Caption: Experimental workflow for assessing the purity of Patent Blue V.

G cluster_comparison Comparison Metrics Patent_Blue_V Patent Blue V Alternatives Alternatives for Sentinel Node Biopsy Patent_Blue_V->Alternatives Cost Cost Patent_Blue_V->Cost Higher Cost Allergy_Risk Allergy_Risk Patent_Blue_V->Allergy_Risk Higher Risk Identification_Rate Identification_Rate Patent_Blue_V->Identification_Rate Comparable Methylene_Blue Methylene Blue Methylene_Blue->Alternatives Methylene_Blue->Cost Lower Cost Methylene_Blue->Allergy_Risk Lower Risk Methylene_Blue->Identification_Rate Comparable Indocyanine_Green Indocyanine Green Indocyanine_Green->Alternatives Indocyanine_Green->Identification_Rate Potentially Higher

Caption: Comparison of Patent Blue V with its alternatives.

G Start Start: Obtain Commercial Patent Blue V Sample Purity_Check Assess Purity? (Is high purity critical?) Start->Purity_Check Select_Method Select Purity Assessment Method Purity_Check->Select_Method Yes Proceed Proceed with Research Purity_Check->Proceed No Perform_Test Perform Experiment (Titration, HPLC, or TLC) Select_Method->Perform_Test Evaluate_Results Evaluate Results Perform_Test->Evaluate_Results Accept Accept Lot for Research Evaluate_Results->Accept Purity ≥ Threshold Reject Reject Lot or Purify Evaluate_Results->Reject Purity < Threshold Accept->Proceed

Caption: Logical decision-making for using commercial Patent Blue V.

References

Navigating the Blue Maze: A Guide to the Reproducibility of Results with Patent Blue V

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Patent Blue V: Composition and Quality Specifications

Patent Blue V is a synthetic dye used in various fields, from a food additive (E131) to a medical dye for sentinel lymph node biopsy (SLNB).[1][2] It is typically available as a sodium or calcium salt.[3] The quality and purity of Patent Blue V are critical for its performance and safety, and these are governed by specifications set by regulatory bodies.

For food-grade Patent Blue V, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) stipulates that the total coloring matter should not be less than 85%. The specifications also set limits for impurities such as water-insoluble matter, subsidiary coloring matters, and heavy metals like lead and chromium. The European Food Safety Authority (EFSA) has also established an Acceptable Daily Intake (ADI) for Patent Blue V as a food additive. For its use as a feed additive, EFSA recommends a minimum purity of 90% and a maximum of 1% of the leuco base, the colorless form of the dye.

Injectable pharmaceutical preparations of Patent Blue V, such as those used for SLNB, are sterile solutions containing the dye at a specific concentration, typically 2.5% w/v, along with excipients like sodium chloride and sodium phosphate (B84403) to ensure isotonicity.[1][4] While a specific pharmacopoeia monograph for a "pharmaceutical grade" with stricter purity requirements than food grade was not identified in the search, the sterile nature and intended use in humans imply rigorous quality control.

The potential for batch-to-batch variability arises from the acceptable range of purity and the presence of subsidiary coloring matters and other impurities within the specified limits. These variations, although within regulatory tolerance, could potentially influence the dye's performance in sensitive experimental assays.

Key Applications and Potential for Variability

The performance of Patent Blue V can be critical in several applications, and any variability between batches could impact the reproducibility of results.

Sentinel Lymph Node Biopsy (SLNB)

In SLNB for cancer staging, Patent Blue V is injected to visually identify the sentinel lymph nodes for excision and pathological examination. The success of this procedure depends on the clear and consistent staining of the lymphatic vessels and nodes.

Potential Impact of Batch Variability:

  • Staining Intensity: A lower concentration of the active dye in a particular batch could lead to fainter staining, making it more difficult for the surgeon to identify the sentinel node.

  • Presence of Impurities: Subsidiary coloring matters or other impurities could potentially affect the dye's affinity for lymphatic tissue or cause unexpected discoloration, complicating the visual identification.

  • Adverse Reactions: While the exact cause of adverse reactions is not always identified, variations in impurities between batches could theoretically contribute to the incidence or severity of allergic reactions. Reports indicate that adverse reactions to Patent Blue V, including anaphylaxis, can occur, although they are relatively rare.[5]

Histological and Laboratory Staining

Patent Blue V is also used as a biological stain in histology and other laboratory applications to provide contrast to tissue sections for microscopic examination.[2]

Potential Impact of Batch Variability:

  • Staining Consistency: Variations in dye concentration and the presence of impurities can lead to inconsistent staining patterns between different batches, affecting the interpretation of histological slides.

  • Binding Affinity: The purity of the dye can influence its binding affinity to specific cellular components, potentially leading to variations in staining intensity and specificity.

  • Background Staining: Impurities might contribute to increased background staining, obscuring the target structures and making analysis more difficult.

Comparison with Alternatives in Sentinel Lymph Node Biopsy

In the context of SLNB, several alternatives to Patent Blue V are available, each with its own set of advantages and disadvantages. The choice of agent can significantly impact the detection rate and the risk of adverse events.

Tracer AgentDetection Rate (%)Key AdvantagesKey Disadvantages
Patent Blue V 77.7% - 91.4%[5][6]Good visual identificationRisk of allergic reactions, including anaphylaxis; skin staining[5]
Methylene (B1212753) Blue 91.4% - 93%[6][7]Lower cost; lower risk of anaphylaxisCan cause skin and fat necrosis at the injection site
Indocyanine Green (ICG) 93.2% - 100%[5][7]High detection rate; fluorescent imaging allows for real-time visualizationRequires specialized fluorescence imaging equipment

Experimental Protocols

Detailed and consistent experimental protocols are crucial for ensuring the reproducibility of results, especially when dealing with reagents that may have inherent variability.

Sentinel Lymph Node Biopsy (SLNB) Protocol using Patent Blue V

The following is a generalized protocol for the use of Patent Blue V in SLNB. The exact procedure may vary depending on the specific clinical context and surgeon's preference.

SLNB_Protocol cluster_preoperative Preoperative cluster_intraoperative Intraoperative cluster_postoperative Postoperative preop_consent Informed Consent for Procedure and Potential Adverse Reactions injection Subdermal or peritumoral injection of 1-2 mL of 2.5% Patent Blue V solution preop_consent->injection massage Gentle massage of the injection site for 5 minutes injection->massage incision Incision in the axilla after 5-10 minutes massage->incision identification Visual identification of blue-stained lymphatic vessels and sentinel lymph node(s) incision->identification excision Excision of the sentinel lymph node(s) identification->excision pathology Histopathological examination of the excised lymph node(s) excision->pathology

Experimental workflow for Sentinel Lymph Node Biopsy using Patent Blue V.

General Histological Staining Workflow

This diagram illustrates a general workflow for staining tissue sections in a laboratory setting. The specific concentrations, incubation times, and rinsing steps would need to be optimized for each particular application and tissue type.

Histology_Workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_finishing Finishing deparaffinization Deparaffinization and Rehydration of tissue sections dye_application Application of Patent Blue V staining solution deparaffinization->dye_application incubation Incubation for a defined period dye_application->incubation rinsing Rinsing to remove excess dye incubation->rinsing counterstaining Counterstaining (optional) rinsing->counterstaining dehydration Dehydration and Clearing counterstaining->dehydration mounting Mounting with coverslip dehydration->mounting

General workflow for histological staining with Patent Blue V.

Logical Framework for Mitigating Reproducibility Issues

Given the potential for variability, a logical approach to using Patent Blue V in research and clinical settings is essential to ensure reproducible outcomes.

Framework for ensuring reproducibility when using Patent Blue V.

Conclusion and Recommendations

While direct evidence of significant batch-to-batch variability of Patent Blue V affecting experimental reproducibility is lacking in the scientific literature, the potential for such variability exists due to the accepted ranges in purity and impurity profiles. For researchers, scientists, and drug development professionals, ensuring the consistency of results is non-negotiable.

Recommendations:

  • Source from reputable suppliers: Obtain Patent Blue V from suppliers who can provide a detailed Certificate of Analysis for each batch.

  • Implement internal quality control: For highly sensitive applications, consider implementing in-house quality control measures, such as spectrophotometric analysis, to confirm the dye concentration and spectral properties of each new batch.

  • Standardize protocols: Develop and strictly adhere to detailed Standard Operating Procedures (SOPs) for all experiments involving Patent Blue V.

  • Maintain meticulous records: Always record the batch number of the dye used in each experiment to enable traceability in case of unexpected results.

  • Consider alternatives: For critical applications such as SLNB, be aware of the performance characteristics and safety profiles of alternative agents like methylene blue and indocyanine green.

By taking these proactive steps, the scientific community can mitigate the potential risks associated with batch-to-batch variability and enhance the reproducibility and reliability of experimental results obtained using Patent Blue V.

References

Navigating Lymphatic Mapping: A Comparative Analysis of Patent Blue V and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the diagnostic accuracy, safety, and procedural nuances of vital dyes used in sentinel lymph node biopsy reveals a dynamic landscape of innovation. While Patent Blue V remains a widely utilized agent, newer technologies and alternative dyes are challenging its long-held position. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, supported by experimental data and procedural insights.

At a Glance: Performance of Lymphatic Mapping Agents

The selection of a mapping agent for sentinel lymph node biopsy (SLNB) is a critical decision that directly impacts the accuracy of cancer staging. The ideal agent should offer a high detection rate, a low false-negative rate, and a favorable safety profile. Below is a summary of the performance of Patent Blue V and its primary alternatives based on published studies.

Mapping Agent/TechniqueDetection Rate (%)False-Negative Rate (%)Notable Adverse Reactions
Patent Blue V (PBV) alone 68.1 - 97.44.9 - 21.4Anaphylaxis (0.06% - 1-3%), skin staining, blue hives, urticaria[1][2][3][4][5][6]
Methylene (B1212753) Blue 60.6 - 97.6Not consistently reportedLocal inflammation, lower rate of skin discoloration compared to PBV[2][4]
Indocyanine Green (ICG) - Fluorescence 93.9 - 95.5Not consistently reportedGenerally well-tolerated
PBV + Radioisotope (Combined) 97.2 - 98.85 - 10Similar to PBV alone, potential for radiation exposure[2][5][7]
ICG + PBV 1003.4Not detailed in compared studies[8][9]
ICG + Radioisotope Not directly compared in these studiesNot directly compared in these studiesPotential for radiation exposure
Superparamagnetic Iron Oxide (SPIO) 97.18.4Adverse reactions reported but not specified[7]

Deep Dive: Experimental Methodologies

The accurate assessment of these mapping agents relies on robust and well-defined experimental protocols. The following sections detail the typical methodologies employed in studies evaluating the diagnostic accuracy of these dyes in SLNB for breast cancer.

Sentinel Lymph Node Biopsy (SLNB) Protocol using Patent Blue V

The standard procedure for SLNB using Patent Blue V involves the injection of the dye followed by surgical identification and excision of the stained sentinel lymph nodes.

  • Patient Population: Patients with early-stage breast cancer, clinically and radiologically negative for axillary lymph node metastasis, are typically enrolled.

  • Dye Injection: A 2 mL injection of 2.5% Patent Blue V dye is administered. The injection site can be peritumoral, periareolar, or subdermal.[2][4] The injection is usually performed at the time of surgery under general anesthesia.[2]

  • Migration Time: A waiting period of 10-15 minutes is allowed for the dye to travel from the injection site to the sentinel lymph node(s).[2]

  • Surgical Identification: The surgeon makes an incision in the axilla and carefully dissects the tissue to identify blue-stained lymphatic channels and lymph nodes.

  • Node Excision and Analysis: The identified blue sentinel nodes are excised and sent for histopathological analysis to determine the presence of metastatic cancer cells.

  • Axillary Lymph Node Dissection (ALND): In many studies evaluating the false-negative rate, a complete ALND is performed after the SLNB to identify any remaining positive lymph nodes that were not stained by the dye.[3][6]

Visualizing the Workflow: From Injection to Diagnosis

The process of sentinel lymph node mapping can be visualized as a clear, sequential workflow.

G Experimental Workflow for Sentinel Lymph Node Biopsy cluster_pre Pre-Operative cluster_intra Intra-Operative cluster_post Post-Operative Patient_Selection Patient Selection (Early-Stage Breast Cancer) Dye_Injection Dye Injection (e.g., Patent Blue V) Patient_Selection->Dye_Injection Migration Dye Migration to Sentinel Lymph Nodes Dye_Injection->Migration Surgical_Identification Surgical Identification of Stained Nodes Migration->Surgical_Identification Node_Excision Sentinel Node Excision Surgical_Identification->Node_Excision Histopathology Histopathological Analysis Node_Excision->Histopathology Diagnosis Metastasis Diagnosis Histopathology->Diagnosis

Caption: Workflow of Sentinel Lymph Node Biopsy.

Understanding Diagnostic Accuracy: A Logical Framework

The evaluation of a diagnostic test's accuracy involves several key metrics that are logically interconnected.

G Logical Relationship of Diagnostic Accuracy Metrics Detection_Rate Detection Rate True_Positive True Positive Detection_Rate->True_Positive False_Positive False Positive Detection_Rate->False_Positive False_Negative_Rate False-Negative Rate False_Negative False Negative False_Negative_Rate->False_Negative Sensitivity Sensitivity True_Positive->Sensitivity Positive_Predictive_Value Positive Predictive Value True_Positive->Positive_Predictive_Value False_Negative->Sensitivity Negative_Predictive_Value Negative Predictive Value False_Negative->Negative_Predictive_Value True_Negative True Negative Specificity Specificity True_Negative->Specificity True_Negative->Negative_Predictive_Value False_Positive->Specificity False_Positive->Positive_Predictive_Value

Caption: Interrelation of Diagnostic Accuracy Metrics.

Comparative Performance: A Closer Look

Patent Blue V vs. Methylene Blue

Methylene blue has emerged as a cost-effective alternative to Patent Blue V.[4] Studies comparing the two have shown comparable, though sometimes slightly lower, detection rates for methylene blue.[4][10][11] For instance, one prospective randomized trial found a sentinel lymph node detection rate of 68.1% for Patent Blue V and 60.6% for methylene blue, with the difference not being statistically significant.[4][10][11] Another source suggests an acceptable identification rate of 97.6% for methylene blue.[2] In terms of adverse reactions, methylene blue appears to have a lower risk of anaphylaxis but may be associated with a higher rate of local inflammation.[2][4]

The Rise of Indocyanine Green (ICG) Fluorescence

Indocyanine green (ICG) used with near-infrared fluorescence imaging is a newer technique that has shown significant promise. Studies have demonstrated that ICG can achieve high detection rates, with some reporting rates of 93.9% to 95.5%.[8][12] A notable advantage of ICG is its superior bilateral detection rate compared to blue dye in certain cancers.[13] Furthermore, the combination of ICG with Patent Blue V has been shown to achieve a 100% detection rate and a significantly lower false-negative rate (3.4%) compared to Patent Blue V alone (11.1%).[8][9]

The Gold Standard: The Combined Technique

The combination of a blue dye (like Patent Blue V) with a radioisotope (technetium-99m) is widely considered the gold standard for SLNB.[7][14] This dual-tracer technique consistently yields the highest identification rates, often exceeding 97%.[2][5][7] The rationale behind this approach is that the two methods are complementary; the radioisotope provides a signal for a gamma probe to locate the node, while the blue dye offers direct visual confirmation. The false-negative rate for the combined technique is generally low, in the range of 5-10%.[7][14]

Safety Profile: A Critical Consideration

While effective, Patent Blue V is not without its risks. The most significant concern is the potential for allergic reactions, which can range from mild skin reactions like urticaria and blue hives to severe anaphylaxis.[1][15][16][17] The reported incidence of all adverse reactions is around 0.9%, with severe reactions occurring in approximately 0.06% of patients.[1][15] Isosulfan blue, an isomer of Patent Blue V used in the US, has a slightly higher reported rate of adverse reactions (1.4%).[1][15] Methylene blue is rarely implicated in severe allergic reactions.[7]

Conclusion: An Evolving Paradigm

The landscape of sentinel lymph node mapping is continually evolving. While the combined technique of Patent Blue V and a radioisotope remains a robust and reliable standard, the evidence supporting alternatives is growing. Indocyanine green fluorescence imaging, in particular, offers a highly effective and safe alternative, especially when combined with a blue dye. Methylene blue presents a viable, lower-cost option, although with potentially slightly lower detection rates. The choice of mapping agent will ultimately depend on a variety of factors, including institutional resources, surgeon experience, and patient-specific considerations. As research continues, the trend towards more accurate, less invasive, and safer methods for lymphatic mapping is set to continue, offering improved outcomes for cancer patients.

References

Safety Operating Guide

Proper Disposal of Patent Blue V (Sodium Salt): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Patent Blue V (sodium salt), a synthetic dye used in laboratory and analytical applications.[1][2][3] Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Handling Considerations

While Patent Blue V sodium salt is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals), it should be handled with care, following standard laboratory safety protocols.[1][2][3] It is considered a mild water and ground water pollutant; therefore, direct release to the environment must be avoided.[4]

Key recommendations before disposal:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Avoid Dust Generation: When handling the solid powder, use methods that prevent dust formation. If cleaning up a spill, gently sweep the material into a suitable container.[5][6]

  • Segregation: Do not mix Patent Blue V waste with incompatible materials, such as strong oxidizing or reducing agents.[7] Keep it separate from other waste streams to ensure proper disposal.

Step-by-Step Disposal Protocol

The primary and most recommended method for disposing of Patent Blue V is through a licensed chemical waste disposal company. This ensures compliance with local and national regulations.

  • Waste Collection:

    • Solid Waste: Collect surplus or spilled solid Patent Blue V powder in a clearly labeled, sealed container.

    • Aqueous Solutions: Collect solutions containing Patent Blue V in a dedicated, leak-proof container. The container must be compatible with the chemical.

  • Labeling:

    • Label the waste container clearly with "Non-Hazardous Waste: Patent Blue V (sodium salt)" and list any other constituents.

    • Include the accumulation start date and the name of the generating lab or researcher.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated waste accumulation area.

    • Keep the container away from incompatible materials and general laboratory traffic.

  • Disposal Request:

    • Contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste coordinator to schedule a pickup.

    • Do not attempt to dispose of the chemical via standard trash or sanitary sewer unless you have received explicit approval from your EHS department, as institutional and local regulations vary.[8][9][10]

Summary of Safety and Environmental Data

The following table summarizes key data for Patent Blue V (sodium salt) relevant to its handling and disposal.

PropertyDataReference
GHS Classification Does not meet the criteria for classification as hazardous[1][2][3]
Environmental Impact Mild water pollutant; ground water pollutant[4]
Incompatible Materials Strong oxidizing agents, strong reducing agents[7]
Water Solubility 66.68 g/L at 20 °C[3]
Hazardous Decomposition Upon combustion, may release Nitrogen oxides (NOx), Carbon[3][7]
monoxide (CO), Carbon dioxide (CO₂), and Sulfur oxides

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the correct disposal pathway for Patent Blue V waste.

G start Waste Generation (Solid or Aqueous Patent Blue V) consult_sds Consult Safety Data Sheet (SDS) & Institutional Policy start->consult_sds is_hazardous Is waste classified as hazardous by local/institutional regulations? consult_sds->is_hazardous non_haz_path Treat as Non-Hazardous Chemical Waste is_hazardous->non_haz_path No haz_path Treat as Hazardous Chemical Waste is_hazardous->haz_path Yes collect Collect in a Labeled, Sealed Container non_haz_path->collect haz_path->collect store Store in Designated Waste Accumulation Area collect->store contact_ehs Contact EHS for Pickup by Licensed Disposal Company store->contact_ehs end_disposal Proper Disposal Complete contact_ehs->end_disposal

Caption: Decision workflow for the proper disposal of Patent Blue V waste.

References

Personal protective equipment for handling Patent blue V (sodium salt)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Patent blue V (sodium salt) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

While Patent blue V (sodium salt) is not classified as a hazardous substance according to GHS, it is crucial to handle it with care to avoid potential irritation and contamination.[1][2] The following personal protective equipment is mandatory when handling this substance.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety goggles with side protection.To prevent eye contact with dust particles which may cause irritation.[1]
Hand Protection Nitrile rubber (NBR) gloves.Provides a sufficient barrier against the chemical.[1]
Material thickness: >0.11 mm.Ensures adequate protection during handling.[1]
Breakthrough time: >480 minutes.Offers long-lasting protection for typical laboratory procedures.[1]
Skin Protection Appropriate protective clothing.To prevent skin exposure.[3][4]
Respiratory Protection Particulate filter device (EN 143), P1 filter.Necessary when dust formation is likely to occur.[1]

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Operational Plan:

  • Ventilation: Use in a well-ventilated area.[5] Employ local and general ventilation to minimize dust concentrations.[1][2]

  • Dust Control: Avoid generating dust.[5] Use dry clean-up procedures like vacuuming or sweeping for spills.[5]

  • Personal Hygiene: Wash hands thoroughly after handling.[5] Avoid eating, drinking, or smoking in the work area.[1] Contaminated work clothes should be laundered separately.[5]

  • Contact Avoidance: Avoid all personal contact, including inhalation and contact with skin and eyes.[5]

Storage Plan:

  • Container: Store in the original, tightly closed container.[3][4] Ensure containers are clearly labeled and free from leaks.[5]

  • Conditions: Store in a cool, dry place.[3][4] The recommended storage temperature is 15–25 °C.[6]

  • Incompatibilities: Keep away from strong oxidizing and reducing agents.[3][4]

  • Environmental Protection: Keep away from drains, surface water, and ground water.[1][2][6]

Emergency Procedures and First Aid

In case of accidental exposure, follow these immediate first aid measures.

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]
Skin Contact Remove contaminated clothing. Rinse the skin with plenty of water.[6] If irritation persists, seek medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[5] Seek medical advice.[5]

Spill Management and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination.

Spill Containment:

  • Evacuate: Evacuate unnecessary personnel from the area.[7]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use proper personal protective equipment.[3]

  • Clean-up (Dry Spill): Use dry clean-up procedures.[5] Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[3][5] Avoid generating dust.[5]

  • Clean-up (Wet Spill): If the material is wet, shovel it up and place it in labeled containers for disposal.[5]

  • Decontaminate: Wash the spill area with large amounts of water.[5] Prevent runoff from entering drains.[5]

Disposal:

  • Dispose of the substance and its container in accordance with local, regional, and national regulations.[7]

  • Place contaminated materials in appropriate, sealed containers for disposal.[1][2]

Physical and Chemical Properties

Understanding the properties of Patent blue V (sodium salt) can aid in safe handling and experimental design.

Table 3: Physical and Chemical Data

PropertyValue
Physical State Solid, Powder[1][4]
Appearance Blue / Greenish-blue[1][4]
Odor Characteristic / Odorless[1][4]
Melting Point ≥290.1 – ≤292.3 °C[1]
Solubility in Water 66.68 g/L at 20 °C[6]
Density ~0.455 g/cm³ at 20 °C[6]

Workflow for Handling and Disposal

The following diagram illustrates the standard operating procedure for the safe handling and disposal of Patent blue V (sodium salt).

G start Start: Obtain Patent Blue V prep Preparation: - Don appropriate PPE - Ensure proper ventilation start->prep handling Handling: - Weigh/handle in designated area - Avoid dust generation prep->handling spill Spill Occurs handling->spill Accident no_spill No Spill handling->no_spill Procedure Complete spill_response Spill Response: - Evacuate and ventilate - Contain and clean up - Decontaminate area spill->spill_response disposal Disposal: - Place waste in sealed, labeled container - Follow institutional disposal protocols no_spill->disposal spill_response->disposal end End: Decontaminate work area and remove PPE disposal->end

Caption: Workflow for Safe Handling and Disposal of Patent blue V.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.